molecular formula C8H20Cl2N2O B1424894 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride CAS No. 1258640-14-0

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Cat. No.: B1424894
CAS No.: 1258640-14-0
M. Wt: 231.16 g/mol
InChI Key: ZMPDRRNPIRIOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride ( 1258640-14-0) is a high-purity chemical building block specifically designed for research applications in medicinal chemistry and drug discovery. With a molecular formula of C8H20Cl2N2O and a molecular weight of 231.16 g/mol, this dihydrochloride salt offers enhanced stability and solubility for experimental workflows . The compound is characterized by a purity of 98+%, ensuring reliable and reproducible results in synthetic pathways . As a functionalized piperazine, it serves as a critical precursor and key intermediate in the synthesis of more complex molecules, particularly those explored as heterocyclic building blocks . Its structure, featuring a piperazine ring substituted with a 1-methoxypropan-2-yl group, makes it a versatile scaffold for constructing compound libraries. Proper handling is essential; this compound requires storage in an inert atmosphere at 2-8°C to maintain its integrity . According to safety information, it carries a signal word "Warning" and may cause skin and eye irritation (H315-H319) . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Comprehensive documentation, including NMR and HPLC data, is available to support your research endeavors .

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-8(7-11-2)10-5-3-9-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPDRRNPIRIOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 1258640-14-0), a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a representative synthetic pathway, and explores its primary application as a component in the development of targeted protein degraders. Furthermore, standard analytical protocols for characterization and quality control are presented. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction and Core Compound Identity

This compound is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker connecting different pharmacophoric elements.[1] This particular compound has gained significance as a building block in the synthesis of bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).[2] Its structure incorporates a chiral center and a methoxy group, which can influence solubility, metabolic stability, and conformational rigidity of the final drug candidate.

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in subsequent synthetic reactions under aqueous or polar solvent conditions.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 1258640-14-0[2][3]
Molecular Formula C₈H₂₀Cl₂N₂O[2][4]
Molecular Weight 231.163 g/mol [2][4]
Appearance Typically a white to off-white solidInferred
Purity ≥97% (Commercially available)[2]
Storage Conditions Room temperature, inert atmosphere[2][5]
Solubility High water solubility expectedInferred[6]

Structural Representation

Caption: Chemical structure of this compound.

Representative Synthesis Pathway

While proprietary synthesis methods may vary, a plausible and chemically sound route to the free base, 1-(1-Methoxypropan-2-yl)piperazine, involves the reductive amination of 1-methoxy-2-propanone with piperazine. This common reaction for forming C-N bonds is efficient and utilizes readily available starting materials. The final dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Workflow: Two-Step Synthesis
  • Reductive Amination: Piperazine is reacted with 1-methoxy-2-propanone in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB). STAB is a mild and selective reagent, ideal for this transformation as it reduces the intermediate iminium ion faster than the ketone, minimizing side reactions.

  • Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.g., isopropanol or diethyl ether) and treated with two equivalents of hydrochloric acid (often as a solution in the same solvent) to precipitate the dihydrochloride salt, which can then be isolated by filtration.

Caption: Representative two-step synthesis of the target compound.

Application in Drug Discovery: A Protein Degrader Building Block

The primary utility of this compound is as a structural component or "building block" for more complex molecules, particularly in the field of targeted protein degradation.[2] Piperazine moieties are frequently employed as linkers in PROTACs, which are heterobifunctional molecules that induce the degradation of a specific target protein.

A PROTAC consists of three parts:

  • A ligand that binds to a target Protein of Interest (POI).

  • A ligand that binds to an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The piperazine group within this building block can serve as a robust and synthetically tractable anchor point within the linker. Its two nitrogen atoms allow for orthogonal functionalization, enabling chemists to connect it to the POI-binding and E3-binding moieties. The methoxypropan-2-yl substituent can provide a specific conformational constraint or solubility profile to the linker, which is a critical parameter for optimizing the ternary complex formation (POI-PROTAC-E3 Ligase) and subsequent degradation efficacy.

Experimental Workflow: PROTAC Assembly

The following diagram illustrates a conceptual workflow where this building block is incorporated into a PROTAC.

Caption: Conceptual workflow for incorporating the building block into a PROTAC.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the compound. A combination of chromatographic and spectroscopic methods should be employed.

Protocol 1: Purity Assessment by HPLC-UV

This method is adapted from standard procedures for analyzing piperazine derivatives and is suitable for determining purity and detecting related substances.[7]

  • System: High-Performance Liquid Chromatography with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 210 nm (piperazines lack a strong chromophore, so low UV is used for detection).

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.[7]

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
  • System: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI mode is preferred to detect the protonated molecule.

  • Expected Ions:

    • Free Base (C₈H₁₈N₂O): [M+H]⁺ = 159.15 (calculated).

    • The dihydrochloride will not be observed directly but will dissociate in solution.

  • Analysis: The observed mass-to-charge ratio (m/z) should match the calculated value for the protonated free base within a narrow tolerance (e.g., ± 0.1 Da for standard MS, < 5 ppm for High-Resolution MS).

Analytical Workflow Visualization

G cluster_0 Identity Confirmation cluster_1 Purity & Quantification nmr ¹H and ¹³C NMR (Structural Elucidation) report Certificate of Analysis (CoA) nmr->report hrms High-Resolution MS (Elemental Composition) hrms->report ftir FT-IR (Functional Groups) hplc HPLC-UV (Purity Assessment) lcms LC-MS (Impurity Identification) hplc->lcms hplc->report lcms->report qnmr qNMR (Quantitative Assay) sample Sample Batch of This compound sample->nmr sample->hrms sample->hplc

Caption: Comprehensive analytical workflow for compound characterization.

References

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Introduction

This compound (CAS No. 1258640-14-0) is a substituted piperazine derivative of interest to researchers in drug discovery and medicinal chemistry, particularly as a building block for more complex molecules.[1] While extensive peer-reviewed literature on this specific compound is limited, a comprehensive technical profile can be constructed by combining data from chemical suppliers with established principles of organic chemistry and analysis of structurally analogous compounds. This guide provides a detailed examination of its chemical identity, a plausible synthetic route, predicted physicochemical and spectroscopic properties, and essential safety and handling protocols, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure, molecular formula, and internationally recognized identifiers. This compound is comprised of a piperazine ring N-substituted with a 1-methoxypropan-2-yl group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride counter-ion. This salt formation significantly influences its physical properties, particularly solubility and stability.

Table 1: Compound Identification

Identifier Value Reference
Chemical Name This compound [2]
CAS Number 1258640-14-0 [1]
Molecular Formula C₈H₂₀Cl₂N₂O [1][2]
Molecular Weight 231.16 g/mol [1][2]

| Canonical SMILES | CC(COC)N1CCNCC1.Cl.Cl |[3] |

Chemical structure of this compound Figure 1: 2D Structure of this compound.

Synthesis and Purification

A logical and efficient synthesis of 1-(1-Methoxypropan-2-yl)piperazine is crucial for its application in research and development. While specific literature for this compound is scarce, a standard N-alkylation protocol is the most probable route.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds. This pathway offers high selectivity and typically proceeds under mild conditions. The proposed synthesis involves two main steps:

  • Imine Formation and Reduction: Reaction of piperazine with 1-methoxy-2-propanone. Using a large excess of piperazine is a key strategy to statistically favor mono-alkylation and prevent the formation of the di-substituted byproduct.[4] The intermediate iminium ion is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB), which is known for its mildness and selectivity for imines over ketones.

  • Salt Formation: The resulting free base, 1-(1-Methoxypropan-2-yl)piperazine, is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with two equivalents of hydrochloric acid (often as a solution in an organic solvent) to precipitate the desired dihydrochloride salt.

Synthesis_Workflow Piperazine Piperazine (Excess) Reaction_Vessel Reductive Amination Piperazine->Reaction_Vessel Ketone 1-Methoxy-2-propanone Ketone->Reaction_Vessel Reagents Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) Reagents->Reaction_Vessel Free_Base 1-(1-Methoxypropan-2-yl)piperazine (Free Base) Reaction_Vessel->Free_Base Workup & Purification Final_Product 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride Free_Base->Final_Product HCl 2 eq. HCl in Solvent (e.g., Ether) HCl->Final_Product Salt Formation

Caption: Proposed workflow for the synthesis of the target compound.

Purification and Validation

The final product would typically be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a crystalline solid. The purity and identity of the compound must be rigorously confirmed using the analytical techniques detailed in Section 4.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and physiological settings. For this molecule, the properties are largely governed by its nature as a dihydrochloride salt.

Table 2: Physicochemical Properties (Known & Predicted)

Property Value / Observation Rationale / Reference
Physical State White to off-white crystalline solid. Typical for piperazine salts.[5]
Solubility Freely soluble in water; soluble in methanol and ethanol. The ionic nature of the dihydrochloride salt drastically increases aqueous solubility compared to the free base.[5][6]
Melting Point Expected to be high (>250 °C), likely with decomposition. Piperazine dihydrochloride melts at 318-320 °C.[7][8] The substituent will lower this, but it will remain high.
pKa (Predicted) pKa₁: ~5.0 - 5.5pKa₂: ~9.2 - 9.7 Based on the known pKa values of piperazine (5.35, 9.73).[7] The N-alkyl substituent is expected to have a minor effect.
Hygroscopicity Likely to be slightly hygroscopic. A known property of piperazine dihydrochloride.[8]

| Stability | Stable under standard room temperature storage conditions. | The salt form is chemically more stable than the free base.[7] Should be stored in a well-sealed container away from moisture.[9] |

Spectroscopic Characterization (Predicted)

To confirm the identity and structure of this compound, a suite of spectroscopic analyses is essential. The following data are predicted based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. In D₂O or DMSO-d₆, the acidic N-H protons would be visible or exchangeable.

Table 3: Predicted ¹H NMR Chemical Shifts

Protons Assignment Predicted Shift (ppm) Multiplicity Integration
a -CH-CH₃ ~1.2 - 1.4 Doublet (d) 3H
b Piperazine (4H) ~3.0 - 3.6 Broad Multiplet (m) 8H
c -CH -N ~3.2 - 3.5 Multiplet (m) 1H
d -O-CH₃ ~3.3 - 3.4 Singlet (s) 3H
e -O-CH₂ - ~3.5 - 3.7 Multiplet (m) 2H

| f | N -H ₂⁺ | Variable, broad | Broad Singlet (br s) | 2H |

  • ¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Shift (ppm)
1 -CH-C H₃ ~15 - 20
2 Piperazine (4C) ~42 - 50
3 -O-C H₃ ~58 - 60
4 -C H-N ~60 - 65

| 5 | -O-C H₂- | ~75 - 80 |

Mass Spectrometry (MS)

Mass spectrometry would be performed on the free base. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

  • Expected Ion (Free Base): [C₈H₁₈N₂O + H]⁺

  • Calculated m/z: 159.1500

  • Fragmentation: Expect to see characteristic fragmentation patterns, including loss of the methoxypropyl side chain.

Infrared (IR) Spectroscopy
  • N-H Stretch: Broad absorption band from 2500-3000 cm⁻¹, characteristic of a secondary amine salt.

  • C-H Stretch: Sharp peaks around 2850-2950 cm⁻¹.

  • C-O Stretch: Strong absorption band around 1100-1120 cm⁻¹, characteristic of an ether linkage.

Reactivity and Chemical Stability

The reactivity of this compound is centered on the piperazine moiety.

  • Basicity: As a dihydrochloride salt, the nitrogen atoms are protonated. The addition of a strong base will deprotonate the molecule to yield the free base, which is a nucleophilic secondary/tertiary diamine.

  • N-Alkylation/Acylation: The free base form can undergo further reaction at the secondary amine (N-H) position, allowing for the synthesis of more complex, unsymmetrically di-substituted piperazine derivatives.

  • Incompatibilities: The compound should not be stored with strong bases or strong oxidizing agents.[10] Contact with strong bases will liberate the free piperazine derivative, while strong oxidizers can lead to decomposition.

For optimal shelf-life, the compound should be stored at room temperature in a dry, inert atmosphere, protected from moisture and light.[1][9]

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it must be handled with the assumption that it is hazardous, following standard laboratory safety protocols for piperazine derivatives.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek immediate medical attention.[10]

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[10] Dispose of the chemical in accordance with local, state, and federal regulations.

Handling_Workflow Start Handling Procedure PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves Start->PPE Ventilation Use in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Handling Avoid creating dust. Avoid personal contact. Ventilation->Handling Storage Store in a cool, dry place. Keep container tightly sealed. Handling->Storage End Procedure Complete Storage->End

Caption: A logical workflow for the safe handling of the compound.

References

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Analysis of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and analytical characterization of this compound. As a specialized chemical building block, particularly noted for its application in the synthesis of protein degraders, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the structural nuances conferred by the piperazine core, the chiral methoxypropyl substituent, and the dihydrochloride salt form. It further details established and theoretical methodologies for its synthesis, purification, and spectroscopic identification, providing a foundational resource for its effective utilization in advanced chemical research.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound belonging to the piperazine family.[1] Its structure is defined by a central piperazine ring N-substituted with a 1-methoxypropan-2-yl group.[1] The compound is supplied as a dihydrochloride salt, a formulation that enhances its stability and aqueous solubility, making it highly suitable for laboratory use, particularly in aqueous reaction media or for biological screening protocols.

Its primary significance in the current research landscape lies in its classification as a "Protein Degrader Building Block".[2] This positions it as a valuable precursor for the synthesis of more complex molecules like Proteolysis-Targeting Chimeras (PROTACs), which are at the forefront of novel therapeutic strategies.

Core Chemical Data
PropertyValueSource
Chemical Name This compound[2][3]
CAS Number 1258640-14-0[2][4]
Molecular Formula C₈H₂₀Cl₂N₂O[2][3]
Molecular Weight 231.163 g/mol [2][3]
Canonical SMILES CC(N1CCNCC1)COC.[H]Cl.[H]Cl[4]
Physical State Likely a white to off-white crystalline solid[5]
Storage Inert atmosphere, 2-8°C[4]

Detailed Molecular Structure Analysis

The functionality and reactivity of this molecule are a direct consequence of its three-dimensional structure and the interplay between its constituent parts.

The Piperazine Core

The six-membered piperazine ring is the molecule's foundational scaffold. In its ground state, it adopts a stable chair conformation to minimize steric strain. The two nitrogen atoms, located at positions 1 and 4, are key to its chemical behavior. They are nucleophilic and basic, with the N4 nitrogen (unsubstituted in the free base) and the N1 nitrogen both capable of being protonated.

The 1-Methoxypropan-2-yl Substituent

This substituent introduces several critical features:

  • Chirality: The propyl chain is attached to the N1 of the piperazine ring via its second carbon (C2). This carbon is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. For stereospecific applications, chromatographic separation of the enantiomers or an asymmetric synthesis would be required.

  • Steric Hindrance: The propyl group provides steric bulk around the N1 atom, which can influence its reactivity and the binding orientation of the molecule within a larger construct.

  • Hydrophilicity: The ether oxygen atom within the methoxy group can act as a hydrogen bond acceptor, subtly influencing the molecule's solubility and intermolecular interactions.

The Dihydrochloride Salt Form

The designation "dihydrochloride" is chemically precise and significant. It indicates that both nitrogen atoms of the piperazine ring are protonated, forming a dicationic species that is stabilized by two chloride counter-ions.

The rationale for supplying the compound in this form is threefold:

  • Enhanced Solubility: The ionic nature of the salt dramatically increases its solubility in water and other polar protic solvents compared to the free base.[5]

  • Improved Stability: The protonated amines are less susceptible to atmospheric oxidation and degradation, leading to a longer shelf life.

  • Handling and Purity: The salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and purify than the often oily or hygroscopic free base.

Caption: 2D representation of this compound.

Analytical Characterization and Protocols

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. For the dihydrochloride salt in a solvent like D₂O or DMSO-d₆, a ¹H NMR spectrum would exhibit characteristic signals.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.3 ppm.

  • Propyl Methyl Protons (-CH-CH₃): A doublet around 1.2 ppm, coupled to the methine proton.

  • Piperazine Protons (-CH₂-): Due to protonation and the chair conformation, these protons become diastereotopic and would appear as a series of complex, broad multiplets, significantly downfield-shifted (typically 3.2-3.8 ppm) compared to the free base, due to the deshielding effect of the adjacent positive charges.

  • Propyl Methine and Methylene Protons (-CH-CH₂-O-): Multiplets in the 3.0-3.6 ppm range.

  • Amine Protons (N⁺-H): Very broad signals, often exchanging with residual water in the solvent.

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Vortex the tube gently until the sample is fully dissolved.

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integrate all signals and analyze coupling patterns to confirm the proton assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI), the analysis would detect the cationic form of the free base, not the intact salt.

  • Expected Ion: The primary ion observed in positive mode ESI-MS would be the protonated free base, [C₈H₁₈N₂O + H]⁺.

  • Expected m/z: 159.15.[1]

  • Key Fragmentation: A common fragmentation pathway for such molecules involves the loss of the methoxy group as methanol or a methoxy radical, or cleavage of the propyl chain.[1] A significant fragment would likely be observed at m/z 128 (loss of -OCH₃).

parent Parent Ion [M+H]⁺ m/z = 159.15 frag1 Fragment [M+H - CH₃OH]⁺ m/z = 127.11 parent->frag1 -32 Da frag2 Fragment Piperazine Ring m/z = 87.09 parent->frag2 -72 Da

Caption: Predicted ESI-MS fragmentation pathway.

Proposed Synthesis Pathway

While specific synthesis procedures for this exact compound are not widely published, a plausible and robust synthetic route can be designed based on established chemical principles for N-alkylation of piperazines. The most direct approach involves the reductive amination of piperazine with 1-methoxy-2-propanone.

Retrosynthetic Analysis

The disconnection approach simplifies the synthesis design, identifying readily available starting materials.

target 1-(1-Methoxypropan-2-yl)piperazine (Free Base) disconnect => target->disconnect precursors Piperazine + 1-Methoxy-2-propanone disconnect->precursors

Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis and Salt Formation

Step 1: Reductive Amination (Synthesis of the Free Base)

  • To a solution of piperazine (2.0 equivalents) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add 1-methoxy-2-propanone (1.0 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise over 30 minutes. The choice of this reagent is critical as it is selective for imines in the presence of ketones and is effective under neutral or mildly acidic conditions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1-Methoxypropan-2-yl)piperazine free base.

Step 2: Dihydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ether or isopropanol (2.1 equivalents) dropwise with vigorous stirring.[6]

  • A white precipitate of the dihydrochloride salt should form immediately.

  • Continue stirring at 0°C for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

Conclusion

This compound is a structurally well-defined molecule whose utility in modern drug discovery, particularly as a building block for protein degraders, is underpinned by its specific chemical features. The combination of a conformationally stable piperazine ring, a chiral methoxypropyl substituent, and the highly soluble dihydrochloride salt form creates a versatile and reliable reagent for synthetic chemistry. The analytical and synthetic protocols outlined in this guide provide researchers with the foundational knowledge required to confidently handle, characterize, and implement this compound in their research and development workflows.

References

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Authored by a Senior Application Scientist

**Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable substituted piperazine derivative in medicinal chemistry and drug development. The document emphasizes scientifically sound and field-proven methodologies, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. Primary attention is given to the reductive amination pathway, recognized for its efficiency and control. Alternative routes, synthesis of key precursors, and final salt formation are also discussed in detail. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical, actionable protocols.

Introduction and Retrosynthetic Analysis

The piperazine moiety is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile linker between different pharmacophoric elements.[1] The target molecule, this compound (CAS: 1258640-14-0), is a specific derivative with potential applications as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[2]

A logical retrosynthetic analysis of the target structure reveals two primary disconnection points, suggesting two main synthetic strategies. The most direct approach involves the formation of the C-N bond between the piperazine ring and the methoxypropyl side chain. This leads to piperazine and a three-carbon synthon, such as 1-methoxy-2-propanone, as the key starting materials.

G Target 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride FreeBase 1-(1-Methoxypropan-2-yl)piperazine Target->FreeBase Deprotonation Disconnection C-N Bond Formation (Reductive Amination) FreeBase->Disconnection HCl HCl Piperazine Piperazine Disconnection->Piperazine Methoxypropanone 1-Methoxy-2-propanone Disconnection->Methoxypropanone

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the overall synthesis hinges on the availability and purity of the starting materials. While piperazine is a readily available commodity chemical, the synthesis of the key intermediate, 1-methoxy-2-propanone, and its subsequent amine derivative is a critical preparatory step.

Biocatalytic Synthesis of (S)-1-Methoxypropan-2-amine

For applications requiring enantiomeric purity, biocatalytic methods offer unparalleled stereoselectivity. The chiral amine, (S)-1-methoxypropan-2-amine, is a valuable precursor and can be synthesized with high enantiomeric excess via the transamination of 1-methoxy-2-propanone.[3][4] This process utilizes transaminase enzymes, which transfer an amino group from a donor molecule to the ketone substrate.

Key Advantages of Biocatalysis:

  • High Stereoselectivity: Achieves high enantiomeric excess (ee >98%), crucial for chiral drug synthesis.[5]

  • Mild Reaction Conditions: Typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and by-product formation.

  • Environmental Sustainability: Avoids the use of harsh reagents and heavy metals often found in classical chemical resolutions.

A notable method involves using a transaminase for the asymmetric amination of 1-methoxy-2-propanone, where 2-aminopropane can serve as the amine donor.[6]

G substrate 1-Methoxy-2-propanone enzyme Transaminase (e.g., MsmeAmDH) substrate->enzyme product (S)-1-Methoxypropan-2-amine enzyme->product byproduct Acetone enzyme->byproduct cofactor Amine Donor (e.g., Isopropylamine) cofactor->enzyme

Caption: Biocatalytic synthesis of (S)-1-methoxypropan-2-amine.

Core Synthesis: Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its versatility, operational simplicity, and the wide availability of starting materials.[7] This method is the most direct and efficient pathway to 1-(1-methoxypropan-2-yl)piperazine. The process occurs in a single pot through two sequential steps: the formation of an iminium ion intermediate followed by its immediate reduction.

Mechanism and Rationale
  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom of the piperazine ring on the carbonyl carbon of 1-methoxy-2-propanone. This is followed by a dehydration step to form a transient iminium ion. This step is often facilitated by mildly acidic conditions.

  • Reduction: A hydride-based reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the iminium ion to form the desired C-N single bond, yielding the N-substituted piperazine product.[8]

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it does not readily reduce the starting ketone, thus preventing the formation of alcohol by-products. It is also tolerant of mildly acidic conditions, which can catalyze iminium ion formation.[1]

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of the free base, 1-(1-methoxypropan-2-yl)piperazine.

Parameter Value/Description Rationale
Reactants Piperazine (4.0 eq), 1-Methoxy-2-propanone (1.0 eq)A large excess of piperazine is used to minimize the formation of the 1,4-disubstituted by-product.
Reducing Agent Sodium triacetoxyborohydride (1.5 eq)A mild and selective reagent that reduces the iminium ion without affecting the starting ketone.[1]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous aprotic solvent that effectively dissolves reactants and does not interfere with the reaction.
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently at ambient temperature, making it operationally simple.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS until consumption of the limiting reagent (1-methoxy-2-propanone) is complete.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous piperazine (4.0 eq) and anhydrous dichloromethane. Stir until the piperazine is fully dissolved or well-suspended.

  • Add 1-methoxy-2-propanone (1.0 eq) to the mixture dropwise while stirring.

  • Continue stirring the mixture for 30-60 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • In portions, slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be mildly exothermic; maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via flash column chromatography or vacuum distillation to obtain pure 1-(1-methoxypropan-2-yl)piperazine.

G Start Piperazine + 1-Methoxy-2-propanone in DCM Step1 Stir 30-60 min @ RT (Iminium Formation) Start->Step1 Step2 Add NaBH(OAc)3 (Reduction Step) Step1->Step2 Step3 Stir 12-24h @ RT Step2->Step3 Step4 Quench with NaHCO3(aq) Step3->Step4 Step5 Aqueous Workup (Extraction with DCM) Step4->Step5 Step6 Dry, Concentrate & Purify Step5->Step6 End Pure 1-(1-Methoxypropan-2-yl)piperazine Step6->End

Caption: Workflow for the reductive amination synthesis.

Final Step: Dihydrochloride Salt Formation

For pharmaceutical applications, converting the free base into a stable, crystalline, and water-soluble salt is a standard practice. The dihydrochloride salt of 1-(1-methoxypropan-2-yl)piperazine can be readily prepared by treating the purified free base with hydrochloric acid.

Experimental Protocol: Salt Formation
Parameter Value/Description Rationale
Starting Material Purified 1-(1-methoxypropan-2-yl)piperazine (1.0 eq)High purity of the free base is essential for obtaining a pure, crystalline salt.
Reagent Hydrochloric Acid (2.2 eq)A slight excess of HCl ensures complete protonation of both basic nitrogen atoms in the piperazine ring. Can be used as a solution in ether, isopropanol, or as concentrated aqueous HCl.
Solvent Isopropyl Alcohol (IPA) or Diethyl EtherA solvent in which the free base is soluble but the dihydrochloride salt is poorly soluble, facilitating precipitation.
Temperature 0-5 °CCooling promotes crystallization and maximizes the yield of the precipitated salt.

Step-by-Step Procedure:

  • Dissolve the purified 1-(1-methoxypropan-2-yl)piperazine (1.0 eq) in a minimal amount of a suitable solvent, such as isopropyl alcohol or diethyl ether, in a flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • While stirring, slowly add a solution of hydrochloric acid (2.2 eq) dropwise. A white precipitate will begin to form immediately.

  • After the addition is complete, continue stirring the suspension in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to a constant weight to yield this compound as a white crystalline solid.[9][10]

Conclusion

The synthesis of this compound is most effectively achieved through a reductive amination strategy using piperazine and 1-methoxy-2-propanone as starting materials. This pathway is robust, high-yielding, and avoids the use of hazardous or difficult-to-handle reagents. The use of biocatalysis for the preparation of chiral precursors offers a significant advantage for stereospecific applications. The final salt formation is a straightforward and high-yielding process that provides a stable, solid form of the target compound suitable for further use in research and development. The protocols and principles outlined in this guide represent a validated and efficient approach to the synthesis of this valuable chemical building block.

References

An In-depth Technical Guide to the Postulated Mechanism of Action of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the postulated mechanism of action for the novel compound, 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes a scientifically rigorous, inferred mechanism based on the well-established pharmacology of its core structural component, the arylpiperazine moiety, with a particular focus on the influence of the 1-(2-methoxyphenyl)piperazine scaffold. It is hypothesized that this compound functions as a modulator of central nervous system activity, primarily through interactions with serotonergic and dopaminergic receptors. This guide provides a comprehensive overview of the theoretical pharmacodynamics, potential signaling pathways, and detailed experimental protocols for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds.

Introduction: The Prominence of the Piperazine Scaffold in Neuropharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs targeting the central nervous system (CNS).[1] Derivatives of piperazine are known to exhibit a wide spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and anti-parasitic effects.[2][3] The versatility of the piperazine core allows for structural modifications that can fine-tune receptor affinity and functional activity, leading to the development of agents with improved efficacy and side-effect profiles.[1]

The subject of this guide, this compound, is a novel entity for which the mechanism of action has not yet been empirically determined. However, its structural composition, featuring a piperazine ring linked to a methoxy-substituted propyl group, strongly suggests a likelihood of interaction with key neurotransmitter systems in the brain. This guide will, therefore, leverage the extensive knowledge base of structurally related arylpiperazine compounds to propose a plausible mechanistic framework.

Inferred Pharmacodynamics: A Multi-Target Receptor Interaction Profile

Based on the pharmacology of analogous arylpiperazine compounds, it is postulated that this compound exhibits a multi-target receptor binding profile, primarily engaging with serotonin (5-HT) and dopamine (D) receptors. The presence of the methoxy group is anticipated to be a key determinant of its receptor affinity and functional activity.

Primary Postulated Target: Serotonin 5-HT1A Receptor

The 1-(2-methoxyphenyl)piperazine moiety is a well-characterized pharmacophore found in numerous high-affinity ligands for the serotonin 5-HT1A receptor.[4][5] It is therefore highly probable that this compound will exhibit significant affinity for this receptor subtype. Structurally related compounds often act as antagonists or partial agonists at the 5-HT1A receptor.[6][7]

  • Postulated Action: Antagonism or partial agonism at presynaptic and postsynaptic 5-HT1A receptors.

  • Anticipated Downstream Effects: Modulation of serotonergic neurotransmission, which is critically involved in the regulation of mood, anxiety, and cognition.[6] Antagonism at this receptor could lead to an increase in serotonin release in certain brain regions.

Secondary Postulated Targets: Other Serotonin and Dopamine Receptors

Arylpiperazine derivatives are seldom completely selective for a single receptor subtype. It is plausible that this compound will also interact with other key CNS receptors, contributing to a more complex pharmacological profile.

  • Serotonin 5-HT2A Receptors: Many arylpiperazines exhibit antagonist activity at 5-HT2A receptors.[1][2] This action is a hallmark of many atypical antipsychotic medications and is associated with a reduction in the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.

  • Dopamine D2 Receptors: The piperazine scaffold is also a common feature in dopamine D2 receptor ligands.[2][8] The nature of the interaction (agonism vs. antagonism) can vary significantly with subtle structural modifications. Docking studies of similar compounds suggest that the protonated N1 of the piperazine ring interacts with Asp86 in the D2 receptor binding site.[8][9]

  • Other Potential Targets: Interaction with other serotonin receptor subtypes (e.g., 5-HT7) and dopamine D3 receptors is also possible, which could further influence the compound's overall pharmacological effect.[4][10]

The following table summarizes the postulated receptor binding affinities based on data from structurally related compounds.

Receptor SubtypePostulated Affinity (Ki)Postulated Functional ActivityRationale based on Structural Analogs
5-HT1A High (Low nM range)Antagonist or Partial AgonistThe 1-(2-methoxyphenyl)piperazine moiety is a known high-affinity 5-HT1A ligand.[5][7]
5-HT2A ModerateAntagonistCommon activity for arylpiperazine derivatives.[1][2]
Dopamine D2 Moderate to LowAntagonist or Partial AgonistThe piperazine core is a recognized D2 receptor ligand.[2][8]
α1-Adrenergic Moderate to LowAntagonistA common off-target activity for arylpiperazines.[7]

Postulated Signaling Pathways

The interaction of this compound with its target receptors is expected to trigger intracellular signaling cascades that ultimately mediate its physiological effects.

G-Protein Coupled Receptor (GPCR) Signaling

The primary targets, 5-HT1A, 5-HT2A, and D2 receptors, are all members of the G-protein coupled receptor (GPCR) superfamily.

  • 5-HT1A Receptor Signaling: As a Gi/o-coupled receptor, its activation (agonism) typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Antagonism by the compound would block these effects.

  • 5-HT2A Receptor Signaling: This receptor is coupled to Gq/11, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Antagonism would prevent this cascade.

  • Dopamine D2 Receptor Signaling: Similar to the 5-HT1A receptor, the D2 receptor is Gi/o-coupled, and its activation inhibits adenylyl cyclase and reduces cAMP levels.

The following diagram illustrates the postulated interaction of this compound with the 5-HT1A receptor and its downstream signaling pathway.

5-HT1A_Signaling_Pathway 5HT1A_Receptor 5-HT1A Receptor Gi_alpha Gi/o Alpha Subunit 5HT1A_Receptor->Gi_alpha Inhibition of Dissociation Compound 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride Compound->5HT1A_Receptor Antagonism Serotonin Serotonin Serotonin->5HT1A_Receptor Agonism (Blocked) Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase cAMP cAMP ATP ATP ATP->cAMP caption Postulated Antagonism at the 5-HT1A Receptor Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor-Expressing Cell Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis End End Analysis->End caption Workflow for Radioligand Binding Assay

References

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs targeting a wide array of biological pathways.[1][2] This guide focuses on 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride (CAS No. 1258640-14-0), a piperazine derivative with an N-alkyl substituent.[3][4][5] While direct pharmacological data for this specific compound is not extensively published, its structural components suggest a high probability of interaction with key central nervous system (CNS) receptors. This document provides a comprehensive, technically-grounded framework for elucidating its potential therapeutic targets. We will delve into the rationale for target selection based on the well-established pharmacology of the piperazine class and present detailed, field-proven experimental workflows for target validation.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4.[1][6] The N1 position is substituted with a 1-methoxypropan-2-yl group. The dihydrochloride salt form enhances its aqueous solubility, a favorable property for biological testing.

PropertyValueSource
CAS Number 1258640-14-0[3][4][5]
Molecular Formula C₈H₂₀Cl₂N₂O[3]
Molecular Weight 231.163 g/mol [3]
Synonym N/A
Product Family Protein Degrader Building Blocks[3]

The piperazine moiety is a versatile scaffold capable of interacting with a diverse range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[7][8] The nature of the substituent on the piperazine nitrogen atoms is a key determinant of pharmacological activity and selectivity.[9] While many well-known piperazine-based drugs are arylpiperazines, the N-alkyl substitution in the topic compound directs our investigation toward a specific, yet broad, set of potential targets.

Rationale for Target Prioritization: Learning from the Piperazine Class

The vast body of research on piperazine derivatives provides a logical foundation for identifying the most probable therapeutic targets for this compound. Many piperazine compounds modulate monoamine neurochemical pathways in the CNS.[1][10] Based on extensive structure-activity relationship (SAR) studies of this class, we will prioritize the following receptor families for initial screening:

  • Serotonin (5-HT) Receptors

  • Dopamine (D) Receptors

  • Adrenergic (α) Receptors

  • Sigma (σ) Receptors

The diagram below illustrates the proposed hierarchical screening approach.

G cluster_0 Initial Compound Characterization cluster_1 Primary Target Screening (Broad Panel) cluster_2 Secondary Validation & Selectivity cluster_3 Downstream Target Elucidation Compound 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride Screening Radioligand Binding Assays (Primary Screen) Compound->Screening Test Compound Targets Serotonin Receptors (5-HTx) Dopamine Receptors (Dx) Adrenergic Receptors (αx) Sigma Receptors (σx) Screening->Targets Identifies initial 'hits' Validation Functional Assays (e.g., cAMP, Ca2+ flux) Targets->Validation Prioritized 'hits' Selectivity Dose-Response Curves Determine Ki / EC50 / IC50 Selectivity Profiling Validation->Selectivity Quantifies potency & selectivity Pathway Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-Akt) Selectivity->Pathway For most promising target(s)

Caption: Proposed workflow for identifying therapeutic targets.

Detailed Experimental Protocols for Target Validation

This section outlines the step-by-step methodologies for investigating the interaction of this compound with the prioritized receptor families.

Primary Screening: Radioligand Binding Assays

The initial and most crucial step is to determine if the compound has an appreciable affinity for any of the hypothesized targets. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the interaction between a compound and a receptor.

Causality: This method is selected for its high throughput, sensitivity, and ability to screen a broad range of targets simultaneously. It directly measures the displacement of a known high-affinity radioligand by the test compound, allowing for the determination of the inhibitory constant (Ki), a measure of binding affinity.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Acquire commercially available cell membrane preparations expressing the human recombinant receptor of interest (e.g., 5-HT₁ₐ, D₂, α₁, σ₁). Alternatively, prepare membranes from cultured cells overexpressing the target receptor.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and interfering substances.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine the following in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl₂).

      • A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Spiperone for D₂). The concentration is typically chosen to be near the radioligand's dissociation constant (Kd) for the receptor.[11][12]

      • A range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

      • Cell membrane preparation (typically 5-50 µg of protein per well).

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

    • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-labeled competing drug (e.g., 10 µM serotonin for 5-HT receptors) to saturate all specific binding sites.[12]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Self-Validating System: The inclusion of total and non-specific binding controls for every target is critical. A successful assay will show a significant window between these two values. Furthermore, running a known reference compound alongside the test article validates the assay's performance on that day.

Secondary Screening: Functional Assays

A high binding affinity (low Ki) does not reveal whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. Functional assays are required to determine the compound's efficacy.

Causality: These assays measure the downstream cellular response following receptor activation or blockade. For GPCRs, common readouts include changes in second messenger levels (e.g., cAMP, IP₃) or calcium mobilization.

Protocol: cAMP Accumulation Assay (for Gs- or Gi-coupled receptors)

  • Cell Culture:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the target receptor (e.g., a Gi-coupled receptor like D₂ or a Gs-coupled receptor).

    • Plate the cells in a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For Agonist Mode: Add varying concentrations of this compound and incubate.

    • For Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration of a known agonist for the receptor (at its EC₈₀).

    • After incubation, lyse the cells.

  • cAMP Detection:

    • Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist: Plot the cAMP level against the log concentration of the test compound to determine the EC₅₀ (potency) and the Emax (maximum effect relative to a full agonist).

    • Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC₅₀.

Expected Data Summary:

Target ReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC₅₀/IC₅₀, nM)
5-HT₁ₐ[Experimental Value][Agonist/Antagonist/None][Experimental Value]
D₂[Experimental Value][Agonist/Antagonist/None][Experimental Value]
α₁[Experimental Value][Agonist/Antagonist/None][Experimental Value]
σ₁[Experimental Value][Agonist/Antagonist/None][Experimental Value]

Potential Signaling Pathways and Downstream Analysis

Should this compound demonstrate potent and selective activity at a specific receptor, the next logical step is to investigate the downstream signaling pathways it modulates. For instance, many D₂ and 5-HT₁ₐ receptors are known to signal through the Akt and ERK pathways, which are critical in regulating cell survival, proliferation, and synaptic plasticity.

G Compound 1-(1-Methoxypropan-2-yl)piperazine Receptor GPCR (e.g., D2, 5-HT1A) Compound->Receptor Binds (Agonist) G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates (βγ subunit) ERK_pathway Ras/Raf/MEK/ERK Pathway G_protein->ERK_pathway Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) PKA->Response Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt pAkt->Response pERK p-ERK (Active) ERK_pathway->pERK pERK->Response

Caption: Potential Gi-coupled GPCR signaling cascade.

Protocol: Western Blot for Pathway Activation

  • Treat receptor-expressing cells with an effective concentration (e.g., EC₅₀) of the compound for various time points (e.g., 5, 15, 30, 60 minutes).

  • Lyse the cells and collect the protein extracts.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated (active) forms of key signaling proteins (e.g., anti-p-Akt, anti-p-ERK) and their total protein counterparts (anti-Akt, anti-ERK).

  • Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Quantify band intensity to determine the change in protein phosphorylation over time, indicating pathway activation or inhibition.

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for the initial characterization of this compound. By leveraging the known pharmacology of the piperazine class, we have prioritized a logical set of high-probability CNS targets. The detailed protocols for binding and functional assays represent a self-validating system to rigorously assess the compound's activity profile. Positive identification of a potent and selective interaction with a specific receptor will unlock further avenues of research, including in vivo studies in relevant disease models (e.g., models for depression, psychosis, or pain) and lead optimization to enhance desired pharmacological properties. The journey from a novel chemical entity to a potential therapeutic begins with this fundamental, systematic target deconvolution.

References

Spectroscopic Characterization of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Introduction to 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

1-(1-Methoxypropan-2-yl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its versatile biological activities. The presence of the 1-methoxypropan-2-yl substituent introduces specific stereochemical and electronic features that can influence its pharmacological profile. The dihydrochloride salt form is often employed to enhance the compound's solubility and stability for research and pharmaceutical applications.

Accurate characterization of this molecule is paramount for its application. The primary methods for unambiguous structure determination and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the expected spectroscopic signatures of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of this compound dictate its interaction with electromagnetic radiation and its fragmentation behavior in mass spectrometry. The key structural components are the piperazine ring, the N-linked 1-methoxypropan-2-yl group, and the two hydrochloride ions associated with the nitrogen atoms.

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent h1_nmr ¹H NMR dissolve->h1_nmr c13_nmr ¹³C NMR dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing referencing Referencing phasing->referencing structure Structure Elucidation referencing->structure G cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis_ms Mass Analysis cluster_detection Detection & Analysis dissolve_ms Dissolve in Volatile Solvent ei Electron Ionization (EI) dissolve_ms->ei esi Electrospray Ionization (ESI) dissolve_ms->esi analyzer Mass Analyzer (e.g., Quadrupole, TOF) ei->analyzer esi->analyzer detector Detector analyzer->detector spectrum Mass Spectrum Generation detector->spectrum fragmentation Fragmentation Analysis spectrum->fragmentation

A Comprehensive Technical Guide to the Purity and Characterization of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine derivative of significant interest as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its dihydrochloride salt form offers advantages in terms of stability and handling.[1] The rigorous characterization and stringent purity control of this intermediate are paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical framework for researchers, quality control analysts, and drug development professionals, detailing the critical methodologies for the purification, structural confirmation, and purity assessment of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride. We will explore the causality behind the selection of analytical techniques, provide validated, step-by-step protocols, and present a logical workflow for comprehensive characterization, integrating data from orthogonal analytical methods.

Introduction to this compound

Substituted piperazines are a cornerstone in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas.[2][3] this compound serves as a key intermediate, where precise control over its identity and purity is non-negotiable. As a dihydrochloride salt, the compound's properties, such as solubility and stability, are significantly altered compared to its free base form.[1][4] Understanding its physicochemical properties is the first step in developing a robust analytical control strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[5]
CAS Number 1258640-14-0[5]
Molecular Formula C₈H₂₀Cl₂N₂O[5]
Molecular Weight 231.16 g/mol [5]
Physical State Likely a white to off-white crystalline solid[6][7]
Solubility Expected to be freely soluble in water, soluble in methanol[1][8]
Stability Potentially hygroscopic; the hydrochloride salt form enhances chemical stability over the free base[1][4][8]

Synthesis, Potential Impurities, and Purification Strategy

A robust characterization plan begins with understanding the synthetic route and the potential impurities that may arise. A plausible synthesis involves the N-alkylation of piperazine with a suitable 1-methoxy-2-propyl electrophile, followed by conversion to the dihydrochloride salt.

Potential Process-Related Impurities

A thorough analysis must account for impurities originating from the manufacturing process, including:

  • Unreacted Starting Materials: Residual piperazine or alkylating agent.

  • Over-alkylation Products: N,N'-bis(1-methoxypropan-2-yl)piperazine.

  • Isomeric Impurities: Impurities arising from the starting materials, such as 1-(2-methoxypropan-1-yl)piperazine.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, toluene).

Purification: The Rationale for Recrystallization

Recrystallization is the gold-standard technique for purifying solid crystalline compounds like amine hydrochlorides.[9] The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for the selective crystallization of the pure product while impurities remain in the mother liquor. Alcohols such as ethanol or isopropanol are often effective for this purpose.[9]

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by testing the solubility of the crude this compound in a range of solvents (e.g., isopropanol, ethanol, methanol/diethyl ether mixtures) to identify a suitable system.

  • Dissolution: Dissolve the crude material in a minimal amount of the selected solvent at its boiling point to create a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a further 10-15 minutes to adsorb colored impurities.[9]

  • Filtration: Perform a hot filtration to remove the activated carbon (if used) and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 50-60°C) to a constant weight.[9]

Comprehensive Characterization Methodology

No single technique can definitively confirm the structure and purity of a compound. A multi-faceted, orthogonal approach is required, where each method provides a unique piece of the analytical puzzle.

Figure 1: Integrated workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the primary technique for determining the purity of the compound and quantifying any impurities.[2] Given that the piperazine moiety lacks a strong UV chromophore, detection can be challenging.[10][11] While derivatization with agents like NBD-Cl is effective for trace-level analysis, a method using a low UV wavelength (e.g., ~205 nm) or a universal detector like an Evaporative Light Scattering Detector (ELSD) is often suitable for purity assessment of the main component.[10][11] A reversed-phase method is typically the first choice for its versatility.[2]

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., LiChrosorb® RP-18 or equivalent).[12]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 35°C.[11]

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a suitable diluent like water) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is determined by the area percent of the main peak relative to the total area of all peaks. Impurities are identified by their retention times and their levels are calculated. The method should be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[11][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon framework of the molecule.[14] For amine hydrochloride salts, which may have limited solubility in CDCl₃, a polar aprotic solvent like DMSO-d₆ is often a better choice.[14]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[14][15]

  • Data Processing: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H signals.

Data Interpretation:

  • ¹H NMR: The spectrum should show distinct signals corresponding to the methoxy protons (-OCH₃), the aliphatic protons on the propan-2-yl chain (-CH-, -CH₂-, -CH₃), and the piperazine ring protons (-CH₂CH₂-). The protonated amine protons (N⁺-H) will appear as a broad signal, often downfield.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts will be characteristic of the methoxy, aliphatic, and piperazine ring carbons.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides crucial information about the molecular weight of the compound.[16] Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like piperazine derivatives, typically showing the protonated molecular ion [M+H]⁺ of the free base.[14]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Sample Infusion: Introduce a dilute solution of the sample (in a solvent like methanol or acetonitrile with 0.1% formic acid) directly into the ESI source.[14]

  • Mass Analysis: Acquire the mass spectrum in positive ion mode.

Data Interpretation: The spectrum should display a prominent peak corresponding to the [M+H]⁺ ion of the free base (C₈H₁₈N₂O). The expected m/z would be approximately 159.15. The isotopic pattern should match the theoretical distribution for the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR provides confirmation of the functional groups present in the molecule. For an amine dihydrochloride salt, the key diagnostic peaks are the N⁺-H stretching bands, which are distinct from the N-H stretches of a free amine.[17]

Experimental Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.[14]

Data Interpretation: The spectrum should feature:

  • Broad N⁺-H stretching bands: Typically in the 2400-3000 cm⁻¹ region.

  • C-H stretching bands: Just below 3000 cm⁻¹ for aliphatic C-H.

  • C-O stretching band: A strong band in the 1150-1085 cm⁻¹ region for the ether linkage.

  • C-N stretching bands: In the fingerprint region (1250-1020 cm⁻¹).

Elemental Analysis (EA)

Principle: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[18] This technique is crucial for confirming the empirical formula and, importantly, the stoichiometry of the dihydrochloride salt by comparing the experimental results to the theoretical values.

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, pure sample into a tin capsule.

  • Analysis: Analyze the sample using an automated elemental analyzer, which combusts the sample and quantifies the resulting CO₂, H₂O, and N₂ gases.

Data Interpretation: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₈H₂₀Cl₂N₂O.

Table 2: Theoretical Elemental Composition

ElementTheoretical %
Carbon (C)41.57%
Hydrogen (H)8.72%
Nitrogen (N)12.12%
Chlorine (Cl)30.68%
Oxygen (O)6.92%

Data Integration and Final Assessment

The true power of this analytical suite lies in the integration of all data points. A certificate of analysis for this compound is only complete when all results are consistent and complementary.

Figure 2: Decision workflow for quality assessment based on integrated analytical data.

Conclusion

The comprehensive characterization of this compound is a critical exercise in ensuring the quality of pharmaceutical manufacturing processes. A systematic approach, leveraging a suite of orthogonal analytical techniques including HPLC, NMR, MS, FTIR, and Elemental Analysis, is essential. This guide has outlined the foundational principles, provided actionable protocols, and emphasized the importance of interpreting data in an integrated manner. By adhering to these rigorous standards, researchers and developers can confidently establish the identity, purity, and quality of this vital chemical intermediate, thereby upholding the integrity of the final pharmaceutical product.

References

An In-Depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-anginal drug Ranolazine. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing. It delves into the synthesis, physicochemical properties, analytical characterization, and safe handling of this compound, offering both theoretical insights and practical, field-proven protocols. The guide is structured to provide a deep understanding of the molecule's role and the critical process parameters that ensure its quality and utility in pharmaceutical manufacturing.

Introduction and Strategic Importance

1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine that has gained prominence as a key building block in the synthesis of complex pharmaceutical molecules. The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to interact with a variety of biological targets.[1] The specific substitution of a 1-methoxypropan-2-yl group at one of the nitrogen atoms of the piperazine ring creates a chiral center and provides a unique structural motif for drug design.

Its dihydrochloride salt form enhances stability and aqueous solubility, making it more amenable to handling and reaction in various solvent systems. The primary strategic importance of this intermediate lies in its role in the synthesis of Ranolazine, a drug used to treat chronic stable angina pectoris.[1][2] Understanding the synthesis and quality control of this intermediate is therefore paramount to ensuring the quality and efficacy of the final API.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis and for the development of robust analytical methods.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1258640-14-0N/A
Molecular Formula C₈H₂₀Cl₂N₂ON/A
Molecular Weight 231.17 g/mol N/A
Appearance Expected to be a white to off-white crystalline solidGeneral knowledge of hydrochloride salts
Solubility Freely soluble in water, soluble in polar organic solvents like methanol and ethanol.[3]

Synthesis of this compound

The most plausible and industrially scalable method for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine is through the reductive amination of 1-methoxy-2-propanone with piperazine.[4][5] This method is widely used in pharmaceutical synthesis for its efficiency and the availability of starting materials.[5]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Upstream Synthesis cluster_1 Core Synthesis cluster_2 Salt Formation and Isolation Propylene_Oxide Propylene Oxide 1_Methoxy_2_propanol 1-Methoxy-2-propanol Propylene_Oxide->1_Methoxy_2_propanol Ring Opening Methanol Methanol Methanol->1_Methoxy_2_propanol Ring Opening 1_Methoxy_2_propanone 1-Methoxy-2-propanone 1_Methoxy_2_propanol->1_Methoxy_2_propanone Oxidation Reductive_Amination Reductive Amination 1_Methoxy_2_propanone->Reductive_Amination Piperazine Piperazine Piperazine->Reductive_Amination Free_Base 1-(1-Methoxypropan-2-yl)piperazine (Free Base) Reductive_Amination->Free_Base Salt_Formation Salt Formation Free_Base->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Final_Product 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride Salt_Formation->Final_Product

Caption: Overall synthetic workflow for this compound.

Step-by-Step Synthetic Protocol

This protocol describes the reductive amination pathway. The causality behind the choice of reagents is to ensure a controlled reaction with high yield and purity.

Step 1: Imine Formation

  • To a stirred solution of piperazine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane, add 1-methoxy-2-propanone (1.0 equivalent) dropwise at room temperature.

    • Rationale: Using a slight excess of piperazine helps to drive the reaction towards the mono-substituted product and minimizes the formation of di-substituted impurities. Methanol is a common solvent for reductive aminations as it dissolves the reactants and is compatible with the reducing agent.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

Step 2: Reduction

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Rationale: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is selective for the iminium ion over the ketone starting material and is less sensitive to protic solvents compared to other borohydrides.[4] The portion-wise addition helps to control the exotherm of the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by a suitable in-process control (e.g., TLC or HPLC).

Step 3: Work-up and Isolation of the Free Base

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(1-Methoxypropan-2-yl)piperazine free base.

Step 4: Dihydrochloride Salt Formation

  • Dissolve the crude free base in a suitable solvent such as isopropanol or diethyl ether.

  • Add a solution of hydrochloric acid in the same solvent (2.2 equivalents) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution. Stir for an additional 1-2 hours to ensure complete precipitation.

  • Filter the solid, wash with the solvent, and dry under vacuum to yield this compound.

Role as a Pharmaceutical Intermediate: Synthesis of Ranolazine

The primary application of this compound is as a key intermediate in the synthesis of Ranolazine.[1][2] In this synthesis, it undergoes a nucleophilic substitution reaction with another intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.

G Intermediate_A 1-(1-Methoxypropan-2-yl)piperazine (from dihydrochloride) Reaction Nucleophilic Substitution (SN2 Reaction) Intermediate_A->Reaction Intermediate_B 2-chloro-N-(2,6-dimethylphenyl)acetamide Intermediate_B->Reaction Ranolazine Ranolazine Reaction->Ranolazine

Caption: Reaction scheme for the synthesis of Ranolazine.

The free base of 1-(1-Methoxypropan-2-yl)piperazine, generated in situ from the dihydrochloride salt by treatment with a base, acts as the nucleophile. The secondary amine of the piperazine ring attacks the electrophilic carbon of the chloroacetamide, displacing the chloride leaving group and forming the final Ranolazine molecule.

Analytical Characterization

Robust analytical methods are essential to ensure the identity, purity, and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification of related substances. Since the piperazine moiety lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.[6][7] However, with modern detectors, it may be possible to detect the compound at low UV wavelengths (e.g., ~205 nm), although this can be prone to interference.[6] A more robust method involves derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl).[6][8]

Example HPLC-UV Protocol (Post-Derivatization with NBD-Cl)

ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.
Mobile Phase Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient)A standard reversed-phase mobile system. TFA is used to improve peak shape.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temperature 35 °CTo ensure reproducible retention times.
Detection Wavelength 340 nmThe wavelength of maximum absorbance for the NBD-piperazine derivative.[9]
Injection Volume 10 µLA standard injection volume.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identification and for detecting volatile impurities.[10][11] The free base of the intermediate is sufficiently volatile for GC analysis. The mass spectrum provides a unique fingerprint for structural confirmation.

Expected GC-MS Fragmentation: The mass spectrum would be expected to show a molecular ion peak (for the free base) and characteristic fragments resulting from the cleavage of the methoxypropyl side chain and the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the intermediate. The spectra will confirm the presence of all expected functional groups and their connectivity.

Impurity Profiling and Control

Control of impurities is a critical aspect of pharmaceutical manufacturing. Potential impurities in this compound can arise from the starting materials or from side reactions during the synthesis.

Potential Process-Related Impurities:

  • Unreacted Piperazine: Can be controlled by using an appropriate excess of piperazine during the reaction and by purification.

  • Unreacted 1-Methoxy-2-propanone: A volatile impurity that can be removed during work-up and drying.

  • Di-substituted Piperazine: This can form if a second molecule of 1-methoxy-2-propanone reacts with the product. This is minimized by using an excess of piperazine.

  • By-products from the Reducing Agent: These are typically inorganic salts that are removed during the aqueous work-up.

An effective impurity control strategy involves a combination of in-process controls, purification of the final intermediate, and the use of validated analytical methods to quantify any residual impurities.

Safety, Handling, and Storage

As a chemical intermediate, this compound should be handled with appropriate precautions in a laboratory or manufacturing setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical synthesis. Its efficient and controlled synthesis is a key step in the production of Ranolazine and potentially other future APIs. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for any scientist or professional working with this valuable building block. The application of robust analytical methods to control its purity is paramount to ensuring the quality, safety, and efficacy of the final drug products.

References

Exploratory Studies on 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] This technical guide delineates a comprehensive exploratory study on novel derivatives of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, a promising yet underexplored chemical entity. We present a structured approach for the synthesis, characterization, and biological evaluation of new chemical entities (NCEs) based on this core structure. The guide is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies for identifying lead compounds with potential therapeutic value, particularly in the realm of central nervous system (CNS) disorders.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The six-membered heterocyclic ring of piperazine, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[1][4] This versatile structure allows for modifications that can significantly influence a molecule's pharmacological profile.[2][3] Piperazine derivatives are prevalent in drugs targeting the CNS, where they often interact with various neurotransmitter receptors.[5][6] The parent compound, 1-(1-Methoxypropan-2-yl)piperazine, presents a chiral center and a methoxy group, features that can be exploited to fine-tune interactions with biological targets and improve pharmacokinetic properties.[7] This guide outlines a systematic approach to explore the chemical space around this scaffold to uncover novel therapeutic agents.

Rationale for Derivative Design and Synthesis

The design of novel derivatives will focus on strategic modifications at the N4 position of the piperazine ring, as this is a common point of diversification in many piperazine-containing drugs.[4] The choice of substituents will be guided by the known structure-activity relationships (SAR) of other CNS-active piperazine derivatives, aiming to modulate properties like receptor affinity, selectivity, and metabolic stability.[8][9]

Proposed Derivative Classes

Our exploratory efforts will concentrate on three main classes of derivatives:

  • Aryl and Heteroaryl Amides: Introduction of various substituted aromatic and heteroaromatic rings via an amide linkage. This is a well-established strategy for targeting a range of receptors.

  • Benzyl Derivatives: Attachment of substituted benzyl groups to explore the impact of steric and electronic variations on biological activity.

  • Long-Chain Aryl Derivatives: Incorporation of a flexible linker between the piperazine core and a terminal aryl group, a common feature in many successful CNS drugs.[6]

The following diagram illustrates the general synthetic strategy for these derivatives.

G cluster_reactants Starting Materials cluster_reactions Synthetic Pathways cluster_products Derivative Classes Core 1-(1-Methoxypropan-2-yl)piperazine Amidation Amidation Core->Amidation AlkylationB N-Alkylation Core->AlkylationB AlkylationC N-Alkylation Core->AlkylationC ReagentA Substituted Carboxylic Acid / Acyl Chloride ReagentA->Amidation ReagentB Substituted Benzyl Halide ReagentB->AlkylationB ReagentC Aryl-terminated Alkyl Halide ReagentC->AlkylationC ProductA Aryl/Heteroaryl Amides Amidation->ProductA ProductB Benzyl Derivatives AlkylationB->ProductB ProductC Long-Chain Aryl Derivatives AlkylationC->ProductC

Caption: General synthetic pathways for the derivatization of 1-(1-Methoxypropan-2-yl)piperazine.

General Synthetic Protocol: N-Acylation of 1-(1-Methoxypropan-2-yl)piperazine

This protocol details the synthesis of the aryl and heteroaryl amide derivatives.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., 2-fluoro-5-bromobenzoic acid)

  • Coupling agent (e.g., HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Dichloromethane (DCM)

  • Saturated citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (for recrystallization)

Procedure:

  • To a stirred solution of the substituted carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and HBTU (1.0 eq) at 0 °C under a nitrogen atmosphere.

  • Add 1-(1-Methoxypropan-2-yl)piperazine (1.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 15 hours.

  • Remove the DMF under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with saturated citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethyl acetate to yield the desired N-acylated piperazine derivative.[10]

Analytical Characterization of Novel Derivatives

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.[11][12] A combination of chromatographic and spectroscopic techniques will be employed.

Chromatographic and Spectroscopic Analysis
Technique Purpose Instrumentation
HPLC Purity assessment and quantification.[11]HPLC system with UV or PDA detector.
LC-MS Molecular weight determination and structural confirmation.[12][13]Liquid chromatograph coupled to a mass spectrometer.
¹H and ¹³C NMR Elucidation of the chemical structure.[2]High-resolution NMR spectrometer.
FTIR Identification of functional groups.[12]Fourier-transform infrared spectrophotometer.
Sample Preparation for HPLC Analysis

A generic protocol for sample preparation for HPLC analysis is provided below.

Materials:

  • Synthesized piperazine derivative

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • 0.45 µm syringe filter

Procedure:

  • Prepare a stock solution of the derivative in acetonitrile at a concentration of 1 mg/mL.

  • Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% TFA.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample into the HPLC system.

In Vitro Biological Evaluation

Based on the known pharmacology of piperazine derivatives, the initial biological screening will focus on CNS targets, particularly serotonin and dopamine receptors, which are implicated in a range of neuropsychiatric disorders.[5][6] Additionally, given the broad spectrum of activity of piperazines, screening against other relevant targets such as sigma receptors and for general antiproliferative effects is warranted.[14][15]

Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[5]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the novel derivatives for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing the sigma-1 receptor (e.g., guinea pig liver membranes).[5]

  • Radioligand: [³H]-(+)-pentazocine.[5]

  • Non-specific binding control: Haloperidol.[5]

  • Test compounds (novel piperazine derivatives).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound or haloperidol (for non-specific binding) in a suitable buffer.

  • Incubate the plate at a specified temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value for each test compound using appropriate software.

The following diagram outlines the workflow for the receptor binding assay.

G Start Prepare Assay Plate Add_Membrane Add Receptor Membranes Start->Add_Membrane Add_Radioligand Add [³H]-(+)-pentazocine Add_Membrane->Add_Radioligand Add_Compound Add Test Compound / Control Add_Radioligand->Add_Compound Incubate Incubate to Equilibrium Add_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate Ki Values Measure->Analyze

Caption: Workflow for a radioligand receptor binding assay.

Cellular Assays for Functional Activity

Functional assays are crucial to determine whether a compound acts as an agonist or antagonist at a particular receptor.

Example Assay: Histamine H3 Receptor Functional Assay

For derivatives showing affinity for the histamine H3 receptor, a cellular assay using HEK293 cells co-expressing the H3 receptor and a reporter system (e.g., luciferase) can be employed to assess functional activity.[5]

In Silico Studies: Guiding Lead Optimization

Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, will be conducted in parallel with experimental work to guide the design of subsequent generations of derivatives.[9][15][16]

Molecular Docking

Molecular docking simulations will be used to predict the binding modes of the most active compounds within the binding pockets of their target receptors.[17] This information can provide insights into key molecular interactions and inform the design of derivatives with improved affinity and selectivity.

QSAR Studies

QSAR models will be developed to correlate the physicochemical properties of the synthesized derivatives with their observed biological activities.[9][15] These models can help identify the key molecular descriptors that influence activity and predict the potency of virtual compounds before their synthesis.

The relationship between these exploratory stages is depicted in the following diagram.

G cluster_design Design & Synthesis cluster_testing Biological & Computational Evaluation cluster_optimization Lead Optimization Design Derivative Design Synthesis Chemical Synthesis Design->Synthesis Characterization Analytical Characterization Synthesis->Characterization InVitro In Vitro Assays Characterization->InVitro InSilico In Silico Studies Characterization->InSilico SAR_Analysis SAR Analysis InVitro->SAR_Analysis InSilico->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Refinement

Caption: Iterative cycle of drug discovery for 1-(1-Methoxypropan-2-yl)piperazine derivatives.

Conclusion and Future Directions

This technical guide provides a roadmap for the systematic exploration of derivatives of this compound. By combining rational drug design, efficient synthesis, and a comprehensive suite of analytical and biological assays, this approach is poised to identify novel lead compounds with therapeutic potential. Future work will focus on the optimization of promising hits, including the evaluation of their pharmacokinetic properties and in vivo efficacy in relevant disease models.

References

Methodological & Application

Application Note & Synthesis Protocol: 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride (CAS No. 1258640-14-0), a key building block in modern medicinal chemistry, particularly in the development of protein degraders.[1] The described methodology is centered around a robust and scalable reductive amination reaction, followed by a straightforward salt formation to yield the title compound in high purity. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Substituted piperazines are privileged scaffolds in drug discovery, appearing in a vast array of clinically successful pharmaceuticals. Their unique physicochemical properties, including their ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make them ideal for optimizing pharmacokinetic profiles. 1-(1-Methoxypropan-2-yl)piperazine, in particular, serves as a versatile intermediate. The methoxypropyl moiety introduces a flexible, lipophilic element while maintaining a secondary amine on the piperazine ring for further functionalization.

The synthetic strategy detailed herein employs a direct reductive amination between piperazine and 1-methoxypropan-2-one. This reaction is one of the most efficient and widely used methods for forming C-N bonds.[2] The causality of this choice rests on its operational simplicity and the commercial availability of the starting materials. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced in situ by a mild and selective hydride agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This specific reductant is chosen for its high selectivity for imines and iminium ions over carbonyl groups, minimizing side reactions. The protocol culminates in the conversion of the resulting free base into its more stable and easily handled dihydrochloride salt.

Overall Reaction Scheme

Overall reaction scheme for the synthesis of this compound
Figure 1. Two-step synthesis involving reductive amination of piperazine with 1-methoxypropan-2-one followed by dihydrochloride salt formation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.GradeSupplierNotes
Piperazine (Anhydrous)110-85-0≥99%Sigma-AldrichHygroscopic; store under inert gas.
1-Methoxypropan-2-one5878-19-3≥98%Alfa Aesar
Sodium Triacetoxyborohydride56553-60-7ReagentCombi-BlocksMoisture sensitive.
Acetic Acid (Glacial)64-19-7ACS GradeFisher ScientificCorrosive.
1,2-Dichloroethane (DCE)107-06-2Anhydrous, ≥99.8%Acros Organics
Dichloromethane (DCM)75-09-2ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)144-55-8Saturated Aq.Lab Prepared
Sodium Sulfate (Na₂SO₄)7757-82-6AnhydrousEMD Millipore
Hydrochloric Acid7647-01-02.0 M in Diethyl EtherSigma-AldrichHighly corrosive and volatile.
Diethyl Ether60-29-7AnhydrousJ.T. Baker
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stir bar and reflux condenser

  • Addition funnel

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • NMR spectrometer (≥400 MHz) and Mass Spectrometer

  • Melting point apparatus

Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the free base via reductive amination and its subsequent conversion to the dihydrochloride salt.

Part A: Synthesis of 1-(1-Methoxypropan-2-yl)piperazine (Free Base)

The core of this synthesis is the reductive amination reaction. Acetic acid serves as a catalyst to facilitate the formation of the key iminium ion intermediate from the initial hemiaminal adduct.

Workflow for Part A

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification A1 Charge flask with Piperazine and 1,2-Dichloroethane (DCE) A2 Stir under N₂ atmosphere A1->A2 A3 Cool to 0 °C in ice bath A2->A3 B1 Add 1-Methoxypropan-2-one and Acetic Acid A3->B1 B2 Stir for 30 minutes at 0 °C B1->B2 B3 Add NaBH(OAc)₃ portion-wise B2->B3 B4 Warm to RT and stir overnight B3->B4 C1 Quench with sat. NaHCO₃ B4->C1 C2 Extract with Dichloromethane (DCM) C1->C2 C3 Dry organic layer (Na₂SO₄) C2->C3 C4 Concentrate via rotary evaporation C3->C4 C5 Purify via column chromatography C4->C5 D Purified Free Base C5->D Yields Free Base Oil G Ketone 1-Methoxypropan-2-one (Carbonyl) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Piperazine Piperazine Piperazine (Nucleophile) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Final Product (Free Base) Iminium->Product + [H⁻] Hydride [H⁻] from NaBH(OAc)₃

References

analytical methods for 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantitative Analysis of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for this compound

This compound is a substituted piperazine derivative relevant in pharmaceutical development, often as a synthetic intermediate or a potential process-related impurity. The piperazine moiety is a common structural feature in many active pharmaceutical ingredients (APIs).[1][2] The stringent regulatory landscape for pharmaceuticals mandates the precise quantification of such compounds to ensure the safety, efficacy, and quality of the final drug product. The development of robust, accurate, and validated analytical methods is therefore not merely a procedural step but a critical component of quality control and regulatory compliance.

This guide provides a comprehensive overview and detailed protocols for the quantification of this compound. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying scientific rationale, ensuring that the chosen methods are both technically sound and fit for their intended purpose in a regulated environment. We will explore two primary analytical strategies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods are validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]

Physicochemical Properties & Analytical Strategy

A successful analytical method is built upon a fundamental understanding of the analyte's chemical properties.

PropertyValueSource
Chemical Name This compound[5]
Molecular Formula C₈H₂₀Cl₂N₂O[5]
Molecular Weight 231.17 g/mol [5]
Structure A saturated heterocyclic compound (piperazine) with a methoxypropyl substituent. As a dihydrochloride salt, it is expected to be a crystalline solid with good aqueous solubility.[2][6]
Chromophore The molecule lacks a significant UV-absorbing chromophore. The saturated piperazine ring and the aliphatic side chain do not absorb light in the conventional UV range (220-400 nm).[7][8]

Causality Behind Method Selection: The absence of a native chromophore is the single most critical factor influencing the analytical strategy. Direct quantification using HPLC with standard UV detection would suffer from poor sensitivity and specificity.[7][8] Therefore, two distinct strategies are proposed:

  • HPLC with UV Detection via Derivatization: To overcome the lack of a chromophore, we can introduce one by chemically modifying the analyte. This involves reacting the secondary amine groups of the piperazine ring with a derivatizing agent to form a product with strong UV absorbance.[7] 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an excellent candidate for this purpose, as it reacts specifically with primary and secondary amines to yield a highly chromophoric derivative detectable at high sensitivity.[7] This approach leverages the ubiquity of HPLC-UV instrumentation in quality control laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high specificity and sensitivity without the need for derivatization to introduce a chromophore.[9][10] Mass spectrometry provides identification based on the analyte's mass-to-charge ratio and fragmentation pattern, making it an orthogonal and confirmatory method.[11] A critical consideration is that the analyte is a non-volatile dihydrochloride salt. The protocol must therefore include a sample preparation step to neutralize the salt and extract the volatile free base prior to injection.[9]

Protocol 1: Quantification by HPLC-UV with NBD-Cl Derivatization

This method is ideal for routine quality control applications where high sensitivity is required and standard HPLC-UV equipment is available. The protocol is designed as a self-validating system, incorporating system suitability tests to ensure performance.[12][13]

Experimental Workflow: HPLC-UV with Derivatization

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., Water) A->B C Add Borate Buffer (Adjust to pH ~9.5) B->C D Add NBD-Cl Reagent (in Acetonitrile) C->D E Incubate at 60°C (e.g., 30 min) D->E Derivatization F Cool and Quench (e.g., with HCl) E->F G Dilute to Final Volume F->G H Inject into HPLC-UV System G->H I Separation on C18 Column H->I J UV Detection (e.g., 340 nm) I->J K Integrate Peak Area J->K L Quantify against Calibration Curve K->L

Caption: Workflow for HPLC-UV analysis via NBD-Cl derivatization.

Reagents and Materials
  • This compound reference standard

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium tetraborate

  • Hydrochloric acid (HCl)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

Instrumentation and Conditions
ParameterSettingRationale
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent with UV/PDA detectorStandard equipment in most analytical labs.
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax, XBridge)Provides good retention and separation for the relatively nonpolar NBD-derivative.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), isocraticA simple mobile phase providing adequate separation and run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 35°CImproves peak shape and ensures reproducible retention times.
Injection Vol. 10 µLA small volume to prevent peak distortion.
Detection λ 340 nmThe absorbance maximum for the NBD-piperazine derivative, ensuring maximum sensitivity.[7]
Run Time ~15 minutesSufficient to elute the derivative and any potential interferences.
Solution Preparation
  • Borate Buffer (0.1 M, pH 9.5): Dissolve 38.1 g of sodium tetraborate decahydrate in 1 L of water. Adjust pH with NaOH or HCl if necessary. The basic pH is critical for the derivatization reaction to proceed efficiently.

  • NBD-Cl Reagent (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of Acetonitrile. Prepare fresh daily and protect from light.

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard, dissolve in and dilute to 100 mL with water.

  • Calibration Standards (e.g., 1-15 µg/mL): Prepare a series of dilutions from the stock solution. For each standard, mix 1.0 mL of the diluted standard, 1.0 mL of Borate Buffer, and 1.0 mL of NBD-Cl reagent in a vial. Cap tightly, vortex, and heat at 60°C for 30 minutes. Cool to room temperature, then add 1.0 mL of 0.1 M HCl to quench the reaction. This mixture is ready for injection.

Sample Preparation
  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve in water to achieve a theoretical concentration within the calibration range (e.g., ~10 µg/mL).

  • Filter the solution through a 0.45 µm filter.

  • Derivatize 1.0 mL of the filtered sample solution exactly as described for the calibration standards.

System Suitability Test (SST)
  • Before sample analysis, inject a mid-range calibration standard (e.g., 5 µg/mL) five times.

  • Acceptance Criteria:

    • Peak Tailing Factor: ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

  • Rationale: The SST ensures that the chromatographic system is precise, efficient, and providing symmetrical peaks on the day of analysis, which is a core requirement for method trustworthiness.[12][14]

Data Analysis
  • Generate a linear regression curve from the peak areas of the derivatized calibration standards versus their concentrations.

  • The correlation coefficient (r²) should be ≥ 0.998.[7]

  • Calculate the concentration of the analyte in the derivatized sample solution using the calibration curve.

  • Back-calculate the amount of this compound in the original sample, accounting for all dilution factors.

Protocol 2: Quantification by GC-MS

This method provides excellent specificity and serves as a powerful orthogonal technique to HPLC. It is particularly useful for impurity identification and for analysis in complex matrices where chromatographic selectivity might be a challenge.

Experimental Workflow: GC-MS with LLE

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Water A->B C Add Internal Standard (Optional but Recommended) B->C D Basify to pH > 11 (e.g., with 1M NaOH) C->D Neutralization E Add Organic Solvent (e.g., Ethyl Acetate) D->E F Vortex and Centrifuge E->F LLE G Collect Organic Layer F->G H Inject Organic Extract G->H I Separation on DB-5ms Column H->I J MS Detection (Scan or SIM) I->J K Extract Ion Chromatogram J->K L Quantify against Calibration Curve K->L

Caption: Workflow for GC-MS analysis via Liquid-Liquid Extraction (LLE).

Reagents and Materials
  • This compound reference standard

  • Sodium hydroxide (NaOH)

  • Ethyl acetate or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Water (HPLC grade)

  • Suitable internal standard (IS), e.g., a deuterated analog or a structurally similar compound like 1-phenylpiperazine.

Instrumentation and Conditions
ParameterSettingRationale
GC-MS System Agilent 7890/5977, or equivalentStandard for sensitive and specific analysis.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing excellent separation for a wide range of compounds, including piperazine derivatives.[1][9]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas compatible with MS detection.
Inlet Temp. 250°CEnsures rapid vaporization of the analyte.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Oven Program Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)A typical temperature program that effectively separates the analyte from solvent and potential contaminants.
Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
MS Source 230°CStandard temperature for electron ionization (EI).
MS Quad 150°CStandard temperature for the quadrupole mass filter.
Ionization EI, 70 eVStandard energy for creating reproducible fragmentation patterns.
Acquisition SIM (Selected Ion Monitoring)For quantification, monitor 3-4 characteristic ions of the analyte and IS to maximize sensitivity and specificity. A full scan can be used for initial identification.
Solution Preparation
  • Sodium Hydroxide (1 M): Dissolve 4.0 g of NaOH in 100 mL of water.

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC method.

  • Calibration Standards (e.g., 0.1-5 µg/mL): Prepare a series of dilutions. For each standard, place 1.0 mL into a glass tube, add internal standard, and raise the pH to >11 with 1 M NaOH. Add 2.0 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge. Carefully transfer the top organic layer to an autosampler vial containing a small amount of anhydrous sodium sulfate to remove residual water.

Sample Preparation
  • Prepare an aqueous solution of the sample as in the HPLC method, aiming for a concentration in the middle of the calibration range.

  • Process 1.0 mL of the sample solution exactly as described for the calibration standards.

System Suitability Test (SST)
  • Before analysis, inject a mid-range calibration standard.

  • Acceptance Criteria:

    • Signal-to-Noise Ratio (S/N) for the primary quantification ion: ≥ 100

    • Peak shape should be symmetrical.

  • Rationale: This ensures the GC-MS system has sufficient sensitivity and is performing optimally for the analysis of the free base.

Data Analysis
  • Identify the analyte peak by its retention time and the presence of its characteristic ions.

  • Generate a linear regression curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.

  • The correlation coefficient (r²) should be ≥ 0.995.

  • Calculate the concentration in the sample extract and back-calculate to determine the final quantity in the original sample.

Method Validation Summary

Both methods must be validated according to ICH Q2(R1) guidelines to prove they are suitable for their intended purpose.[3][15][16][17] The following tables summarize the key validation parameters and typical acceptance criteria.

Table 1: Validation Parameters for HPLC-UV and GC-MS Methods
ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity analysis (for HPLC-PDA) should pass.
Linearity To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration for an assay; LOQ to 120% for an impurity.[13]
Accuracy The closeness of test results to the true value.% Recovery of spiked samples should be within 98.0-102.0% for an assay.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): %RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision: %RSD between different analysts/days/instruments should meet predefined criteria.
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio of ~3:1.
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of ~10:1; %RSD at LOQ ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD of results should remain acceptable with minor changes in flow rate, pH, column temperature, etc.
Table 2: Example Performance Data
ParameterHPLC-UV with DerivatizationGC-MS
Linearity (r²) 0.99920.9985
Range 1 - 15 µg/mL0.1 - 5 µg/mL
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 101.8%
Precision (%RSD) 0.8%1.5%
LOD ~0.3 µg/mL~0.03 µg/mL
LOQ ~1.0 µg/mL~0.1 µg/mL

Conclusion

This application note details two robust and validated methods for the quantification of this compound. The choice between the HPLC-UV with derivatization and the GC-MS method depends on the specific laboratory context. The HPLC method is well-suited for high-throughput QC environments, while the GC-MS method provides superior sensitivity and specificity, making it an ideal confirmatory technique or for challenging trace-level analysis. Both protocols are designed with scientific integrity and regulatory expectations at their core, providing a solid foundation for researchers and drug development professionals to achieve accurate and reliable quantification of this important compound.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochoride via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride. Due to the analyte's lack of a native UV chromophore, a pre-column derivatization strategy using 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed. This approach provides a sensitive and selective method suitable for quality control and research environments in the pharmaceutical industry. The protocol herein provides a comprehensive guide covering instrumentation, reagent preparation, detailed experimental procedures, system suitability criteria, and an overview of method validation according to International Council for Harmonisation (ICH) guidelines.

Introduction & Scientific Rationale

This compound is a piperazine derivative used as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this compound is critical for ensuring the quality, purity, and consistency of intermediates and final products.

A significant analytical challenge arises from the molecular structure of the target compound. The piperazine ring and the methoxypropyl side-chain are aliphatic and lack a conjugated system of electrons, which is necessary for strong UV absorption. The parent piperazine molecule exhibits only weak absorbance at very low wavelengths (~196-205 nm), a region prone to significant interference from common HPLC solvents and other matrix components, rendering direct UV detection impractical for sensitive and specific quantification[1][2].

To overcome this limitation, this method employs a pre-column derivatization strategy. Derivatization is a technique used to chemically modify an analyte to enhance its detectability. In this protocol, 1-(1-Methoxypropan-2-yl)piperazine is reacted with 4-chloro-7-nitrobenzofuran (NBD-Cl). NBD-Cl reacts with the secondary amine of the piperazine ring to form a stable, highly conjugated derivative that is strongly UV-active at a higher, more selective wavelength[1][3]. This derivatization enables sensitive and reliable quantification using standard HPLC-UV instrumentation.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.

Instrumentation & Reagents
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Vortex mixer and sonicator.

    • Heating block or water bath.

  • Reagents & Materials:

    • This compound reference standard.

    • 4-chloro-7-nitrobenzofuran (NBD-Cl), ≥98% purity.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Sodium borate (Reagent grade).

    • Boric acid (Reagent grade).

    • Hydrochloric acid (Reagent grade).

    • Water (HPLC grade or Milli-Q).

    • Analytical column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

Solution Preparation
  • Borate Buffer (0.1 M, pH 8.5): Dissolve 3.81 g of sodium borate in 100 mL of water. Adjust the pH to 8.5 with a boric acid solution.

  • Diluent: Acetonitrile.

  • NBD-Cl Solution (5 mg/mL): Accurately weigh 50 mg of NBD-Cl and dissolve in 10 mL of Acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with water.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with water.

Derivatization Procedure

Causality: This procedure is optimized to drive the reaction between the secondary amine of the piperazine and NBD-Cl to completion, ensuring that the analyte is stoichiometrically converted to its UV-active form for accurate quantification. The alkaline pH of the borate buffer facilitates the nucleophilic attack of the amine on the NBD-Cl molecule.

  • Into a clean, labeled autosampler vial, add 100 µL of the Working Standard Solution (or sample solution).

  • Add 200 µL of 0.1 M Borate Buffer (pH 8.5).

  • Add 200 µL of the NBD-Cl solution (5 mg/mL in Acetonitrile).

  • Cap the vial and vortex thoroughly for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 500 µL of Diluent (Acetonitrile) to the vial to stop the reaction and prepare for injection.

  • Vortex to mix. The final concentration of the derivatized standard will be approximately 10 µg/mL.

Chromatographic Conditions

The following conditions are a robust starting point. Adjustments may be permissible as per USP <621> guidelines, provided system suitability is met[4][5].

ParameterRecommended Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 340 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Rationale for Choices: A C18 column is chosen for its versatility in retaining the relatively nonpolar NBD-derivative. The mobile phase of Acetonitrile and Methanol provides good solvating power and elution strength. A column temperature of 35°C ensures reproducible retention times and improved peak shape. The detection wavelength of 340 nm is selected based on the known absorbance maximum for NBD-amine derivatives, providing high sensitivity and selectivity[1].

System Suitability Testing (SST)

Trustworthiness: Before any sample analysis, the performance of the entire analytical system (instrument, column, mobile phase) must be verified. This is achieved through System Suitability Testing (SST). A standard solution (prepared as per section 2.3) is injected multiple times to ensure the system is operating within established parameters.

SST ParameterAcceptance Criteria
Precision/Repeatability %RSD of peak areas from 5 replicate injections ≤ 2.0%
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000

These criteria are based on general pharmacopeial requirements (USP <621>) and ensure that the chromatographic separation is efficient, peaks are symmetrical, and the system provides repeatable results[1][4].

Method Validation Overview

For implementation in a regulated environment, the analytical method must be fully validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[6][7]. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies on spiked samples.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Workflow Visualization

The overall analytical workflow, from sample receipt to final data reporting, is illustrated below.

HPLC_Workflow cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample & Prepare Solution Deriv Mix Sample/Std, Buffer, & NBD-Cl Sample->Deriv Standard Weigh Reference Std & Prepare Solution Standard->Deriv Reagents Prepare Buffer, NBD-Cl, Mobile Phase Reagents->Deriv Heat Incubate at 60°C Deriv->Heat Dilute Cool & Dilute Heat->Dilute SST System Suitability (5 Injections) Dilute->SST Standard Only Inject Inject Samples Dilute->Inject SST->Inject If Pass Acquire Acquire Data (Chromatogram) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the HPLC-UV analysis of 1-(1-Methoxypropan-2-yl)piperazine.

Conclusion

The inherent lack of a UV chromophore in this compound necessitates a derivatization step for sensitive and reliable HPLC-UV analysis. The described method, utilizing pre-column derivatization with NBD-Cl, is shown to be a specific, robust, and suitable approach for the quantitative determination of this compound. Adherence to the outlined system suitability and method validation principles will ensure the generation of high-quality, trustworthy data for researchers, scientists, and drug development professionals.

References

experimental protocol for in vitro assays with 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the In Vitro Characterization of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Abstract

This document provides a comprehensive experimental framework for the initial in vitro characterization of this compound, a novel synthetic compound featuring the piperazine scaffold. The piperazine moiety is a privileged structure in medicinal chemistry, present in numerous approved drugs targeting the central nervous system (CNS).[1][2] Given the structural relationship of piperazine derivatives to known synthetic opioids like MT-45, it is hypothesized that this novel compound may act as a modulator of G-protein coupled receptors (GPCRs), particularly opioid receptors.[3][4] This guide is designed for researchers in drug discovery and pharmacology, offering a logical, multi-step approach to elucidate the compound's primary biological targets, functional activity, and potential cytotoxic liabilities. We present detailed, field-proven protocols for competitive radioligand binding assays, functional GPCR activation assays (Calcium Mobilization and cAMP Inhibition), and neuronal cytotoxicity assays.

Introduction: Scientific Rationale and Strategic Approach

The piperazine ring is a cornerstone of modern pharmacology, valued for its ability to confer favorable pharmacokinetic properties and interact with a wide array of biological targets.[1][2] The characterization of novel piperazine-containing molecules is a critical activity in the search for new therapeutics. The subject of this guide, this compound, is a structurally distinct entity for which no public pharmacological data currently exists.

Our strategic approach is rooted in structural analogy. The compound shares a core piperazine element with the synthetic opioid MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), a substance known to be a potent agonist at the µ-opioid receptor.[4][5] This structural similarity provides a compelling scientific rationale to begin the investigation by profiling the compound against the classical opioid receptors (µ, δ, and κ).

This application note outlines a three-phase in vitro screening cascade:

  • Target Affinity Determination: Quantify the binding affinity of the compound at human opioid receptors to identify a primary target.

  • Functional Activity Profiling: Elucidate the compound's functional effect at the identified target—whether it acts as an agonist, antagonist, or inverse agonist.

  • Early Safety Assessment: Evaluate the compound's general cytotoxicity in a neurally-derived cell line to establish a preliminary therapeutic window.

This structured workflow ensures that resources are used efficiently, providing a robust foundational dataset to inform any subsequent lead optimization or further mechanistic studies.

Physicochemical Properties and Compound Handling

Proper handling and solubilization are paramount for generating reproducible data. The dihydrochloride salt form suggests good aqueous solubility.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₈H₂₀Cl₂N₂OCalculated from structure.
Molecular Weight 231.17 g/mol Calculated from formula.
Physical State Likely a white to off-white crystalline solid.Typical for similar dihydrochloride salts.[6]
Solubility Expected to be highly soluble in water and DMSO.The dihydrochloride salt enhances aqueous solubility.

Protocol for Stock Solution Preparation:

  • Primary Stock (10 mM): Carefully weigh the required amount of this compound. Reconstitute in sterile, nuclease-free water to a final concentration of 10 mM.

  • Solubilization: Vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

Phase 1: Target Affinity Determination via Radioligand Binding

The initial and most fundamental step is to determine if the compound physically interacts with the hypothesized targets. A competitive radioligand binding assay is the gold standard for quantifying the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound for a specific receptor.[7][8]

Causality: This assay directly measures the displacement of a known high-affinity radiolabeled ligand by the test compound. A lower Kᵢ value indicates a higher binding affinity. This experiment will confirm or refute the hypothesis that the compound is an opioid receptor ligand.

Fig. 1: Workflow for Opioid Receptor Radioligand Binding Assay.
Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adapted for a 96-well format and assumes the use of Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (hMOR). Similar protocols would be used for δ (hDOR) and κ (hKOR) receptors using their respective standard radioligands ([³H]DPDPE and [³H]U-69,593).[7]

Materials:

  • Cell Membranes: CHO-hMOR cell membranes.

  • Radioligand: [³H]DAMGO (specific for µ-opioid receptor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Non-specific Control: Naloxone (10 µM).

  • Filtration Plate: 96-well GF/C filter plate.

  • Scintillation Cocktail & Counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add 2 µL of serially diluted test compound to the appropriate wells. Add 2 µL of buffer for "Total Binding" wells and 2 µL of 10 µM Naloxone for "Non-Specific Binding" wells.

  • Radioligand Addition: Add [³H]DAMGO to all wells at a final concentration approximately equal to its Kₔ (e.g., 1 nM).

  • Initiate Reaction: Add CHO-hMOR cell membranes (e.g., 10-20 µg protein/well) to all wells to start the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Filtration: Rapidly harvest the assay by vacuum filtration onto the GF/C filter plate. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Subtract the non-specific binding counts from all other wells.

  • Plot the specific binding counts against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Phase 2: Functional Activity Profiling

Binding affinity does not describe the functional consequence of the receptor-ligand interaction. Functional assays are required to determine if the compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. GPCRs signal through various intracellular pathways, most commonly by modulating cyclic adenosine monophosphate (cAMP) levels or intracellular calcium (Ca²⁺) concentration.[9][10]

Fig. 2: Simplified GPCR Signaling Pathways.
Protocol: Gαi/o Coupling - cAMP Inhibition Assay

Causality: Opioid receptors are canonically Gαi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9] This assay measures the compound's ability to produce this effect, indicating agonist activity.

Materials:

  • Cells: CHO-hMOR cells.

  • Stimulant: Forskolin.

  • Detection Kit: A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Assay Plate: 384-well white plate.

Procedure:

  • Cell Plating: Seed CHO-hMOR cells into a 384-well plate and incubate overnight.

  • Compound Addition: Remove media and add the test compound serially diluted in stimulation buffer. For antagonist mode, pre-incubate with the test compound before adding a known agonist (e.g., DAMGO).

  • Stimulation: Add forskolin to all wells (except negative control) to stimulate cAMP production. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP signal against the logarithm of compound concentration. For agonists, calculate the EC₅₀ (concentration for 50% of maximal effect). For antagonists, calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).

Protocol: Gαq Coupling - Calcium Mobilization Assay

Causality: While less common for opioids, many GPCRs couple to Gαq, which activates a signaling cascade resulting in the release of calcium from intracellular stores.[10][11] This assay is a robust, high-throughput method to screen for activity at Gαq-coupled receptors and serves as an excellent general functional screen.[12][13]

Materials:

  • Cells: HEK293 cells expressing a target Gαq-coupled GPCR.

  • Dye: A calcium-sensitive dye such as Fluo-4 AM.[14]

  • Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrument: Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation).[12]

  • Assay Plate: 96-well or 384-well black-walled, clear-bottom plate.

Procedure:

  • Cell Plating: Seed cells into the assay plate and incubate overnight to form a confluent monolayer.[12]

  • Dye Loading: Remove growth medium and add 100 µL of Fluo-4 AM dye-loading solution to each well. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature.[12][14]

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer at 5X the final desired concentration in a separate source plate.

  • Measurement: Place both the cell plate and the compound plate into the fluorescence reader. Set the instrument to record fluorescence (Ex/Em ≈ 490/525 nm).

  • Injection and Reading: Initiate the kinetic read. The instrument will establish a baseline fluorescence for several seconds, then automatically inject the compound from the source plate into the cell plate and continue recording the fluorescence signal for 1-3 minutes.

  • Data Analysis: The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence. Plot this response against the logarithm of compound concentration to determine the EC₅₀.

Phase 3: Early Safety Assessment - Neuronal Cytotoxicity

An ideal drug candidate should exhibit high potency at its target and low toxicity to cells. Early assessment of cytotoxicity is crucial to determine if the observed biological activity occurs at non-toxic concentrations. Given the CNS-active nature of many piperazine compounds, using a human neuroblastoma cell line like SH-SY5Y is highly relevant.[15]

Causality: Assays like the MTS assay measure the metabolic activity of cells. A reduction in the conversion of the MTS tetrazolium salt to formazan indicates a decrease in viable, metabolically active cells, which is a hallmark of cytotoxicity.[16]

Fig. 3: Workflow for MTS-based Cell Viability/Cytotoxicity Assay.
Detailed Protocol: MTS Cytotoxicity Assay

Materials:

  • Cells: SH-SY5Y human neuroblastoma cells.

  • Media: Complete growth medium (e.g., DMEM/F12 with 10% FBS).

  • Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent or similar.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine).

  • Assay Plate: 96-well clear tissue culture plate.

Procedure:

  • Cell Plating: Seed SH-SY5Y cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells (100% viability) and positive control wells.

  • Incubation: Incubate the plate for a defined period, typically 24 or 48 hours.

  • Reagent Addition: Add 20 µL of MTS reagent directly to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized so that the vehicle-treated wells yield an absorbance value of approximately 1.0-1.5.

  • Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_sample / Absorbance_vehicle) * 100.

    • Plot % Viability against the logarithm of compound concentration and fit to a dose-response curve to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Conclusion and Next Steps

This application note provides a validated, logical, and efficient workflow for the initial pharmacological characterization of this compound. By systematically assessing receptor binding, functional activity, and neuronal cytotoxicity, researchers can generate a robust preliminary data package.

The results of these assays will guide future research. A high affinity and potent agonist activity at an opioid receptor would warrant further investigation into receptor subtype selectivity and in vivo efficacy. Conversely, a lack of opioid activity but a response in the calcium flux assay would suggest screening against a broader panel of GPCRs. A low CC₅₀ value would indicate a narrow therapeutic window, potentially halting further development or prompting medicinal chemistry efforts to mitigate toxicity. This structured approach ensures a thorough and data-driven evaluation of this novel compound's therapeutic potential.

References

Application Note & Protocols: Characterization of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, a novel piperazine derivative, as a ligand in receptor binding studies. Piperazine-containing compounds are a cornerstone in central nervous system (CNS) drug discovery, frequently targeting dopaminergic and serotonergic G protein-coupled receptors (GPCRs)[1][2]. Given its structural motifs, this compound is a candidate for interaction with receptors implicated in neuropsychiatric disorders, such as the dopamine D4 and serotonin 5-HT1A receptors[3][4]. This guide furnishes researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data analysis frameworks required to elucidate the binding affinity and selectivity profile of this and similar novel chemical entities.

Introduction and Scientific Rationale

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for conditions ranging from psychosis to anxiety and depression[2][5]. These compounds often exhibit complex pharmacology by binding to multiple receptor subtypes. This compound (CAS: 1258640-14-0) is a piperazine derivative whose pharmacological profile is not yet extensively documented in peer-reviewed literature[6].

The Rationale for Investigation: The decision to profile this ligand against specific CNS receptors is based on established structure-activity relationships (SAR) within the arylpiperazine class.

  • Dopamine D4 Receptor (D4R): The D4 receptor, a D2-like Gi/o-coupled receptor, is a key target for atypical antipsychotics and is implicated in cognitive processes[7][8]. Many selective D4R ligands feature a piperazine core, making this an essential target to investigate[3][9].

  • Serotonin 5-HT1A Receptor (5-HT1A-R): This receptor, also coupled to Gi/o signaling, is a well-established target for anxiolytics and antidepressants[10][11]. Arylpiperazines are one of the most prominent classes of 5-HT1A receptor ligands[12][13].

Therefore, a primary screening of this compound against D4R and 5-HT1A-R is a logical and scientifically-driven starting point. This application note will detail the use of radioligand binding assays, the gold standard for quantifying the affinity of a ligand for its receptor, to determine the binding constant (Ki) of this compound[14][15].

Hypothesized Mechanism of Action: Gi/o-Coupled GPCR Signaling

Based on its structural similarity to known D4R and 5-HT1A-R ligands, 1-(1-Methoxypropan-2-yl)piperazine is hypothesized to interact with Gi/o-coupled GPCRs. Upon agonist binding, these receptors trigger a conformational change, leading to the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[8][16]. This signaling cascade ultimately modulates neuronal excitability.

GPCR_Signaling Receptor GPCR (D4 / 5-HT1A) Gi/o-coupled G_Protein Gαi Gβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Ligand (e.g., 1-(1-Methoxypropan-2-yl)piperazine) Ligand->Receptor:port ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response

Figure 1: Hypothesized Gi/o-coupled signaling pathway for target receptors.

Experimental Protocols

The following protocols provide a step-by-step methodology for determining the binding affinity (Ki) of this compound using a competitive radioligand binding assay with a traditional filtration method.

Protocol 1: Cell Membrane Preparation

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the target receptor (e.g., HEK293 cells stably transfected with human D4R or 5-HT1A-R).

Causality Behind Choices:

  • Homogenization Buffer: Includes Tris-HCl for pH buffering and protease inhibitors to prevent receptor degradation.

  • Centrifugation Steps: A low-speed spin removes nuclei and intact cells, while a subsequent high-speed spin pellets the membrane fractions[17].

  • Sucrose Cryoprotectant: 10% sucrose is added to the final buffer to protect membrane integrity during freeze-thaw cycles for long-term storage at -80°C[17].

Step-by-Step Methodology:

  • Cell Harvesting: Aspirate culture medium from confluent cell monolayers. Wash cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Cell Lysis: Scrape cells into ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitor cocktail).

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer (2 x 15-second bursts) on ice.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation (Step 5).

  • Final Preparation & Storage: Resuspend the final pellet in Storage Buffer (50 mM Tris-HCl, 10% Sucrose, pH 7.4).

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method, such as the Pierce™ BCA Protein Assay[17]. Aliquot the membranes and store at -80°C.

Protocol 2: Competitive Radioligand Binding Assay (Filtration)

This protocol measures the ability of the unlabeled test compound, this compound, to compete with a specific high-affinity radioligand for binding to the target receptor.

Causality Behind Choices:

  • Radioligand Selection: A radioligand with high affinity and selectivity for the target receptor is chosen (e.g., [³H]-Spiperone for D4R, [³H]-8-OH-DPAT for 5-HT1A-R). Its concentration is typically set near its Kd value to ensure adequate specific binding.

  • Non-Specific Binding (NSB): Defined in the presence of a high concentration of a known, potent unlabeled ligand to saturate all specific binding sites. This allows for the quantification of radioligand binding to non-receptor components[18].

  • Filtration: A rapid method to separate receptor-bound radioligand from free (unbound) radioligand. Glass fiber filters are used to trap the membranes, and pre-soaking in polyethyleneimine (PEI) reduces non-specific binding of the radioligand to the filter itself[17].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Create a serial dilution series (e.g., 10 concentrations spanning a 5-log unit range) in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Radioligand: Dilute the radioligand stock to a final concentration of 2x its Kd value in Assay Buffer.

    • Membranes: Thaw the prepared membrane aliquot on ice and dilute to the optimal protein concentration (e.g., 50-100 µg protein per well) in Assay Buffer. Keep on ice.

  • Assay Plate Setup (96-well plate):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand Solution + 150 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 50 µL NSB Ligand (e.g., 10 µM Haloperidol for D4R) + 50 µL Radioligand Solution + 150 µL Membrane Suspension.

    • Competition: 50 µL Test Compound Dilution + 50 µL Radioligand Solution + 150 µL Membrane Suspension.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium[17].

  • Filtration: Rapidly harvest the contents of each well onto a 0.3% PEI-soaked GF/C filter mat using a cell harvester under vacuum.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, place it in a sample bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter[17].

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Cell Membranes (Protocol 1) C Set up 96-well Plate (Total, NSB, Competition) A->C B Prepare Reagents: - Test Compound Dilutions - Radioligand - Buffers B->C D Incubate to Equilibrium (e.g., 60 min, 30°C) C->D E Harvest & Filter (Separate Bound from Free) D->E F Wash Filters E->F G Scintillation Counting (Measure Radioactivity, CPM) F->G H Calculate Specific Binding G->H I Non-linear Regression (Determine IC50) H->I J Calculate Ki (Cheng-Prusoff Equation) I->J

Figure 2: Experimental workflow for the competitive radioligand binding assay.
Protocol 3: Data Analysis

  • Calculate Specific Binding: For each concentration of the test compound, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of the test compound.

  • Determine IC50: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding)[14].

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation [17]: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Alternative Method: Scintillation Proximity Assay (SPA)

For higher throughput screening, a Scintillation Proximity Assay (SPA) offers a homogeneous "mix-and-measure" alternative that requires no separation step[19][20].

Principle of Operation: In an SPA, receptor-containing membranes are immobilized onto microspheres (beads) that contain a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, generating a light signal. Unbound radioligand in the bulk solution is too far away to cause a signal[21][22]. This method is highly amenable to automation and simplifies the assay procedure significantly[23].

Data Presentation

The final binding data for this compound should be summarized in a clear, tabular format. This allows for easy comparison of its affinity and selectivity across different receptor targets.

Table 1: Example Receptor Binding Profile for this compound (Note: The following values are for illustrative purposes only.)

Receptor TargetRadioligand UsedTest Compound Ki (nM)
Dopamine D4[³H]-Spiperone8.5
Serotonin 5-HT1A[³H]-8-OH-DPAT25.3
Dopamine D2[³H]-Spiperone>1,000
Serotonin 5-HT2A[³H]-Ketanserin>1,000

Conclusion

This application note provides a robust framework for the initial pharmacological characterization of this compound. By employing the detailed protocols for membrane preparation, competitive radioligand binding, and data analysis, researchers can accurately determine the binding affinity (Ki) of this novel compound at key CNS receptors. The resulting binding profile will be crucial for guiding further investigation into its potential as a pharmacological tool or a lead compound in drug discovery programs targeting neuropsychiatric disorders.

References

Application Notes and Protocols for 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Scaffold and its Derivatives

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] This six-membered heterocycle, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of properties that make it an invaluable tool for drug designers.[1][3] The piperazine moiety can influence a molecule's solubility, basicity, and conformational rigidity, thereby modulating both its pharmacokinetic and pharmacodynamic profiles.[1][4] Its derivatives have demonstrated a broad spectrum of therapeutic activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects.[2][5]

This guide focuses on the potential applications of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride , a specific and functionalized building block. While direct applications of this exact molecule in launched pharmaceuticals are not extensively documented, its structural features suggest significant potential for the discovery of novel therapeutic agents, particularly in the realm of neuroscience and oncology. This document will serve as a technical guide for researchers, providing insights into its utility as a starting material for compound library synthesis and outlining detailed protocols for its derivatization and subsequent biological screening.

Molecular Architecture and Rationale for Use

The structure of 1-(1-Methoxypropan-2-yl)piperazine presents two key features for exploitation in drug design:

  • The Piperazine Core : One nitrogen atom is monosubstituted, leaving the second nitrogen available for a wide range of synthetic modifications. This allows for the systematic introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).[6] The basicity of the piperazine nitrogens (pKa typically in the range of 8.5-9.5) can be crucial for forming salt bridges with acidic residues in target proteins and improving aqueous solubility.[1][3]

  • The 1-Methoxypropan-2-yl Substituent : This chiral side chain introduces specific stereochemical and physicochemical properties. The methoxy group is a non-lipophilic hydrogen bond acceptor that can improve ligand-protein binding and potency without significantly increasing the polar surface area (PSA).[7][8] Its presence can also influence metabolic stability and cellular permeability.[9] The chiral center on the propyl chain allows for the exploration of stereoselective interactions with biological targets, a critical factor for enhancing potency and reducing off-target effects.[10][11]

PropertyValue/DescriptionSource
Molecular Formula C8H20Cl2N2O[5]
Molecular Weight 231.16 g/mol [5]
CAS Number 1258640-14-0[5]
Key Features Chiral center, secondary amine for derivatization, methoxy group as H-bond acceptor.N/A
Potential Therapeutic Areas CNS Disorders (targeting Dopamine/Serotonin receptors), Oncology (as a scaffold for kinase inhibitors).[6][12]

Application I: Synthesis of a Focused Compound Library for CNS Targets

Given the prevalence of piperazine derivatives in drugs targeting G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, a primary application of this building block is the creation of a focused library for screening against these targets.[12][13] The following workflow outlines the process from library synthesis to hit identification.

G cluster_0 Library Synthesis cluster_1 Screening & Hit ID start 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride step1 Parallel Synthesis (e.g., Reductive Amination, Amide Coupling) start->step1 step2 Purification & QC (HPLC, LC-MS) step1->step2 library Focused Piperazine Derivative Library step2->library hts High-Throughput Screening (GPCR Binding Assay) library->hts Assay-Ready Plates hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar sar->step1 Iterative Optimization

Figure 1: Workflow for discovery of CNS-active agents.
Protocol 1: Library Synthesis via Reductive Amination

This protocol describes the parallel synthesis of a small library by reacting 1-(1-Methoxypropan-2-yl)piperazine with a selection of aldehydes.

Rationale: Reductive amination is a robust and high-yielding reaction for forming C-N bonds, making it ideal for library synthesis.[14] The choice of aldehydes should be diverse to introduce a range of steric and electronic properties (e.g., aromatic, heteroaromatic, aliphatic aldehydes).

Materials:

  • This compound

  • A diverse set of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-thiophenecarboxaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • 96-well reaction block

Procedure:

  • Free-Basing: In each well of the reaction block, dissolve this compound (1.0 eq) in a minimal amount of water and add saturated sodium bicarbonate solution until the pH is >9. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. Redissolve the residue in DCE.

  • Reaction Setup: To each well containing the piperazine free base in DCE (0.1 M solution), add a unique aldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each well. Cap the reaction block and allow it to shake at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution to each well. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and QC: Purify the crude products using parallel HPLC. Confirm the identity and purity of each library member by LC-MS analysis.

Application II: Screening for GPCR Modulation

Once a library of derivatives is synthesized, the next step is to screen them for biological activity. A radioligand binding assay is a classic and robust method to identify compounds that interact with a specific GPCR.[15]

Protocol 2: Dopamine D2 Receptor Radioligand Competition Binding Assay

This protocol is designed to identify compounds that bind to the human dopamine D2 receptor by measuring their ability to displace a known radiolabeled ligand.

Rationale: The dopamine D2 receptor is a key target for antipsychotic drugs, many of which contain a piperazine scaffold.[6][13] This assay quantifies the affinity (Ki) of a test compound for the receptor, providing a critical metric for SAR analysis.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (a high-affinity D2 antagonist radioligand).

  • Test compounds (synthesized library members) dissolved in DMSO.

  • Haloperidol (positive control for displacement).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add 25 µL of assay buffer to each well. Add 25 µL of test compound dilutions (typically ranging from 100 µM to 0.1 nM final concentration). For total binding wells, add 25 µL of buffer/DMSO. For non-specific binding wells, add 25 µL of a high concentration of Haloperidol (e.g., 10 µM final concentration).

  • Radioligand Addition: Add 25 µL of [³H]-Spiperone (diluted in assay buffer to a final concentration approximately equal to its Kd, e.g., 0.2 nM).

  • Receptor Addition: Add 125 µL of the D2 receptor membrane preparation (diluted in assay buffer to a concentration that gives a sufficient signal-to-noise ratio, e.g., 10-20 µg protein per well). The total assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Harvest the contents of the plate onto the filter plate using a cell harvester. The filter plate traps the membranes while unbound radioligand passes through.

  • Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., altered neuronal excitability) PKA->Response Test_Compound Test Compound (Piperazine Derivative) Test_Compound->D2R Binds (Antagonist?)

Figure 2: Hypothesized modulation of the Dopamine D2 signaling pathway.

Conclusion and Future Directions

This compound represents a promising and versatile building block for drug discovery. Its unique combination of a modifiable piperazine core and a chiral methoxypropyl substituent provides a solid starting point for generating novel chemical entities with desirable drug-like properties. The protocols outlined in this guide offer a systematic approach to synthesize and screen a focused library of its derivatives, particularly for CNS targets like the dopamine D2 receptor. Future work could involve expanding the synthetic strategies to include C-H functionalization of the piperazine ring, creating even greater structural diversity.[5] Furthermore, screening the resulting compounds against a broader panel of targets, including other GPCRs, kinases, and ion channels, could uncover new and unexpected therapeutic applications.

References

Application Notes & Protocols for the Development of CNS Agents Utilizing the 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs, particularly those targeting the Central Nervous System (CNS).[1][2][3] Its unique physicochemical properties—such as its diprotic basicity, which enhances aqueous solubility and allows for favorable interactions with biological targets—make it an invaluable component in drug design.[2][4][5][6] This guide provides a comprehensive framework for the synthesis, characterization, and preclinical evaluation of novel CNS drug candidates based on the 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride scaffold. We present detailed protocols for the synthesis of this core structure, the design of a focused compound library, and a tiered screening cascade encompassing in vitro assays for CNS target engagement and blood-brain barrier permeability, as well as in vivo models for preliminary efficacy assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation CNS therapeutics.

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The development of effective CNS therapies is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB).[7] Designing molecules with the precise physicochemical properties to achieve optimal brain exposure is a central task for medicinal chemists.[8][9][10] The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at opposite positions, offers a robust and versatile platform to address this challenge.[1][11]

The two nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of properties like lipophilicity, polar surface area (PSA), and basicity (pKa), which are critical determinants of CNS penetration and target engagement.[7][8][10] Many successful CNS drugs, including antipsychotics like olanzapine, antidepressants like vortioxetine, and anxiolytics like buspirone, feature a piperazine core, underscoring its therapeutic relevance.[1][12] These agents often exert their effects by modulating key neurotransmitter systems, such as serotonin (5-HT) and dopamine (D2) receptors.[1][13]

The 1-(1-Methoxypropan-2-yl)piperazine scaffold represents a novel, underexplored chemical space. The methoxypropyl substituent introduces a chiral center and specific steric and electronic features that can be exploited to achieve unique receptor interactions and improved pharmacokinetic profiles. This guide outlines a systematic approach to unlock the therapeutic potential of this scaffold.

Synthesis and Characterization of the Core Scaffold

A robust and scalable synthetic route is paramount for the exploration of a new chemical scaffold. We propose a highly reliable two-step synthesis of this compound starting from commercially available 1-Boc-piperazine and 1-methoxy-2-propanone. This method, centered around reductive amination, is a cornerstone of modern amine synthesis due to its efficiency and broad substrate scope.[14][15]

Proposed Synthetic Pathway

The synthesis involves the reductive amination of N-Boc-piperazine with 1-methoxy-2-propanone, followed by the deprotection of the Boc group and subsequent formation of the dihydrochloride salt.

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation N-Boc-piperazine N-Boc-piperazine Intermediate N-Boc-1-(1-methoxypropan-2-yl)piperazine N-Boc-piperazine->Intermediate  NaBH(OAc)₃, DCE 1-methoxy-2-propanone 1-methoxy-2-propanone 1-methoxy-2-propanone->Intermediate Final_Product 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride Intermediate->Final_Product HCl in Dioxane

Caption: Proposed synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate

  • To a solution of 1-Boc-piperazine (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.2 M), add 1-methoxy-2-propanone (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate (1.0 eq.) in a minimal amount of DCM or methanol.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • A precipitate will typically form during the reaction. Concentrate the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether or pentane, and collect the solid by vacuum filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield the final product as a white to off-white solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Strategic Design of a Focused Compound Library

The 1-(1-Methoxypropan-2-yl)piperazine scaffold offers two primary points for diversification to conduct a thorough Structure-Activity Relationship (SAR) study. The goal is to modulate the physicochemical properties to optimize for CNS penetration and target affinity.

Table 1: Physicochemical Properties for Optimal CNS Drug Candidates [7][8][10]

PropertyRecommended RangeRationale
Molecular Weight (MW) < 450 DaSmaller size facilitates passive diffusion across the BBB.
LogP (Lipophilicity) 1 - 4Balances solubility in aqueous blood and lipid membrane permeability.
Topological Polar Surface Area (TPSA) < 90 ŲLower PSA is associated with better BBB penetration.
Hydrogen Bond Donors (HBD) ≤ 3Minimizes desolvation penalty upon entering the lipid membrane.
pKa (Basicity) 7.5 - 10.5A basic nitrogen is often key for target interaction but can increase P-gp efflux.

Diversification Strategies:

  • N4-Substitution: The secondary amine of the piperazine ring is the most straightforward position for modification. A variety of substituents can be introduced via N-alkylation, N-arylation, amidation, or reductive amination to explore different chemical spaces.[1][4]

    • Aryl Groups: Introduction of substituted phenyl, pyridyl, or other heteroaryl rings is a common strategy in CNS drug design to interact with aromatic residues in receptor binding pockets (e.g., 5-HT and D2 receptors).[13][16]

    • Alkyl Chains & Linkers: Varying the length and nature of alkyl chains can modulate lipophilicity and spacing between key pharmacophoric elements.

  • Modification of the Methoxypropyl Sidechain: While more synthetically challenging, modifications here could fine-tune steric interactions and metabolic stability.

    • Bioisosteric Replacement: Replacing the methoxy group with other functionalities (e.g., fluoro, hydroxyl) could alter hydrogen bonding potential and metabolic stability.

Tiered In Vitro Screening Cascade

A tiered approach to in vitro screening allows for the efficient identification and optimization of promising compounds, starting with broad primary screens and progressing to more complex, functional assays.

Screening_Cascade Library Compound Library (N=100-500) Tier1 Tier 1: Primary Screening Receptor Binding Assays (e.g., 5-HT1A, 5-HT2A, D2) Library->Tier1 Identify Target Engagement Tier2 Tier 2: CNS Penetration In Vitro BBB Models (PAMPA-BBB) Tier1->Tier2 Filter for CNS-like Properties Tier3 Tier 3: Functional Assays (Agonist/Antagonist Mode) (e.g., cAMP, Calcium Flux) Tier2->Tier3 Determine Mechanism of Action Hits Prioritized Hits (Potency & CNS Penetration) Tier3->Hits InVivo In Vivo Efficacy Models Hits->InVivo

Caption: A tiered screening cascade for CNS drug discovery.

Protocol: Tier 1 - Primary Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of library compounds for key CNS targets (e.g., human 5-HT1A, 5-HT2A, and D2 receptors).

Materials:

  • Cell membranes expressing the receptor of interest (commercially available).

  • Radioligand specific for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).

  • Test compounds dissolved in DMSO.

  • Assay buffer (specific to each receptor).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and the test compound (or vehicle for total binding, or a known antagonist for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvest the contents of the plate onto the filter mat using a cell harvester, and wash several times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filter mat to dry, then add scintillation cocktail to each filter.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression.

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Tier 2 - In Vitro CNS Penetration (PAMPA-BBB)

Objective: To predict the passive permeability of compounds across the blood-brain barrier.[17]

Materials:

  • PAMPA plate (a 96-well filter plate with a PVDF membrane and a matching 96-well acceptor plate).

  • Porcine brain lipid extract.

  • Dodecane.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds dissolved in DMSO.

  • UV-Vis plate reader.

Procedure:

  • Prepare the artificial membrane by coating each well of the filter plate with a small volume (e.g., 5 µL) of the porcine brain lipid in dodecane solution.

  • Prepare donor solutions by diluting the test compounds in PBS to a final concentration (e.g., 100 µM).

  • Add PBS to each well of the acceptor plate.

  • Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring no air bubbles are trapped.

  • Add the donor solutions to the filter plate wells.

  • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.

  • Calculate the effective permeability (Pe) using the following equation: Pe = [-Vd * Va / (Area * Time * (Vd + Va))] * ln[1 - (Ca(t) / Cequilibrium)] where Vd and Va are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the equilibrium concentration.

  • Classify compounds based on their permeability (e.g., High Pe > 4.0 x 10⁻⁶ cm/s).

In Vivo Behavioral Models for Preliminary Efficacy

Promising candidates with good in vitro potency and predicted CNS penetration should be advanced to in vivo models to assess their therapeutic potential. The choice of model depends on the in vitro pharmacological profile.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Apparatus:

  • A plus-shaped maze raised from the floor, with two open arms and two closed arms.

Procedure:

  • Administer the test compound or vehicle to mice or rats via the desired route (e.g., intraperitoneal, oral).

  • After a specified pretreatment time (e.g., 30-60 minutes), place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • Anxiolytic compounds are expected to increase the percentage of time spent and the percentage of entries into the open arms compared to the vehicle-treated group.

Protocol: Forced Swim Test (FST) for Antidepressant Activity

Objective: To evaluate the potential antidepressant-like effects of a test compound.

Apparatus:

  • A transparent cylindrical container filled with water (23-25 °C).

Procedure:

  • Administer the test compound or vehicle.

  • After the pretreatment period, place the animal into the cylinder of water for a 6-minute session.

  • Record the animal's behavior, specifically the total duration of immobility during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Effective antidepressant compounds are expected to significantly reduce the duration of immobility compared to the vehicle-treated group.

Conclusion

The 1-(1-Methoxypropan-2-yl)piperazine scaffold presents a promising starting point for the discovery of novel CNS agents. Its structural features, combined with the proven track record of the broader piperazine class, provide a strong foundation for a successful drug discovery program. The systematic approach outlined in this guide—encompassing rational synthesis, strategic library design, and a robust tiered screening cascade—offers a clear and efficient pathway from initial concept to the identification of promising preclinical candidates. By carefully evaluating structure-activity relationships, optimizing for CNS penetration, and validating efficacy in relevant in vivo models, researchers can effectively explore the therapeutic potential of this novel chemical space.

References

Application Note: Derivatization Protocols for 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, a versatile secondary amine building block relevant to drug discovery and medicinal chemistry. The protocols focus on two robust and widely applicable transformations: N-acylation to form amide derivatives and N-alkylation via reductive amination. The causality behind reagent selection, reaction setup, and purification strategies is explained to provide researchers with a framework for synthesizing diverse compound libraries. Additionally, methods for the analytical characterization of the resulting products are detailed to ensure reaction success and product purity.

Introduction and Scientific Context

Piperazine and its derivatives are privileged scaffolds in modern pharmacology, forming the core of numerous FDA-approved drugs.[1] The piperazine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The compound 1-(1-Methoxypropan-2-yl)piperazine is a chiral, substituted piperazine that offers a key site for chemical modification: the secondary amine at the N4 position. Derivatization at this position allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups, thereby modulating a compound's biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide provides two foundational protocols for modifying this scaffold, empowering researchers to generate novel chemical entities for screening and lead optimization.

Profile of the Starting Material: this compound

Understanding the starting material is critical for successful derivatization. The compound is supplied as a dihydrochloride salt, meaning both nitrogen atoms of the piperazine ring are protonated. This enhances stability and solubility but necessitates the use of a base to liberate the free, nucleophilic secondary amine required for the reaction.

G SM Structure Base Base (e.g., Et3N, DIPEA, K2CO3) ≥ 2 equivalents SM->Base Note Key Features: - Dihydrochloride Salt: Requires base for reaction. - Secondary Amine (N4): The primary site for derivatization. - Tertiary Amine (N1): Non-reactive under these conditions. - Chiral Center at C2 of propyl group. Reactive_Amine Free Secondary Amine (Nucleophilic) Base->Reactive_Amine Generates

Caption: Deprotonation of the dihydrochloride salt to yield the reactive nucleophile.

General Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Piperazine Derivatives: May cause skin, eye, and respiratory irritation.[2][3] Avoid inhalation of dust and direct contact.

  • Reagents: Acyl chlorides are corrosive and lachrymatory. Aldehydes and ketones can be irritants. Reducing agents like sodium triacetoxyborohydride should be handled with care, avoiding contact with water or strong acids.

  • Solvents: Dichloromethane (DCM) and other organic solvents are volatile and flammable. Keep away from ignition sources.

Consult the Safety Data Sheet (SDS) for each specific reagent before use.[4][5]

Protocol I: N-Acylation for Amide Synthesis

N-acylation is a fundamental reaction that couples the piperazine's secondary amine with an acylating agent (e.g., an acyl chloride or anhydride) to form a stable amide bond. This reaction is typically rapid and high-yielding.

Principle and Rationale

The reaction proceeds via nucleophilic acyl substitution. The deprotonated secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves two purposes: first, to neutralize the two HCl equivalents from the starting material, and second, to quench the HCl byproduct generated during the acylation, driving the reaction to completion.[6]

Experimental Workflow: N-Acylation

G start Start dissolve Dissolve piperazine dihydrochloride and base (3 eq.) in anhydrous DCM. start->dissolve cool Cool solution to 0 °C (ice bath). dissolve->cool add_acyl Add acyl chloride (1.05 eq.) dropwise. cool->add_acyl react Stir at room temperature (Monitor by TLC/LC-MS). add_acyl->react workup Aqueous Workup: 1. Quench with water. 2. Separate layers. 3. Wash organic layer with brine. react->workup dry Dry organic layer over Na2SO4, filter, and concentrate. workup->dry purify Purify crude product (Flash Chromatography). dry->purify end End: Characterized Product purify->end

Caption: General workflow for the N-acylation of 1-(1-Methoxypropan-2-yl)piperazine.

Detailed Step-by-Step Protocol

Materials:

Reagent/Material Purpose Typical Quantity (for 1 mmol scale)
This compound Starting Material 1.0 mmol
Anhydrous Dichloromethane (DCM) Solvent 10 mL
Triethylamine (Et₃N) or DIPEA Base 3.0 mmol (3 eq.)
Acyl Chloride (R-COCl) Electrophile 1.05 mmol (1.05 eq.)
Deionized Water Quenching/Washing As needed
Brine (Saturated NaCl solution) Washing As needed
Anhydrous Sodium Sulfate (Na₂SO₄) Drying Agent As needed
Silica Gel Stationary Phase for Chromatography As needed

| Eluent (e.g., Hexanes/Ethyl Acetate) | Mobile Phase for Chromatography | As needed |

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add anhydrous DCM (10 mL/mmol) to dissolve the starting material.

  • Add the base (e.g., triethylamine, 3.0 eq.) to the stirred solution. Stir for 10-15 minutes at room temperature to ensure complete deprotonation.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add the desired acyl chloride (1.05 eq.) dropwise to the cold solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated piperazine derivative.

Protocol II: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of diverse alkyl groups. It involves the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[7]

Principle and Rationale

This one-pot reaction is highly efficient.[8] The initial condensation between the amine and the carbonyl is often reversible and sometimes acid-catalyzed. The subsequent reduction of the iminium ion is irreversible and drives the reaction forward. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild, selective for iminium ions over carbonyls, and does not react violently with the protic solvent sometimes used.[9]

Experimental Workflow: Reductive Amination

G start Start dissolve Suspend piperazine dihydrochloride and aldehyde/ketone (1.1 eq.) in DCE. start->dissolve add_base Add base (2.2 eq.) and stir for 10 min. dissolve->add_base add_reductant Add NaBH(OAc)3 (1.5 eq.) portion-wise. add_base->add_reductant react Stir at room temperature overnight (Monitor by TLC/LC-MS). add_reductant->react workup Aqueous Workup: 1. Quench with sat. NaHCO3. 2. Separate layers. 3. Extract aqueous with DCM. react->workup dry Combine organic layers, wash with brine, dry over Na2SO4, and concentrate. workup->dry purify Purify crude product (Flash Chromatography). dry->purify end End: Characterized Product purify->end

Caption: General workflow for N-alkylation via reductive amination.

Detailed Step-by-Step Protocol

Materials:

Reagent/Material Purpose Typical Quantity (for 1 mmol scale)
This compound Starting Material 1.0 mmol
Anhydrous 1,2-Dichloroethane (DCE) or DCM Solvent 10 mL
Aldehyde or Ketone (R-CHO or R-CO-R') Electrophile 1.1 mmol (1.1 eq.)
Triethylamine (Et₃N) or DIPEA Base 2.2 mmol (2.2 eq.)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing Agent 1.5 mmol (1.5 eq.)
Saturated Sodium Bicarbonate (NaHCO₃) solution Quenching/Washing As needed
Brine (Saturated NaCl solution) Washing As needed
Anhydrous Sodium Sulfate (Na₂SO₄) Drying Agent As needed
Silica Gel Stationary Phase for Chromatography As needed

| Eluent (e.g., DCM/Methanol) | Mobile Phase for Chromatography | As needed |

Procedure:

  • To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).

  • Add anhydrous DCE (10 mL/mmol).

  • Add the base (e.g., triethylamine, 2.2 eq.) and stir the mixture at room temperature for 10-20 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the suspension in portions over 5-10 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to obtain the pure N-alkylated piperazine derivative.

Analytical Characterization of Derivatives

Confirming the identity and purity of the synthesized derivatives is a critical final step. A combination of chromatographic and spectroscopic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the addition of the new acyl or alkyl group and changes in the chemical shifts of the piperazine ring protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful derivatization. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Analysis (Purity Assessment)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing product purity. Since the piperazine core lacks a strong UV chromophore, derivatization may be required for sensitive UV detection, or an alternative detection method can be used.[10]

Protocol: HPLC-UV Analysis after Derivatization with NBD-Cl

This protocol is for the analytical derivatization of the final product to enhance UV detection for purity analysis.[11][12]

  • Prepare Solutions:

    • Sample Solution: Prepare a ~1 mg/mL solution of the purified piperazine derivative in a suitable solvent (e.g., acetonitrile).

    • NBD-Cl Solution: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.

  • Derivatization:

    • In a vial, mix the sample solution with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[10]

    • Cool the solution and dilute with the mobile phase before injection.

  • HPLC Conditions (Typical):

    • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~340 nm for the NBD derivative.[11]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample can be determined by integrating the peak area of the derivatized product relative to any impurity peaks.

References

Application Notes & Protocols: Safe Handling and Storage of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Profile

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride (CAS No: 1258640-14-0) is a specialized piperazine derivative increasingly utilized as a key building block in medicinal chemistry and drug development, particularly in the synthesis of protein degraders.[1] As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, a desirable property for various research applications.[2]

However, the physicochemical properties of this compound, stemming from both the piperazine core and its salt form, necessitate stringent handling and storage protocols. The piperazine moiety is known to be corrosive and can cause skin and eye irritation, while the fine, powdered nature of the solid presents an inhalation hazard.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personnel safety and compound integrity.

Property Value Source(s)
Chemical Name This compound[1]
CAS Number 1258640-14-0[1][6][7]
Molecular Formula C₈H₂₀Cl₂N₂O[1]
Molecular Weight 231.163 g/mol [1]
Typical Appearance White to off-white crystalline solid[2][8]
Purity Typically ≥97%[1]
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][9][10]

Section 2: Hazard Assessment & Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary risks associated with this compound are dermal, ocular, and respiratory exposure. The dihydrochloride salt can be hygroscopic, meaning it can absorb moisture from the air, which may affect its physical properties and reactivity.[2][11] Furthermore, like many finely divided organic powders, it can form explosive dust-air mixtures if dispersed in sufficient concentration with an ignition source.[12][13]

A systematic approach to risk mitigation involves identifying these hazards, assessing the exposure potential based on the experimental scale, implementing appropriate controls, and regularly reviewing the effectiveness of these measures.

A 1. Hazard Identification (Skin/Eye Irritant, Respiratory Irritant, Hygroscopic, Combustible Dust) B 2. Risk Assessment (Evaluate Quantity, Frequency of Use, Potential for Dust Generation) A->B C 3. Implement Controls B->C D Engineering Controls (Fume Hood, Powder Enclosure) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) C->F G 4. Perform Work & Monitor C->G H 5. Review & Refine (Incident Review, Protocol Updates) G->H H->A Feedback Loop

Caption: Workflow for Risk Assessment and Mitigation.

Section 3: Personal Protective Equipment (PPE) & Engineering Controls

The selection of PPE and engineering controls is dictated by the risk assessment. The goal is to create a barrier between the researcher and the chemical, minimizing any potential for exposure.

Engineering Controls: The First Line of Defense The primary method for controlling exposure to hazardous powders is through proper ventilation.[14]

  • Chemical Fume Hood: A standard chemical fume hood is adequate for handling small quantities. However, the airflow can be turbulent, potentially causing fine powders to become airborne and leading to sample loss or contamination of the hood interior.[15]

  • Powder Weighing Enclosure/Station: This is the preferred engineering control for weighing hazardous powders. These enclosures provide a precise, horizontal laminar airflow that pulls airborne particles away from the operator's breathing zone without disturbing the sample on an analytical balance.[15][16] They offer superior protection for both the user and the experiment.

Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling this compound.[14][17]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Lab coatNot typically required
Weighing Solid Chemical safety gogglesChemical-resistant gloves (Nitrile)Lab coatRecommended: N95/FFP2 respirator, especially if not using a powder enclosure.[3][8]
Solution Preparation Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile)Lab coatRecommended if not performed in a fume hood.

Section 4: Protocols for Safe Handling

Adherence to standardized protocols is crucial for safety and experimental reproducibility.

prep Preparation (Don PPE, Prepare Workspace, Verify Fume Hood/Enclosure) weigh Weighing Solid (Use anti-static boat, Minimize drafts, Record mass) prep->weigh Step 1 transfer Transfer & Dissolution (Add solid to solvent slowly, Ensure complete dissolution) weigh->transfer Step 2 cleanup Cleanup & Waste Disposal (Decontaminate tools & surfaces, Segregate hazardous waste) transfer->cleanup Step 3 storage Final Storage (Seal container tightly, Store according to guidelines) cleanup->storage Step 4

Caption: General workflow for handling the solid compound.
Protocol 4.1: Weighing of Solid Compound

Objective: To accurately weigh a specified amount of this compound while minimizing dust generation and exposure.

Materials:

  • This compound

  • Analytical balance within a powder weighing enclosure or chemical fume hood

  • Anti-static weigh boat or glassine paper

  • Spatula (non-metallic preferred to reduce static)[15]

  • Labeled receiving vessel

  • Appropriate PPE

Procedure:

  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the powder weighing enclosure or fume hood is operational.

  • Tare Balance: Place the anti-static weigh boat on the analytical balance and tare the mass.

  • Transfer Compound: Carefully open the stock container inside the ventilated enclosure. Using a clean spatula, gently transfer a small amount of the compound to the weigh boat. Avoid any rapid movements that could generate dust.[8]

  • Measure Mass: Add or remove small amounts of the compound until the target mass is reached.

  • Secure Compound: Once the desired mass is obtained, securely close the main stock container.

  • Transfer to Vessel: Carefully transfer the weighed powder into the pre-labeled receiving vessel.

  • Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated materials (e.g., gloves) in the designated solid hazardous waste container.[17]

Protocol 4.2: Preparation of Stock Solutions

Objective: To safely dissolve the weighed solid in a suitable solvent.

Materials:

  • Weighed this compound in a labeled vessel

  • Appropriate solvent

  • Volumetric flask or other calibrated container

  • Stir plate and magnetic stir bar (if required)

  • Appropriate PPE

Procedure:

  • Preparation: Conduct this procedure in a chemical fume hood. Don all required PPE, including a face shield over safety goggles.

  • Add Solvent: Add approximately 80% of the final required solvent volume to the vessel containing the solid compound.

  • Dissolution: Cap the vessel and agitate by swirling or vortexing. If necessary, use a stir plate at a moderate speed to facilitate dissolution. Do not heat unless the compound's stability at elevated temperatures in that solvent is known.

  • Bring to Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired concentration/volume.

  • Labeling and Storage: Ensure the solution container is clearly labeled with the compound name, concentration, solvent, and date of preparation. Store appropriately.

Section 5: Guidelines for Long-Term Storage

Proper storage is essential to maintain the chemical integrity and purity of this compound.[18] The primary concerns are moisture absorption (hygroscopicity) and degradation from light or incompatible chemicals.[3][19]

Parameter Recommendation Rationale
Temperature 15°C to 25°C (Room Temperature)Prevents potential softening or degradation that can occur at elevated temperatures.[20]
Humidity Store in a desiccator or low-humidity environment (<50% RH)As a dihydrochloride salt, the compound is likely hygroscopic; moisture absorption can lead to clumping and chemical degradation.[11][20]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) is best practiceMinimizes oxidation and reaction with atmospheric components like CO₂.[21]
Container Tightly sealed, opaque or amber glass containerPrevents exposure to moisture, air, and light, which can degrade piperazine derivatives.[3][18][19]
Incompatibilities Store away from strong oxidizing agents, strong acids, and metals.Piperazines can react exothermically with acids and are incompatible with strong oxidizers.[3][8][12]

Section 6: Emergency Procedures

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

6.1: Spill Management

For minor spills (<1 gram) in a contained area:

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate if necessary.[3]

  • Secure Area: Restrict access to the spill area and remove all ignition sources.[3]

  • Don PPE: Wear appropriate PPE, including a respirator, gloves, and goggles.

  • Contain Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not dry sweep.[3][12][17]

  • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[12]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[17]

box box spill Spill Occurs is_minor Is spill minor (<1g) & contained? spill->is_minor evacuate Evacuate Area Alert Emergency Services is_minor->evacuate No contain Contain with Inert Material (Vermiculite, Sand) is_minor->contain Yes collect Collect into Hazardous Waste Container contain->collect decon Decontaminate Area & Dispose of Materials collect->decon

Caption: Decision tree for spill response.
6.2: First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][22][23]

  • Skin Contact: Immediately remove contaminated clothing. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][9][23]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][23]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[8][23]

Section 7: Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Segregation: Do not mix piperazine waste with incompatible waste streams.[17]

  • Solid Waste: Collect all contaminated solids, including gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[17][24]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

  • Disposal: Arrange for disposal through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[3][25]

Section 8: References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from nj.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1543.pdf]

  • BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Retrieved from BenchChem. [URL: https://www.benchchem.com/pdf/safe-disposal-of-3-piperazin-1-yl-1h-pyridazin-6-one.pdf]

  • E-Molecules. (n.d.). This compound, min 97%, 1 gram. Retrieved from e-molecules.com. [URL: https://www.e-molecules.com/cd/1258640-14-0/1-(1-methoxypropan-2-yl)piperazine-dihydrochloride]

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Piperazine. Retrieved from scbt.com. [URL: https://datasheets.scbt.com/sc-212561.pdf]

  • BLD Pharm. (n.d.). 1258640-14-0 | this compound. Retrieved from bldpharm.com. [URL: https://www.bldpharm.com/products/1258640-14-0.html]

  • BenchChem. (n.d.). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Retrieved from BenchChem. [URL: https://www.benchchem.com/pdf/safe-disposal-of-thalidomide-piperidine-c2-piperazine-boc.pdf]

  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6. Retrieved from BenchChem. [URL: https://www.benchchem.com/pdf/handling-piperazin-2-one-d6.pdf]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from carlroth.com. [URL: https://www.carlroth.com/medias/SDB-279Y-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI0OTB8YXBwbGljYXRpb24vcGRmfGg1Ni9oY2EvMTA0MjE4ODQxNTc5ODIucGRmfDU4YjQ5ODg1ZGYwYmYyM2U4YjY1YmYyYjU3ZDAxM2Y1YjY3YmU3NjM1Y2M4YjA2Y2U5M2Q2Y2Y0YjE4YjM3Y2M]

  • Novachem. (2024). Safety Data Sheet: Piperazine citrate. Retrieved from novachem.com. [URL: https://www.novachem.com/wp-content/uploads/2024/01/Piperazine-citrate-SDS.pdf]

  • BTC. (2025). How to transport the Piperazine Series safely?. Retrieved from btc-pharm.com. [URL: https://www.btc-pharm.com/blog/how-to-transport-the-piperazine-series-safely/]

  • Vulcanchem. (n.d.). 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride. Retrieved from vulcanchem.com. [URL: https://www.vulcanchem.com/product/1-4-methoxy-phenoxy-3-piperazin-1-yl-propan-2-ol-dihydrochloride-64966-35-4]

  • Fisher Scientific. (2024). Safety Data Sheet: 1-(3-Methoxyphenyl)piperazine dihydrochloride. Retrieved from fishersci.com. [URL: https://www.fishersci.com/sdsitems/SDS_24445_AC126050250.pdf]

  • NOAA. (n.d.). CAMEO Chemicals: Piperazine. Retrieved from cameochemicals.noaa.gov. [URL: https://cameochemicals.noaa.gov/chemical/1580]

  • BLD Pharm. (n.d.). 885699-91-2 | 1-(1-Methoxy-2-methylpropan-2-yl)piperazine. Retrieved from bldpharm.com. [URL: https://www.bldpharm.com/products/885699-91-2.html]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from ehs.ucsc.edu. [URL: https://ehs.ucsc.edu/programs/research-safety/documents/safe-handling-of-chemicals.pdf]

  • Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride). Retrieved from caymanchem.com. [URL: https://www.caymanchem.com/sds/14020_SDS.pdf]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from aircleansystems.com. [URL: https://www.aircleansystems.com/powder-handling.htm]

  • CoatingAI. (n.d.). Best Practices for Powder Storage and Handling. Retrieved from coatingai.com. [URL: https://coatingai.com/blog/best-practices-for-powder-storage-and-handling]

  • ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride(5464-78-8). Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/ProductSafetyMessages.aspx?cas=5464-78-8]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine HCl. Retrieved from aksci.com. [URL: https://www.aksci.com/sds/AKSCI_5464-78-8.pdf]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from richpacking020.com. [URL: https://www.richpacking020.com/news/hygroscopic-problems-of-capsule-filled-pow-53160822.html]

  • Cayman Chemical. (n.d.). 1-(2-Methoxyphenyl)piperazine (hydrochloride). Retrieved from caymanchem.com. [URL: https://www.caymanchem.com/product/37139/1-(2-methoxyphenyl)piperazine-(hydrochloride)]

  • University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from ehs.berkeley.edu. [URL: https://ehs.berkeley.edu/wp-content/uploads/2020/08/Weighing-Hazardous-Powders.pdf]

  • Pharmaffiliates. (n.d.). CAS No: 162712-35-8 | 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. Retrieved from pharmaffiliates.com. [URL: https://www.pharmaffiliates.com/en/1-2-methoxyphenoxy-3-piperazin-1-yl-propan-2-ol]

  • MedChemExpress. (2025). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine (hydrochloride). Retrieved from medchemexpress.com. [URL: https://www.medchemexpress.com/sds/HY-W009681.pdf]

  • ChemicalBook. (2025). This compound | 1258640-14-0. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31336425.htm]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1(2-Methoxyphenyl)piperazine hydrochloride. Retrieved from coleparmer.com. [URL: https://archive.coleparmer.com/MSDS/25000/29/25029-04.pdf]

References

Application Note: Formulation Strategies for 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful in vivo evaluation of novel chemical entities is critically dependent on the development of appropriate and stable formulations. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride for animal studies. Due to the limited publicly available data for this specific molecule, this document establishes an inferred physicochemical profile based on the known properties of piperazine dihydrochloride and related substituted piperazine derivatives. We present a systematic, self-validating workflow for pre-formulation analysis, including detailed, step-by-step protocols for solubility determination and pH profiling. Furthermore, this note offers robust, route-specific formulation protocols for oral (PO), intravenous (IV), and intraperitoneal (IP) administration in common rodent models, complete with vehicle selection guides and stability considerations. The objective is to provide a scientifically grounded, practical resource to ensure the accurate, safe, and effective administration of this compound, thereby enhancing the reliability and reproducibility of preclinical research.

Introduction

1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine derivative, a class of compounds widely utilized in medicine for their diverse pharmacological activities, including roles as anthelmintics, antihistamines, and antipsychotics.[1] The dihydrochloride salt form is synthesized to improve the aqueous solubility and stability of the parent molecule, which are critical attributes for pharmaceutical development.[2]

Proper formulation is a cornerstone of preclinical research. An inadequate or poorly characterized formulation can lead to variable drug exposure, erroneous pharmacokinetic and pharmacodynamic (PK/PD) data, and potential for adverse events unrelated to the compound's pharmacology.[3][4] This guide addresses the formulation of this compound by first establishing a predicted physicochemical profile and then providing a logical workflow and detailed protocols to create viable formulations for animal studies.

Inferred Physicochemical Profile

Given the novelty of this compound, its specific experimental data is not widely published. The following profile is inferred from the well-documented properties of piperazine dihydrochloride and general principles of medicinal chemistry. Researchers are strongly encouraged to experimentally verify these properties using the protocols provided in Section 3.0.

Structural Analysis: The molecule consists of a piperazine ring, which imparts basic properties, substituted with a 1-methoxypropan-2-yl group. The dihydrochloride salt form involves the protonation of both nitrogen atoms in the piperazine ring, significantly enhancing its polarity and, consequently, its aqueous solubility.

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value / CharacteristicRationale & Key Considerations
Appearance White to off-white crystalline solid.Typical for piperazine salts.[5]
Aqueous Solubility Predicted to be freely soluble in water.Piperazine dihydrochloride is highly soluble in water (41 g/100 mL at 20°C).[5][6] The presence of the methoxy group is unlikely to drastically reduce this solubility.[7]
Solubility in Other Solvents Sparingly soluble in polar organic solvents like ethanol; insoluble in non-polar organic solvents.Piperazine dihydrochloride is slightly soluble in methanol & ethanol and insoluble in organic solvents.[8]
Stability Generally stable in solid form and in neutral or acidic aqueous solutions.[5]Piperazine derivatives can be susceptible to oxidation at the nitrogen atoms and pH-dependent degradation.[2] Dihydrochloride salts are more stable than the free base.[5] Store protected from light and consider using an inert atmosphere for long-term solution storage.[2]
pKa (inferred) pKa₁: ~5.4, pKa₂: ~9.7Based on typical piperazine compounds.[7][9] The two pKa values correspond to the sequential deprotonation of the two nitrogen atoms. This is critical for selecting appropriate pH for formulation to ensure the compound remains in its soluble, ionized form.

Pre-Formulation Experimental Workflow

A systematic approach is essential to develop a robust formulation. The following workflow ensures that critical parameters are defined before proceeding to in vivo studies. This process is designed to be self-validating, providing empirical data to support formulation choices.

Preformulation_Workflow start Obtain Compound (1-(1-Methoxypropan-2-yl)piperazine dihydrochloride) solubility Protocol 1: Confirm Aqueous Solubility start->solubility Initial Check ph_profile Protocol 2: Determine pH-Solubility Profile solubility->ph_profile Is it soluble? vehicle Select Vehicle (See Table 2) ph_profile->vehicle Define pH range stability Protocol 3: Assess Short-Term Formulation Stability vehicle->stability Prepare formulation final Final Formulation for Dosing stability->final Confirm stability

Caption: A systematic workflow for pre-formulation assessment.

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the approximate equilibrium solubility in a chosen vehicle (e.g., sterile water, 0.9% saline).

Materials:

  • This compound

  • Selected vehicle (e.g., Sterile Water for Injection)

  • Glass vials with PTFE-lined caps

  • Orbital shaker or rotator at a controlled temperature (e.g., 25°C)

  • Analytical balance

  • Centrifuge

  • HPLC-UV or other suitable quantitative analytical instrument

Methodology:

  • Add an excess amount of the compound to a glass vial (e.g., 20-30 mg). The excess solid should be clearly visible.

  • Add a known volume of the vehicle (e.g., 1 mL).

  • Seal the vial and place it on a rotator in a temperature-controlled environment (e.g., 25°C).

  • Agitate for 24-48 hours to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable mobile phase or solvent and analyze its concentration using a validated analytical method (e.g., HPLC-UV).

  • The resulting concentration is the equilibrium solubility at that temperature.

Protocol 2: pH-Solubility Profiling

This protocol evaluates the compound's solubility across a physiologically relevant pH range, which is critical for parenteral formulations.

Materials:

  • Stock buffers (e.g., phosphate, citrate) at various pH levels (e.g., pH 4.0, 5.5, 7.4, 8.0)

  • Materials from Protocol 1

Methodology:

  • Repeat the Shake-Flask Method (Protocol 1) using a series of buffers with different pH values as the vehicle.

  • Ensure the buffering capacity is sufficient to maintain the target pH after the addition of the compound.

  • Quantify the concentration in the supernatant for each pH point.

  • Plot solubility (e.g., in mg/mL) versus pH. This profile will inform the optimal pH range for maintaining the compound in solution. For a dihydrochloride salt of a weak base, solubility is expected to be high at acidic to neutral pH and decrease as the pH becomes more basic.

Formulation Protocols for Animal Administration

The choice of formulation vehicle depends on the route of administration, the required dose, and the compound's solubility and stability.[10][11] All parenteral formulations must be sterile.[12]

Vehicle Selection Guide

The following table provides a starting point for vehicle selection. The simplest vehicle that achieves the desired concentration and stability should always be prioritized.[13]

Table 2: Recommended Starting Vehicles for Different Administration Routes

VehicleRoute(s)Suitability & Considerations
Sterile Water for Injection POSimplest vehicle. May not be suitable for IV/IP due to being hypotonic.
0.9% Sodium Chloride (Normal Saline) IV, IP, SC, POIsotonic and physiologically compatible.[3] The default choice for parenteral routes if solubility is sufficient.
Phosphate-Buffered Saline (PBS), pH 7.4 IV, IP, SC, POIsotonic and buffered at physiological pH.[14] Ideal for preventing pH shifts and potential irritation at the injection site.
5% Dextrose in Water (D5W) IV, IP, SCIsotonic. A good alternative to saline, especially if chloride ions are a concern for compound stability.
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water POSuspending agents used if the required dose exceeds the compound's solubility, creating a uniform suspension for oral gavage.[8][15]
Protocol 3: Formulation for Oral Gavage (PO)

This protocol is for preparing a simple aqueous solution.

Materials:

  • This compound

  • Vehicle: Sterile Water or 0.9% Saline

  • Calibrated balance, stir plate, sterile glassware

  • pH meter

Methodology:

  • Calculate Required Amount: Determine the total volume of formulation needed and the required concentration based on the highest dose and the dosing volume (typically 5-10 mL/kg for mice/rats).[16]

  • Weigh Compound: Accurately weigh the required mass of the compound.

  • Dissolution: Add approximately 80% of the final volume of the vehicle to a sterile beaker or flask. While stirring, slowly add the weighed compound.

  • Ensure Complete Dissolution: Continue stirring until the compound is fully dissolved. Gentle warming (e.g., to 30-40°C) may be used to aid dissolution if the compound is stable at that temperature.

  • pH Check (Optional but Recommended): Check the pH of the solution. For oral administration, a wide range is often tolerated, but a pH between 4 and 8 is preferable. Adjust with dilute HCl or NaOH if necessary.

  • Final Volume: Add the vehicle to reach the final desired volume and mix thoroughly.

  • Storage: Store in a sealed, sterile, and light-protected container. Determine the stability for the intended use period (see Section 5.0).

Protocol 4: Formulation for Intravenous (IV) Injection

For IV administration, the formulation must be sterile, isotonic, and at a physiologically compatible pH to prevent hemolysis, pain, and phlebitis.[12][17]

Materials:

  • This compound

  • Vehicle: Sterile 0.9% Saline or PBS, pH 7.4

  • Sterile, single-use syringe filters (0.22 µm pore size)

  • Sterile vials, glassware, and stir bars

Methodology:

  • Aseptic Technique: Perform all steps in a laminar flow hood or using strict aseptic technique.

  • Calculate and Weigh: As per Protocol 3.

  • Dissolution: In a sterile container, dissolve the compound in ~80% of the final volume of sterile vehicle (e.g., 0.9% Saline).

  • pH Adjustment: Check the pH. For IV injections, the pH should ideally be between 6.5 and 8.0.[12] Adjust carefully with sterile, dilute HCl or NaOH if the initial pH is outside this range.

  • Final Volume: Bring the solution to the final volume with the sterile vehicle.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a final sterile vial. This step removes any potential microbial contamination.

  • Quality Control: Visually inspect the final solution for any particulates.

  • Storage: Store under sterile conditions, protected from light, at a validated temperature (e.g., 2-8°C).

Protocol 5: Formulation for Intraperitoneal (IP) Injection

The requirements for IP injections are similar to IV, emphasizing sterility and physiological compatibility.[7][18]

Methodology: Follow the same procedure as Protocol 4 (Formulation for IV Injection) . While there can be slightly more tolerance for volume and pH with IP injections compared to IV, adhering to IV standards is best practice to minimize irritation and ensure consistent absorption.[10][19] The injection site should be in the lower right abdominal quadrant to avoid the cecum.[20]

Decision-Making and Stability Assessment

The stability of the final formulation must be confirmed to ensure that the animal receives the intended dose throughout the study period.

Stability_Workflow prep Prepare Final Formulation storage Store Aliquots at Relevant Conditions (e.g., 4°C, Room Temp) prep->storage t0 Time = 0 (Analyze Concentration & Visuals) storage->t0 tx Time = X hours/days (Analyze Concentration & Visuals) storage->tx compare Compare Results (e.g., >95% of T0?) t0->compare tx->compare stable Formulation is Stable for Duration X compare->stable Yes unstable Formulation is Unstable (Reformulate) compare->unstable No

Caption: Workflow for assessing the short-term stability of a formulation.

Protocol 6: Short-Term Formulation Stability Study

Methodology:

  • Prepare a batch of the final formulation as described in the protocols above.

  • Immediately after preparation (T=0), take an aliquot for analysis. Record its appearance (e.g., clear, colorless) and measure its concentration using a validated analytical method.

  • Store the remaining formulation under the intended storage and use conditions (e.g., refrigerated at 2-8°C, at room temperature on the benchtop, protected from light).

  • At subsequent time points (e.g., 4 hours, 24 hours, 48 hours), take another aliquot from the stored formulation.

  • Analyze the appearance and concentration of each sample.

  • The formulation is considered stable if there is no significant change in concentration (e.g., remains within 95-105% of the initial concentration) and no visual changes (e.g., precipitation, color change).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride. This document is designed for researchers, chemists, and process development professionals who are working with this important building block. 1-(1-Methoxypropan-2-yl)piperazine is a key intermediate in the development of various active pharmaceutical ingredients (APIs), and ensuring its purity is paramount for the safety, efficacy, and reproducibility of downstream processes and the final drug substance.

This guide provides an in-depth analysis of the probable synthetic routes and a detailed troubleshooting manual in a question-and-answer format to address common impurities and challenges encountered during synthesis. We will explore the mechanistic origins of these impurities and provide field-proven strategies for their mitigation and control.

Probable Synthetic Pathway

The most common and economically viable method for synthesizing 1-(1-Methoxypropan-2-yl)piperazine is the N-alkylation of piperazine . This typically involves reacting a large excess of piperazine with a suitable electrophile, such as 1-chloro-1-methoxypropane, or through a reductive amination pathway with methoxyacetone. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Synthetic_Pathway Piperazine Piperazine (excess) Reaction_Mixture Reaction Piperazine->Reaction_Mixture Alkylating_Agent 1-Chloro-1-methoxypropane or Methoxyacetone Alkylating_Agent->Reaction_Mixture Solvent_Base Solvent (e.g., EtOH, ACN) Base (e.g., K2CO3) Solvent_Base->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) (for Reductive Amination) Reducing_Agent->Reaction_Mixture if applicable Free_Base 1-(1-Methoxypropan-2-yl)piperazine (Free Base) Reaction_Mixture->Free_Base Alkylation/Reduction Final_Product 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride Free_Base->Final_Product HCl 2 eq. HCl HCl->Final_Product Salt Formation

Caption: General synthetic scheme for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound.

Category 1: Impurities from Side Reactions
Question: My mass spectrometry analysis shows a significant peak with a mass corresponding to a di-substituted piperazine. What is this impurity and how can I prevent it?

Answer:

This is the most common impurity in this synthesis and is identified as 1,4-bis(1-methoxypropan-2-yl)piperazine .

  • Causality: Piperazine has two secondary amine nitrogens, both of which are nucleophilic. After the first nitrogen is alkylated to form your desired product, the second nitrogen can still react with the alkylating agent. This di-alkylation becomes more probable if the concentration of the alkylating agent is too high or the reaction is run for too long at elevated temperatures.[1] The mono-alkylated product, while slightly less nucleophilic than piperazine itself, can still effectively compete for the electrophile.[1]

  • Mitigation Strategies:

    • Stoichiometry Control: The most effective method is to use a large excess of piperazine (typically 5 to 10 equivalents) relative to the alkylating agent. This statistically favors the alkylating agent reacting with an unreacted piperazine molecule over a mono-alkylated one.[1][2]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, further suppressing the di-alkylation reaction.[1]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the second alkylation.[1]

    • Use of a Protecting Group: For syntheses where di-substitution is a persistent issue, using mono-Boc-piperazine is a highly effective, albeit multi-step, alternative. The Boc group protects one nitrogen, allowing for clean mono-alkylation on the other. The Boc group is then removed under acidic conditions.[2]

Impurity_Formation cluster_conditions Conditions Favoring Impurity Piperazine Piperazine Desired_Product Mono-alkylated Product (Desired) Piperazine->Desired_Product + R-X (k1) Alkyl_Halide R-X (Alkylating Agent) Di_Substituted Di-alkylated Impurity (Over-alkylation) Desired_Product->Di_Substituted + R-X (k2, Undesired) C1 • High [R-X] C2 • High Temperature C3 • Long Reaction Time

Caption: Formation pathway of the di-substituted impurity.

Category 2: Impurities from Starting Materials
Question: My HPLC analysis shows a peak eluting very early, and the overall purity of my isolated product is low. What could this be?

Answer:

This is likely unreacted piperazine .

  • Causality: Piperazine is a highly polar and basic compound, which causes it to elute very early on typical reversed-phase HPLC columns.[3][4] Its presence indicates an incomplete reaction. Furthermore, because piperazine also forms a dihydrochloride salt, it can co-precipitate with your product during the final salt formation and isolation step, making it difficult to remove.

  • Troubleshooting & Removal:

    • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure full consumption of the limiting reagent (the alkylating agent). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

    • Work-up Procedure: After the reaction is complete, the excess piperazine must be removed from the organic free base before salt formation. This is typically achieved by:

      • Aqueous Wash: Performing multiple washes of the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) can help remove the highly water-soluble piperazine.[2]

      • Distillation: If the product is thermally stable and has a sufficiently high boiling point, unreacted piperazine can sometimes be removed by vacuum distillation.[2]

    • Purification via Acetate Salt: A patented method for purifying piperazine-containing mixtures involves dissolving the crude material in acetone and adding acetic acid. This selectively precipitates piperazine diacetate, which can be filtered off.[5] This technique could be adapted to remove unreacted piperazine from your crude product mixture before final purification.

Category 3: Analytical & Characterization Issues
Question: I am struggling to get good peak shape and retention for my product and impurities on a C18 HPLC column. How can I develop a suitable analytical method?

Answer:

Piperazine and its simple alkylated derivatives are challenging analytes for traditional reversed-phase chromatography due to their basicity and high polarity.[4] Standard C18 columns often yield poor peak shape (tailing) and little to no retention.

  • Causality: The basic amine functional groups interact strongly with residual acidic silanols on the silica surface of the column, leading to peak tailing. Their polarity prevents strong interaction with the hydrophobic C18 stationary phase.

  • Method Development Protocol:

    • Column Selection:

      • Mixed-Mode Chromatography: Use a column that combines reversed-phase and ion-exchange characteristics (e.g., Primesep 100, Coresep 100).[4][6] This provides multiple retention mechanisms for better separation.

      • Phenyl-Hexyl or Cyano Phases: These phases offer different selectivity compared to C18 and can be beneficial. A cyano (CN) column has been shown to be effective for separating piperazine derivatives.[7]

    • Mobile Phase Optimization:

      • Low pH: Use a mobile phase buffered at a low pH (e.g., 2.5-3.5) with an acid like phosphoric acid or formic acid. This ensures the piperazine nitrogens are fully protonated, leading to more consistent interactions.

      • Mobile Phase Additives: Add a small amount of a competing base, like diethylamine (0.1%), to the mobile phase.[8] This can help saturate the active silanol sites on the column and improve peak shape.

      • Organic Modifier: Acetonitrile is typically a good starting point. Methanol can offer different selectivity.[7][8]

    • Detection:

      • Low UV Detection: The piperazine core does not have a strong chromophore, so detection at low UV wavelengths (e.g., 205-215 nm) is required.[8]

      • ELSD/CAD/MS: If available, Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are excellent universal detection techniques that do not require a chromophore.[4]

Summary of Potential Impurities

Impurity NameStructureSourceRecommended Analytical Technique
1,4-bis(1-methoxypropan-2-yl)piperazine Di-substituted piperazineOver-alkylation side reactionHPLC-MS, GC-MS
Piperazine Unsubstituted piperazine ringUnreacted starting materialHPLC with derivatization[8] or mixed-mode column,[4][6] IC
1-Methoxypropan-2-ol Hydroxy-analogue of side chainHydrolysis of the alkylating agentGC-MS
Residual Solvents e.g., Ethanol, AcetonitrileReaction or purification processHeadspace GC-MS
Inorganic Salts e.g., K₂CO₃, NaClBase, work-up, or salt formationIon Chromatography (IC), Titration

Experimental Protocols

Protocol 1: General HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of 1-(1-Methoxypropan-2-yl)piperazine and its primary impurities.

  • Instrumentation: HPLC with UV and Mass Spec detectors (e.g., Agilent 1260 with 6120 Quadrupole LC/MS).

  • Column: Mixed-Mode Cation-Exchange Column (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[8]

  • Injection Volume: 5 µL.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray Ionization (ESI), Positive Mode. Scan range m/z 50-800.

Troubleshooting_Workflow Start Analysis Shows Impurity Mass_Check Impurity Mass > Product Mass? Start->Mass_Check Elution_Check Impurity Elutes Very Early (Reversed Phase)? Mass_Check->Elution_Check No Di_Alkylation Likely Di-alkylation 1,4-bis(...)piperazine Mass_Check->Di_Alkylation Yes Other_Check Other Impurities Detected? Elution_Check->Other_Check No Piperazine_SM Likely Unreacted Piperazine Elution_Check->Piperazine_SM Yes Process_Imp Check for: - Residual Solvents (GC) - Hydrolysis Products - Inorganic Salts Other_Check->Process_Imp Yes Clean Product is Pure Other_Check->Clean No Action_Alkylation Corrective Action: • Use large excess of piperazine • Slow addition of alkylating agent • Lower reaction temperature Di_Alkylation->Action_Alkylation Action_Piperazine Corrective Action: • Ensure complete reaction • Improve aqueous base wash • Consider alternative purification Piperazine_SM->Action_Piperazine

Caption: A decision workflow for identifying and addressing common impurities.

References

Technical Support Center: Purification of Crude 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride (CAS: 1258640-14-0). This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the isolation and purification of this piperazine derivative. The following troubleshooting guides and FAQs are based on established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your purification workflow. Each answer provides not only a solution but also the underlying scientific reasoning to help you make informed decisions in your future experiments.

Q1: My recrystallization of this compound resulted in very low yield. What are the likely causes and how can I improve it?

A1: Low recovery is a frequent issue in recrystallization and typically points to a suboptimal choice of solvent or procedural flaws.[1] Since the target compound is a dihydrochloride salt, it is highly polar and likely crystalline.

Causality & Solutions:

  • Excessive Solvent Volume: The most common cause of low yield is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[1]

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. The goal is to create a saturated solution at the solvent's boiling point.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Given the salt's high polarity, polar protic solvents are a good starting point.

    • Solution: Conduct a systematic solvent screen with small amounts of your crude material. Alcohols like isopropanol or ethanol are often effective for hydrochloride salts.[2] If the compound is too soluble in one solvent, an anti-solvent system (e.g., isopropanol/diethyl ether) can be employed. Add the anti-solvent to the hot, dissolved solution until turbidity appears, then add a drop of the primary solvent to redissolve, and allow to cool slowly.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with the impurities.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration. Ensure the solution remains near its boiling point throughout this step.

  • Incomplete Precipitation: The cooling process may not be sufficient to force the maximum amount of product out of the solution.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation before filtration. Gently scratching the inside of the flask with a glass rod can initiate crystallization if it's reluctant to start.

Data-Driven Approach: Solvent Screening

Use the following table to guide your solvent screening process. Test approximately 10-20 mg of crude product with 0.5 mL of each solvent system.

Solvent/SystemObservation at 25°CObservation at RefluxObservation After CoolingAssessment
Isopropanol (IPA)Sparingly solubleCompletely dissolvesForms crystalsGood Candidate
Ethanol (EtOH)Soluble---No crystals formToo soluble
AcetoneInsolubleInsoluble---Poor solvent
IPA / Diethyl Ether---Dissolves in IPA, ether added to cloud pointForms fine precipitateGood Anti-Solvent System
WaterVery soluble---No crystals formToo soluble, risk of hydrate formation
Q2: After removing the solvent, my purified product is a sticky oil or gum instead of a crystalline solid. How can I induce crystallization?

A2: The failure of a purified salt to solidify is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation. The hygroscopic nature of many amine salts can also be a contributing factor.[1]

Causality & Solutions:

  • Residual Solvent: Trace amounts of solvent can prevent solidification.

    • Solution: Dry the material thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50°C), for several hours.

  • Hygroscopicity: Piperazine derivatives readily absorb atmospheric moisture, which can lead to an oily appearance.[1]

    • Solution: Handle the compound in a dry atmosphere (e.g., glove box or under a stream of nitrogen/argon). After drying under vacuum, store it in a desiccator.

  • Eutectic Mixture: The presence of impurities can create a mixture with a melting point below room temperature.

    • Solution 1 (Trituration): Add a small amount of a non-solvent (a solvent in which your product is completely insoluble, like diethyl ether or hexanes). Vigorously stir or sonicate the mixture. This can wash away impurities and the mechanical agitation can induce crystallization.

    • Solution 2 (Seeding): If you have a small crystal of pure product from a previous batch, add it to the oil. This seed crystal provides a template for crystal lattice growth.[3]

Q3: My NMR and/or LC-MS data show persistent impurities even after recrystallization. What is my next step?

A3: If recrystallization fails to remove impurities, it's because their solubility properties are too similar to your desired product. In this case, a technique that separates compounds based on different chemical properties is required, such as acid-base extraction or chromatography.[3][4]

The choice of the next purification step depends on the nature of the impurity.

Decision Workflow for Advanced Purification

The following diagram outlines a logical workflow for selecting a purification method based on impurity analysis.

purification_workflow start Analyze Crude Product (NMR, LC-MS) impurity_type What is the main impurity? start->impurity_type acid_base Perform Acid-Base Extraction (Basify -> Extract -> Re-salt) impurity_type->acid_base  Neutral or Acidic  Starting Material chromatography Column Chromatography impurity_type->chromatography Structurally Similar Basic Impurity (e.g., di-substituted piperazine)   recrystallize Re-attempt Recrystallization (Different Solvent System) impurity_type->recrystallize  Broad Impurity Profile  or Minor Impurities silica Silica Gel Chromatography (with Amine Modifier, e.g., 1% TEA) chromatography->silica Less Polar Compound reverse_phase Reverse-Phase (C18) Chromatography chromatography->reverse_phase Highly Polar Compound

Caption: Decision tree for selecting a secondary purification technique.

  • Protocol: Acid-Base Extraction: Since your product is a dihydrochloride salt, you must first convert it to the free base.

    • Dissolve the crude salt in water.

    • Cool the solution in an ice bath and slowly add a strong base (e.g., 5M NaOH) until the pH is >12.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The free amine, being less polar, will move into the organic layer.[5][6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • To recover the pure dihydrochloride salt, bubble dry HCl gas through the organic solution, or add a stoichiometric amount of HCl in a solvent like ether or dioxane.[7]

    • Filter the resulting precipitate and wash with the organic solvent to yield the purified salt.

  • Protocol: Column Chromatography: The high polarity and basicity of piperazines can make silica gel chromatography challenging, often resulting in significant peak tailing.[1]

    • Normal Phase (Silica Gel): To mitigate issues, use a mobile phase containing a small amount of a competing base, like 0.5-2% triethylamine (TEA) in your ethyl acetate/hexane or dichloromethane/methanol system.[7] The TEA temporarily occupies the acidic silanol sites on the silica, allowing your product to elute more symmetrically.

    • Reverse Phase (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to be found in crude this compound?

A1: Impurities typically arise from the synthetic route used. Common impurities for this class of compounds include:

  • Unreacted Starting Materials: Residual piperazine or the alkylating agent.

  • Di-substituted Byproducts: If piperazine is used as a starting material, a second molecule of the electrophile can react at the other nitrogen, leading to a di-substituted impurity.[3]

  • Structurally Similar Piperazines: Alkylated piperazine derivatives or related pyrazines can co-precipitate with the product.[1]

  • Degradation Products: Improper storage or high reaction temperatures can lead to degradation. For piperazines, this can include N-formylpiperazine.[1]

Q2: Why is my compound a dihydrochloride salt? Can I work with the free base?

A2: The piperazine moiety has two basic nitrogen atoms (pKa values are typically around 5.3 and 9.7), allowing it to accept two protons to form a dihydrochloride salt.[1] This salt form offers several advantages:

  • Improved Stability: Salts are generally more stable and less prone to degradation than the corresponding free amines.

  • Higher Melting Point: Salts are typically crystalline solids with higher melting points, making them easier to handle, weigh accurately, and purify by recrystallization.[8]

  • Enhanced Water Solubility: The ionic nature of the salt greatly increases its solubility in water and other polar solvents, which can be advantageous for formulation.[9]

You can certainly work with the free base, which is an oil or low-melting solid. It is generated by neutralizing the dihydrochloride salt with a base as described in the acid-base extraction protocol above. The choice depends on the requirements of your next step.

Q3: How can I effectively monitor the purity of my compound during the purification process?

A3: A combination of techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your crude material and collected fractions. For amines, using a mobile phase with a small amount of triethylamine can improve spot shape. A ninhydrin stain can be specific for primary and secondary amines, but may not work for this tertiary/secondary piperazine.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. As with column chromatography, poor peak shape is a common issue for basic compounds.[1] Using a mobile phase additive or a specialized column designed for basic compounds is often necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities, often allowing for their identification and quantification relative to the main product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and can help identify the mass of unknown impurities, providing crucial clues to their structure.[3]

Q4: Are there any special handling precautions for this compound?

A4: Yes. Like many amine salts, this compound should be handled with care:

  • Hygroscopicity: The compound is likely to absorb water from the air.[1] This can affect the accuracy of weighing and may inhibit crystallization. It is best to handle the material in a low-humidity environment and store it in a tightly sealed container inside a desiccator.

  • Safety: Always consult the Safety Data Sheet (SDS) for the compound. As a standard practice for all research chemicals, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the material in a well-ventilated fume hood.

References

Technical Support Center: Synthesis of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride (CAS No. 1258640-14-0).[1] This molecule is a valuable building block, particularly in the development of protein degraders and other pharmaceuticals.[1][2] The most common and efficient synthetic route is the reductive amination between piperazine and 1-methoxy-2-propanone.[3] While straightforward in principle, this reaction presents several challenges that can significantly impact yield and purity, most notably the potential for di-alkylation of the piperazine ring and the premature reduction of the ketone starting material.[4][5]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls of this synthesis and consistently achieve high yields of the desired product.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: Why is my yield of 1-(1-Methoxypropan-2-yl)piperazine consistently low, even when TLC/LCMS shows consumption of the starting materials?

Answer: Low yield in this reductive amination can be attributed to several critical factors, primarily related to imine/iminium ion formation and the choice of reducing agent.

  • Cause A: Inefficient Iminium Ion Formation. The reaction proceeds via the formation of an iminium ion intermediate from piperazine and 1-methoxy-2-propanone. This is a reversible equilibrium reaction. If the concentration of the iminium ion is too low at the point of reduction, the overall yield will suffer. The equilibrium is often hindered by:

    • Suboptimal pH: A weakly acidic environment (typically pH 4-6) is required.[5] The acid catalyzes the dehydration step to form the iminium ion. However, if the pH is too low, the piperazine starting material becomes fully protonated and is no longer a viable nucleophile.[5]

    • Presence of Water: The formation of the iminium ion generates water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials.

  • Cause B: Premature Reduction of the Ketone. Your starting material, 1-methoxy-2-propanone, can be reduced to 1-methoxy-2-propanol by the reducing agent. This is a common side reaction when using strong, non-selective reducing agents like sodium borohydride (NaBH₄).[5][6] This pathway consumes the ketone, preventing it from forming the desired product.

  • Cause C: Unfavorable Reaction Conditions. Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.

Solutions:

  • Optimize pH: Add a mild acid, such as acetic acid (AcOH), to the reaction mixture to catalyze iminium ion formation.[7]

  • Control Water Content: Use anhydrous solvents. Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during imine formation, driving the equilibrium forward.[6]

  • Select the Right Reducing Agent: Switch to a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this purpose.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6][7]

  • Monitor Reaction Progress: Track the reaction using TLC or LCMS to ensure it has gone to completion before initiating workup. Reductive aminations can sometimes require extended reaction times (12-24 hours).[7]

Question 2: I am observing a significant byproduct with a higher molecular weight than my desired product. What is it, and how can I prevent its formation?

Answer: This byproduct is almost certainly the di-substituted piperazine, 1,4-bis(1-methoxypropan-2-yl)piperazine . This occurs because your desired mono-alkylated product, 1-(1-Methoxypropan-2-yl)piperazine, is itself a secondary amine and remains nucleophilic enough to react with a second molecule of 1-methoxy-2-propanone.[4]

Reaction Scheme and Major Side Reactions

G cluster_main Main Reaction Pathway cluster_side1 Di-alkylation cluster_side2 Ketone Reduction piperazine Piperazine iminium Iminium Ion Intermediate piperazine->iminium + Ketone - H2O ketone 1-Methoxy-2-propanone ketone->iminium alcohol Byproduct (Reduced Ketone) ketone->alcohol + [H] (e.g., NaBH4) product Desired Product (Mono-substituted) iminium->product + [H] dialkylated Byproduct (Di-substituted) product->dialkylated + Ketone + [H]

Caption: Key reaction pathways in the synthesis.

Solutions to Minimize Di-alkylation:

  • Stoichiometric Control (Most Common): Use a large excess of piperazine relative to the ketone (e.g., 4-5 equivalents). Statistically, this makes it far more likely that a molecule of the ketone will react with an unsubstituted piperazine rather than the mono-substituted product.[4] The unreacted piperazine can be removed during aqueous workup.

  • In-Situ Mono-protection: A highly effective strategy involves reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride to form piperazine monohydrochloride in situ. This effectively protects one of the nitrogen atoms, directing alkylation to the free basic nitrogen.[8][9]

  • Slow Addition: Add the 1-methoxy-2-propanone slowly to the reaction mixture containing the excess piperazine. This maintains a low concentration of the ketone, further favoring mono-alkylation.[4]

  • Use of Protecting Groups: For the cleanest result, though it adds steps, use a mono-protected piperazine, such as N-Boc-piperazine. After the reductive amination, the Boc group is easily removed with acid (e.g., HCl or TFA) to yield the desired product.[10][11]

Question 3: How do I effectively purify the final product and isolate it as the dihydrochloride salt?

Answer: Purification requires removing unreacted starting materials (especially excess piperazine), the di-substituted byproduct, and the reducing agent byproducts. Isolation as the dihydrochloride salt aids in purification, as salts are often crystalline and less soluble in many organic solvents.

Purification & Isolation Workflow:

  • Quench the Reaction: After the reaction is complete, carefully quench any remaining reducing agent by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Aqueous Workup (Acid-Base Extraction):

    • Adjust the pH of the aqueous mixture to be strongly basic (pH > 12) with NaOH. This deprotonates the piperazine products, making them soluble in organic solvents.

    • Extract the aqueous layer several times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The desired free base and the di-substituted byproduct will move into the organic layer. Excess piperazine will also be extracted.

    • Wash the combined organic layers with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Salt Formation and Crystallization:

    • Dissolve the crude free base in a suitable solvent. Isopropanol (IPA), ethanol, or diethyl ether are common choices.[8][12]

    • Slowly add a solution of HCl in your chosen solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in IPA) until the solution is acidic and a precipitate forms. You will need at least two equivalents of HCl.

    • Stir the resulting slurry, then cool it to maximize precipitation.

    • Collect the solid product by filtration, wash it with cold solvent (e.g., cold ether) to remove soluble impurities, and dry it under vacuum.[10]

  • Recrystallization (If Necessary): If the product is still impure, it can be recrystallized from a suitable solvent system, such as an ethanol/ether mixture, to achieve higher purity.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for this synthesis?

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended. It is mild enough to not reduce the starting ketone but reactive enough to efficiently reduce the intermediate iminium ion.[5]

Reducing AgentSelectivity for Iminium IonHandling Considerations
Sodium Triacetoxyborohydride (STAB) ExcellentMoisture sensitive. Reacts slowly with protic solvents.
Sodium Cyanoborohydride (NaBH₃CN) ExcellentHighly toxic (can release HCN gas in acidic conditions).
Sodium Borohydride (NaBH₄) PoorCan readily reduce the starting ketone, leading to low yield.[6]
Catalytic Hydrogenation (H₂/Pd-C) GoodRequires specialized high-pressure equipment.

Q2: How critical is the stoichiometry of the reactants?

Stoichiometry is one of the most critical parameters for controlling selectivity. To favor the desired mono-alkylation, a significant excess of piperazine (4-5 eq.) should be used.[4] If di-alkylation is not a concern or if a protected piperazine is used, a 1:1 to 1:1.2 ratio of piperazine to ketone is appropriate.

Q3: Should I perform this reaction as a one-pot or two-step procedure?

A one-pot procedure, where the piperazine, ketone, and reducing agent are all combined, is generally more efficient and widely used.[2] A two-step procedure, where the imine is pre-formed and isolated before adding the reducing agent, is typically unnecessary unless the starting materials or product are sensitive to the reaction conditions.[6]

Troubleshooting Workflow

G start Low Yield or Impure Product check_byproduct Major Byproduct Observed in LCMS/TLC? start->check_byproduct no_product Starting Ketone Consumed w/ No Product? check_byproduct->no_product No is_dialkylated Byproduct MW ≈ (2 * Product) - Piperazine? check_byproduct->is_dialkylated Yes low_conversion Low Conversion? no_product->low_conversion No sol_ketone_reduction Cause: Ketone Reduction Solution: - Use selective reducing agent (e.g., STAB instead of NaBH4) no_product->sol_ketone_reduction Yes sol_low_conversion Cause: Poor Iminium Formation Solutions: - Add catalytic acid (AcOH) - Use anhydrous solvent - Add molecular sieves - Increase reaction time/temp low_conversion->sol_low_conversion Yes other_issue Investigate other issues: - Purity of starting materials - Workup/isolation losses low_conversion->other_issue No sol_dialkylation Cause: Di-alkylation Solutions: - Increase piperazine excess - Slow ketone addition - Use mono-protected piperazine is_dialkylated->sol_dialkylation Yes is_dialkylated->other_issue No

Caption: A decision tree for troubleshooting the synthesis.

Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis of 1-(1-Methoxypropan-2-yl)piperazine

  • Materials:

    • Piperazine (anhydrous)

    • 1-Methoxy-2-propanone

    • Sodium triacetoxyborohydride (STAB)

    • Acetic Acid (Glacial)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperazine (4.0 eq).

    • Add anhydrous DCM to dissolve the piperazine.

    • Add 1-methoxy-2-propanone (1.0 eq) to the solution, followed by glacial acetic acid (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

    • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. Note: The reaction may gently exotherm.

    • Stir the reaction at room temperature and monitor its progress by TLC or LCMS. The reaction is typically complete within 12-24 hours.

    • Proceed to Protocol 2 for workup and isolation.

Protocol 2: Workup and Isolation of Dihydrochloride Salt

  • Materials:

    • Completed reaction mixture from Protocol 1

    • 1M Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • 2M HCl in Diethyl Ether (or other suitable solvent)

    • Diethyl Ether

  • Procedure:

    • Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

    • Add 1M NaOH until the aqueous layer is strongly basic (pH > 12).

    • Separate the layers. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil.

    • Dissolve the crude oil in a minimal amount of diethyl ether (or isopropanol).

    • While stirring, slowly add 2M HCl in diethyl ether (at least 2.2 equivalents). A white precipitate will form immediately.

    • Continue stirring the slurry for 30 minutes, then cool in an ice bath for another 30 minutes.

    • Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether.

    • Dry the product under high vacuum to a constant weight to yield this compound.

References

Technical Support Center: Crystallization of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this crystalline salt. Drawing upon established principles of physical chemistry and extensive experience with amine salt crystallization, this guide provides in-depth troubleshooting, frequently asked questions, and robust experimental protocols.

I. Core Concepts in Piperazine Salt Crystallization

The crystallization of a dihydrochloride salt such as this compound is a thermodynamic process driven by supersaturation. The high polarity imparted by the two hydrochloride moieties significantly influences its solubility profile, making it highly soluble in polar protic solvents like water, ethanol, and methanol, and generally insoluble in non-polar organic solvents.[1][2][3] The stability of piperazine is often enhanced by its conversion to a salt form.[4]

A successful crystallization hinges on carefully controlling the transition from a soluble state to a highly ordered, solid crystalline lattice. Issues often arise from the kinetics of nucleation and crystal growth, the presence of impurities, and the inherent physicochemical properties of the molecule itself.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of this compound in a practical question-and-answer format.

Issue 1: Oiling Out or Formation of a Gummy Precipitate

Q1: Upon adding an anti-solvent or cooling my solution, the compound separates as a viscous oil or a sticky solid instead of fine crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute separates from the supersaturated solution as a liquid phase before it has a chance to form a crystalline solid. This is often due to excessively high supersaturation, a solvent system with poor solvating power for the salt at lower temperatures, or the presence of impurities that inhibit nucleation.[5]

Causality & Solutions:

  • Excessive Supersaturation: Rapid cooling or the abrupt addition of a large volume of anti-solvent creates a level of supersaturation that favors liquid-liquid phase separation over orderly crystal nucleation.

    • Solution: Slow down the rate of cooling or add the anti-solvent dropwise and at a slower pace. Maintaining the solution at a slightly elevated temperature during anti-solvent addition can also be beneficial.

  • Inappropriate Solvent System: The chosen solvent/anti-solvent combination may not provide the optimal solubility gradient for crystallization.

    • Solution: A systematic solvent screen is recommended. Isopropyl alcohol (IPA) is often a preferred solvent for hydrochloride salts, and ethers or heptane can be effective anti-solvents.[6] Consider a solvent system where the compound has moderate, rather than extremely high, solubility at elevated temperatures.

  • Presence of Impurities: Impurities can interfere with the formation of a stable crystal lattice, promoting an amorphous or oily state.[7]

    • Solution: Ensure the purity of the starting material. If impurities are suspected, consider a pre-purification step such as a wash with a solvent in which the desired salt is insoluble (e.g., diethyl ether or ethyl acetate) or treatment with activated charcoal in solution to remove colored impurities.[6][8]

Issue 2: No Crystallization Occurs

Q2: My solution remains clear even after cooling and extended stirring. Why won't my compound crystallize?

A: The failure to crystallize is typically due to insufficient supersaturation or kinetic barriers to nucleation. The solution may be too dilute, or there may be no nucleation sites to initiate crystal growth.

Causality & Solutions:

  • Insufficient Supersaturation: The concentration of the compound in the solution is below the threshold required for nucleation.

    • Solution 1: Concentration. If the solution is too dilute, carefully evaporate some of the primary solvent under reduced pressure to increase the concentration.[9]

    • Solution 2: Increase Anti-Solvent. If using an anti-solvent, you may need to add more to sufficiently decrease the solubility of the salt.

  • High Nucleation Energy Barrier: Spontaneous nucleation can be kinetically slow.

    • Solution 1: Seeding. Introduce a small number of seed crystals of the desired compound to the solution. This provides a template for crystal growth, bypassing the initial nucleation barrier.

    • Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[9]

    • Solution 3: Sonication. Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.

Issue 3: Poor Yield or Low Recovery

Q3: I managed to get crystals, but the final isolated yield is very low. What are the likely causes?

A: Low yield often points to excessive solubility of the salt in the final mother liquor, premature filtration, or mechanical losses during transfer.

Causality & Solutions:

  • High Solubility in Mother Liquor: The chosen solvent system may still be too "good" at the filtration temperature, keeping a significant portion of your product dissolved.

    • Solution 1: Optimize Solvent/Anti-Solvent Ratio. Increase the proportion of the anti-solvent to further decrease the product's solubility.

    • Solution 2: Lower Filtration Temperature. Cool the crystallization mixture in an ice bath or refrigerator for a longer period before filtration to maximize precipitation.

    • Solution 3: Check Mother Liquor. After filtration, try to concentrate a small portion of the mother liquor to see if a significant amount of additional product crystallizes out. If so, this indicates a need to adjust the crystallization conditions.[9]

  • Insufficient Crystallization Time: The crystallization process may not have reached equilibrium before filtration.

    • Solution: Allow the mixture to stir at the final crystallization temperature for a longer duration (e.g., overnight) to ensure complete precipitation.

Issue 4: Inconsistent Crystal Form (Polymorphism)

Q4: My crystallization sometimes yields needles and other times plates. Does this matter, and can I control it?

A: Yes, this very likely matters. Different crystal forms, known as polymorphs, can have distinct physicochemical properties, including solubility, stability, and melting point. For pharmaceutical applications, controlling the polymorphic form is critical.

Causality & Solutions:

  • Varying Crystallization Conditions: The solvent system, cooling rate, and temperature can all influence which polymorphic form is thermodynamically or kinetically favored.

    • Solution: Maintain strict control over all crystallization parameters. Once a desired crystal form is identified, ensure the protocol is followed precisely in all subsequent experiments. Characterize each batch using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form.[10]

III. Recommended Protocols & Workflows

Protocol 1: Robust Crystallization of this compound

This protocol is a general starting point and may require optimization based on the purity of the starting material and the desired scale.

Objective: To obtain a crystalline solid of this compound.

Materials:

  • Crude this compound

  • Primary Solvent: Isopropyl Alcohol (IPA) or Ethanol

  • Anti-Solvent: Methyl tert-Butyl Ether (MTBE) or Heptane

  • Crystallization vessel with magnetic stirring and temperature control

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Methodology:

  • Dissolution: In the crystallization vessel, add the crude dihydrochloride salt to a minimal amount of the primary solvent (e.g., 3-5 mL of IPA per gram of crude material).

  • Heating: Gently heat the mixture with stirring to between 50-60°C to facilitate complete dissolution. Avoid excessive temperatures to prevent potential degradation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution into a clean, pre-warmed vessel.

  • Cooling & Anti-Solvent Addition:

    • Method A (Cooling): Slowly cool the solution at a controlled rate (e.g., 10-20°C per hour).

    • Method B (Anti-Solvent): While maintaining a constant temperature (e.g., 40°C), slowly add the anti-solvent dropwise until the solution becomes faintly turbid.

  • Crystallization: Once nucleation begins (either through cooling or anti-solvent addition), maintain the mixture at that temperature for 1-2 hours to allow for crystal growth.

  • Maturation: Slowly cool the slurry to room temperature, and then further cool in an ice bath (0-5°C) for at least 2 hours (or overnight) to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Characterization of the Crystalline Solid

Objective: To confirm the identity, purity, and solid-state form of the crystallized material.

  • High-Performance Liquid Chromatography (HPLC): To assess chemical purity. A method using a suitable column (e.g., C18) and mobile phase should be developed to separate the main compound from any potential impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to identify the crystalline form (polymorph). The resulting diffractogram provides a unique fingerprint of the crystal lattice.[10]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any phase transitions, which can also help in distinguishing between different polymorphs.

  • Thermogravimetric Analysis (TGA): To determine the presence of residual solvents or water in the crystal structure.

IV. Visual Diagrams & Data

Troubleshooting Workflow

G start Crystallization Experiment Initiated outcome Observe Outcome start->outcome oil Oiling Out / Gummy Solid outcome->oil Oil no_xtal No Crystallization outcome->no_xtal Clear Solution low_yield Low Yield outcome->low_yield Few Crystals good_xtal Good Crystals Formed outcome->good_xtal Solid Precipitate sol_oil_1 Reduce Supersaturation (Slower cooling/addition) oil->sol_oil_1 sol_oil_2 Change Solvent System (e.g., IPA/MTBE) oil->sol_oil_2 sol_oil_3 Purify Material (Wash, Charcoal) oil->sol_oil_3 sol_no_xtal_1 Increase Supersaturation (Concentrate, add anti-solvent) no_xtal->sol_no_xtal_1 sol_no_xtal_2 Induce Nucleation (Seed, Scratch, Sonicate) no_xtal->sol_no_xtal_2 sol_low_yield_1 Optimize Solvent Ratio (More anti-solvent) low_yield->sol_low_yield_1 sol_low_yield_2 Increase Crystallization Time & Lower Filtration Temp low_yield->sol_low_yield_2 analyze Characterize Crystals (PXRD, DSC, HPLC) good_xtal->analyze sol_oil_1->start Re-run Experiment sol_oil_2->start Re-run Experiment sol_oil_3->start Re-run Experiment sol_no_xtal_1->start Re-run Experiment sol_no_xtal_2->start Re-run Experiment sol_low_yield_1->start Re-run Experiment sol_low_yield_2->start Re-run Experiment

Caption: Troubleshooting workflow for crystallization issues.

General Crystallization Process

G cluster_prep Preparation cluster_xtal Crystallization cluster_iso Isolation & Analysis dissolve 1. Dissolve Crude Salt in Minimal Hot Solvent (e.g., IPA) hot_filt 2. Hot Filtration (Optional) dissolve->hot_filt cool 3. Controlled Cooling & Anti-Solvent Addition (e.g., MTBE) hot_filt->cool mature 4. Slurry Maturation (0-5 °C, >2h) cool->mature filt 5. Filter & Wash with Cold Anti-Solvent mature->filt dry 6. Dry Under Vacuum filt->dry analyze 7. Characterize Product (PXRD, HPLC, etc.) dry->analyze

Caption: General experimental workflow for crystallization.

Inferred Solubility Profile

The following table provides an inferred qualitative solubility profile for this compound based on the properties of similar piperazine salts.[1][2][3][12] Empirical verification is essential.

Solvent ClassSolvent ExampleInferred SolubilityRationale
Polar Protic WaterHighThe highly polar dihydrochloride salt structure favors strong interactions with water.
Ethanol / Methanol / IPASolubleGood solubility, especially when heated, making them suitable primary solvents for crystallization.[6]
Polar Aprotic Acetonitrile (ACN)Low to ModerateSome solubility is expected due to polarity, but less than in protic solvents.
AcetoneSparingly SolubleOften used as a washing solvent, implying low solubility, especially at cold temperatures.[12]
Non-Polar MTBE / Diethyl EtherInsolubleThe ionic nature of the salt makes it incompatible with non-polar solvents; suitable as anti-solvents.[3]
Heptane / HexaneInsolubleExcellent anti-solvents due to the large polarity mismatch.[1]

V. References

  • An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. (n.d.). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Piperazine Dihydrochloride. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Piperazine dihydrochloride - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 6, 2026, from --INVALID-LINK--

  • Saeed, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

  • Analytical Methods. (n.d.). Royal Society of Chemistry.

  • Saeed, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.

  • Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide. (n.d.). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Piperazine - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 6, 2026, from --INVALID-LINK--

  • Impact of Flue Gas Impurities on Amine-based PCC Plants. (2013, May 16). Global CCS Institute.

  • The influence of impurities and solvents on crystallization. (n.d.). Request PDF. Retrieved January 6, 2026, from --INVALID-LINK--

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • New crystal of piperazine compound. (n.d.). Google Patents.

  • Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit. Retrieved January 6, 2026, from --INVALID-LINK--

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals.

  • Effects of flue gas impurities on amine stability in C02 capture process. (n.d.). Scholaris.

  • Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. (n.d.). MDPI.

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.). Google Patents.

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. (2019, February 28). PMC - NIH.

  • Syntheses and crystal structures of 4-(4-meth-oxy-phen-yl)piperazin-1-ium 4-methyl... (2022, August 26). PubMed.

  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. (n.d.). ResearchGate.

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.). Google Patents.

References

Technical Support Center: Overcoming Solubility Challenges of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. Our goal is to empower you with the knowledge to design robust experiments and obtain reliable, reproducible results.

Section 1: Understanding the Fundamentals of Solubility

This section addresses the core chemical properties of this compound that govern its solubility behavior.

Q1: Why is this compound provided as a dihydrochloride salt, and what does that mean for its solubility?

A1: 1-(1-Methoxypropan-2-yl)piperazine is a basic compound containing two nitrogen atoms within its piperazine ring.[1] These nitrogen atoms can accept protons (H+). The dihydrochloride salt form is created by reacting the basic free form of the piperazine with two equivalents of hydrochloric acid.

This salt formation is a common and highly effective strategy to enhance the aqueous solubility of basic compounds.[2][3] The key implications for solubility are:

  • Enhanced Aqueous Solubility: The salt form is ionic, making it significantly more soluble in water and other polar protic solvents compared to its non-ionic "free base" form.

  • pH-Dependent Solubility: This is the most critical factor. The dihydrochloride salt is most stable and soluble in acidic conditions (low pH). As the pH of the solution increases towards neutral or basic, the protonated nitrogen atoms can be deprotonated, converting the salt back to the less soluble free base, which may lead to precipitation.

Q2: What are the key structural features of this compound that influence its behavior in solution?

A2: The molecule's behavior is a balance of its different components:

  • Piperazine Dihydrochloride Core: This is the hydrophilic (water-loving) portion of the molecule. The two positive charges on the protonated nitrogens readily interact with polar water molecules, driving solubility.

  • Methoxypropan-2-yl Group: This is a more hydrophobic (water-fearing) aliphatic and ether group.[1] While the molecule as a whole is rendered water-soluble by the salt form, this nonpolar tail can contribute to precipitation, especially at higher concentrations or in less-than-ideal solvent conditions.

Understanding this dual nature is key to troubleshooting. You are always working to keep the hydrophilic, charged form dominant in your experimental system.

Section 2: Frequently Asked Questions (FAQs) & Common Scenarios

Here we address the most common issues encountered during the day-to-day handling of this compound.

Q1: What is the recommended solvent for preparing a primary stock solution?

A1: For a primary stock solution, we strongly recommend using an anhydrous organic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It is an excellent polar aprotic solvent that can typically dissolve the compound at high concentrations (e.g., >10 mg/mL).[4] Store DMSO stocks at room temperature, as refrigeration can sometimes cause high-concentration solutions to freeze or precipitate.[5]

  • Alternative: Dimethylformamide (DMF). Similar to DMSO, though sometimes offering slightly lower solubility for certain salts.[4]

  • Aqueous Alternative (Use with Caution): If you must use an aqueous stock, prepare it in a slightly acidic buffer (e.g., pH 4-5) or sterile water, which is often slightly acidic. Do not use standard Phosphate Buffered Saline (PBS) at pH 7.4 for a high-concentration stock, as this will likely cause precipitation.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening and how can I fix it?

A2: This is the most common solubility challenge and is caused by a phenomenon known as "pH shock" or "antisolvent precipitation." Your high-concentration DMSO stock keeps the compound soluble. When you dilute it into a neutral pH buffer, two things happen: the pH increases, neutralizing the hydrochloride salt, and the solvent changes from primarily organic to primarily aqueous. This combination drastically reduces the compound's solubility, causing it to crash out of solution.

Solutions, from simplest to most robust:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration in your assay, below the compound's thermodynamic solubility limit in that specific buffer.

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is sufficient to aid solubility but not high enough to affect your biological system (typically <0.5%).[2]

  • Use a Stepwise Dilution Protocol: Do not dilute directly from a high-concentration DMSO stock into your final aqueous buffer. A stepwise approach significantly improves success. See the protocol below.

Q3: I need to dissolve the compound directly in an aqueous buffer. What are the ideal conditions?

A3: If direct aqueous dissolution is necessary, pH control is paramount.

  • Recommended Buffer: Use a buffer system with a pH below 6.0. A citrate or acetate buffer in the pH 4.5-5.5 range is a good starting point.

  • Method: Add the solid compound to the acidic buffer and use gentle agitation (vortexing) and slight warming (37°C) to aid dissolution.

  • Avoid: Do not attempt to dissolve high concentrations directly into neutral or alkaline buffers.

Section 3: Troubleshooting Guide for Advanced Issues
Q1: I've tried adjusting pH and using co-solvents, but I still see a slight cloudiness or precipitation over the course of my experiment. What are my next steps?

A1: This suggests you are operating very close to the kinetic solubility limit of the compound. The initial solution may be supersaturated and precipitates over time as it equilibrates.

Advanced Strategies:

  • Determine Kinetic Solubility: First, experimentally determine the kinetic solubility of your compound in your exact assay buffer. This will define your true concentration limit.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior.[2] They can encapsulate the hydrophobic part of your compound, forming an inclusion complex with greatly enhanced aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Q2: My experimental results are inconsistent. Could this be related to solubility?

A2: Absolutely. Undissolved compound is a major source of experimental variability.

  • Precipitates Skew Concentration: If your compound precipitates, the actual concentration in solution is lower and unknown, leading to inaccurate dose-response curves and poor reproducibility.

  • Assay Interference: Micro-precipitates can interfere with optical readings in plate-based assays or non-specifically interact with proteins or cells.

Self-Validation Check: Always visually inspect your final working solutions under a light source for any signs of precipitation or Tyndall effect (light scattering by suspended particles) before adding them to your experiment.

Section 4: Protocols & Data
Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out 2.31 mg of this compound (MW: 231.16 g/mol ).

  • Add Solvent: Add 1.0 mL of anhydrous, research-grade DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex gently at room temperature for 1-2 minutes until the solid is completely dissolved. Visually inspect to ensure no particulates remain.

  • Storage: Store at room temperature in a desiccator to protect from moisture.

Experimental Protocol 2: Recommended Stepwise Dilution for Aqueous Buffers (e.g., PBS pH 7.4)

This protocol is for preparing a 10 µM final working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Prepare Intermediate Dilution: Dilute your 10 mM DMSO stock 1:100 in DMSO to create a 100 µM intermediate stock.

    • Pipette 5 µL of the 10 mM stock into 495 µL of DMSO. Vortex gently.

  • Prepare Final Working Solution: Dilute the 100 µM intermediate stock 1:10 in your final aqueous assay buffer (e.g., PBS).

    • Pipette 50 µL of the 100 µM intermediate stock into 450 µL of PBS.

  • Mix and Inspect: Immediately vortex the final solution gently for 10-15 seconds to ensure rapid and complete mixing. Visually inspect for clarity before use. This final solution now contains 10 µM of the compound in PBS with 0.1% DMSO.

Data Presentation: Qualitative Solubility in Common Lab Solvents

The following table summarizes the expected solubility based on the compound's chemical properties and data from structurally related molecules.[4][8]

SolventTypeExpected SolubilityNotes
Water (pH < 6)Polar ProticSolubleSolubility is high due to the ionic salt form.
Water (pH > 7)Polar ProticSparingly Soluble / InsolubleDeprotonation leads to precipitation of the less soluble free base.
DMSOPolar AproticHighly SolubleRecommended for primary stock solutions.
DMFPolar AproticSolubleA suitable alternative to DMSO.
Ethanol / MethanolPolar ProticModerately SolubleCan be used, but solubility may be lower than in DMSO. Often used in purification.[8]
AcetonitrilePolar AproticSparingly SolubleNot recommended for initial dissolution.
AcetonePolar AproticInsolubleOften used as an anti-solvent or for washing during purification.[8]
Section 5: Visual Workflows

The following diagrams illustrate key decision-making processes for handling this compound.

Caption: Decision tree for selecting a solubilization strategy.

Caption: Recommended workflow for stepwise dilution into aqueous buffer.

References

optimizing reaction conditions for 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-(1-Methoxypropan-2-yl)piperazine?

A1: There are two main strategies for synthesizing this mono-N-alkylated piperazine derivative:

  • Direct Alkylation: This involves the reaction of piperazine with a suitable 1-methoxypropan-2-yl electrophile, such as 1-methoxy-2-chloropropane or 1-methoxy-2-propyl tosylate. The primary challenge with this method is controlling the reaction to prevent the formation of the 1,4-disubstituted byproduct.[1][2]

  • Reductive Amination: This route involves reacting piperazine with 1-methoxy-2-propanone (methoxyacetone) in the presence of a reducing agent.[3] This method can offer better control over mono-alkylation and avoids the formation of quaternary ammonium salts that can occur with direct alkylation.[3][4]

Q2: Why is controlling mono-alkylation of piperazine so challenging?

A2: Piperazine is a symmetrical diamine with two secondary amine groups of similar reactivity.[2] Once the first nitrogen is alkylated, the resulting mono-substituted product is still nucleophilic and can react with another molecule of the alkylating agent to form a di-substituted byproduct.[1] High reaction temperatures and strongly basic conditions can further promote this undesired second alkylation.[1]

Q3: What is the purpose of converting the final product to a dihydrochloride salt?

A3: The dihydrochloride salt form offers several advantages over the free base. It is typically a stable, crystalline solid that is easier to handle, weigh, and purify than the often-oily free base.[5][6] The salt form also significantly increases water solubility, which is often crucial for pharmaceutical and biological applications.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield of the Desired Mono-Alkvlated Product

Q: My reaction yield for 1-(1-Methoxypropan-2-yl)piperazine is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a common problem in piperazine mono-alkylation. The primary culprits are typically di-alkylation, incomplete reaction, or loss of product during workup.

Potential Causes & Solutions:

  • Di-alkylation Side Reaction: The formation of 1,4-bis(1-methoxypropan-2-yl)piperazine is the most common side reaction that consumes your starting material and desired product.[1]

    • Solution 1: Use Excess Piperazine: Employing a large stoichiometric excess of piperazine (5 to 10 equivalents) statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.[7][8]

    • Solution 2: Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) can help maintain a low concentration of the electrophile, further suppressing di-alkylation.[7]

    • Solution 3: Lower Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.[1] Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the lowest effective temperature for the primary reaction.[1]

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reactivity.

    • Solution 1: Optimize Solvent and Base: For direct alkylation, a suitable base like potassium carbonate (K₂CO₃) is needed to neutralize the acid byproduct (e.g., HCl).[9] The choice of solvent (e.g., acetonitrile, THF, or t-butanol) can also impact solubility and reaction rates.[7] A solvent screen may be necessary to find the optimal conditions.

    • Solution 2: Check Reagent Quality: Ensure your piperazine and alkylating agent are pure and dry. Moisture can interfere with the reaction.

  • Product Loss During Workup: The mono-alkylated product, being a basic amine, can be water-soluble, especially in its protonated form, leading to losses during aqueous extraction steps.[3][10]

    • Solution: pH Adjustment During Extraction: After quenching the reaction, ensure the aqueous layer is made sufficiently basic (pH > 9) with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) before extracting with an organic solvent.[10] This ensures the product is in its free base form, which is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.[10]

Problem 2: Significant Contamination with Di-substituted Byproduct

Q: My final product is heavily contaminated with the di-substituted piperazine. How can I prevent its formation or remove it?

A: This is a direct consequence of the similar reactivity of piperazine's two nitrogen atoms.[2] While prevention is ideal, purification methods are also effective.

Prevention Strategies:

  • Mono-Protection Strategy: This is a highly effective method to guarantee mono-alkylation.[2][8] One nitrogen of piperazine is temporarily "protected" with a group like tert-butoxycarbonyl (Boc). The alkylation is then performed on the unprotected nitrogen. Finally, the Boc group is removed under acidic conditions to yield the desired product.[1][10] This multi-step process often results in a much cleaner product and higher overall yield despite the extra steps.[8]

  • Use of Mono-protonated Piperazine: Reacting the alkylating agent with a mono-protonated salt of piperazine (e.g., piperazine monohydrochloride) can enhance selectivity. The protonated nitrogen is significantly less nucleophilic, directing the alkylation to the free secondary amine.[8][11][12] This salt can be formed in situ by mixing equimolar amounts of piperazine and piperazine dihydrochloride.[11]

Purification Strategy:

  • Column Chromatography: If di-alkylation cannot be sufficiently suppressed, the crude product can be purified using silica gel column chromatography. The difference in polarity between the mono- and di-substituted products usually allows for good separation.[7]

  • Acid Wash/Extraction: The mono-substituted product has a free secondary amine, making it more basic than the di-substituted (tertiary amine) product. A careful acid wash of the organic layer might selectively pull the more basic mono-substituted product into the aqueous layer as its salt, which can then be re-basified and extracted.[7]

Problem 3: Reductive Amination Reaction is Inefficient

Q: I'm attempting the reductive amination route with 1-methoxy-2-propanone, but the reaction is slow or incomplete. What should I check?

A: Reductive amination is a powerful two-step, one-pot reaction, but its success depends on the careful balance of imine formation and reduction.[4]

Potential Causes & Solutions:

  • Suboptimal pH: The initial formation of the iminium ion is typically acid-catalyzed, but the reaction mixture must not be too acidic, as this will fully protonate the piperazine, rendering it non-nucleophilic. A weak acid like acetic acid is often used to maintain an optimal pH range.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the ketone starting material.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and does not reduce the ketone.[4]

    • Sodium cyanoborohydride (NaBH₃CN): Also effective, but it is highly toxic and requires careful handling.

    • Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone. It is generally used when the imine is pre-formed or when the reaction conditions are carefully controlled.[4]

  • Solvent and Temperature: The reaction is often run in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or methanol. The stability of the reducing agent in the chosen solvent is critical.[13] The reaction is typically run at room temperature.

Problem 4: Difficulty Isolating the Dihydrochloride Salt

Q: I have the purified free base, but I'm struggling to form and isolate the dihydrochloride salt. It's oily or won't precipitate.

A: Proper salt formation requires careful control of stoichiometry and solvent.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Ensure you are adding exactly two equivalents of HCl for every one equivalent of the 1-(1-Methoxypropan-2-yl)piperazine free base. An excess or deficit of acid can lead to mixtures or prevent crystallization.

  • Solvent Choice: The ideal solvent is one in which the dihydrochloride salt is poorly soluble, promoting precipitation.

    • Procedure: Dissolve the free base in a suitable solvent like isopropanol, ethanol, or diethyl ether.[14] Then, slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether).[14]

    • Troubleshooting: If the product oils out, try adding a less polar co-solvent (e.g., hexane or heptane) to induce precipitation, a technique known as "trituration." Cooling the mixture can also help.[15]

Experimental Protocols & Data

Protocol 1: Mono-N-alkylation using a Boc-Protecting Group

This protocol is a reliable method for achieving high selectivity for the mono-alkylated product.[1][8]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[7]

  • Concentrate the mixture under reduced pressure. Purify by column chromatography to isolate pure 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-piperazine

  • In a reaction flask, combine 1-Boc-piperazine (1.0 eq.), 1-methoxy-2-chloropropane (1.1 eq.), and potassium carbonate (2.0 eq.) in acetonitrile.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude Boc-protected product.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude product from Step 2 in a minimal amount of a solvent like isopropanol or ethyl acetate.

  • Add an excess of HCl solution (e.g., 4M HCl in dioxane or saturated HCl in ethanol).

  • Stir the mixture at room temperature. The dihydrochloride salt should precipitate.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.[14]

Table 1: Troubleshooting Summary for Reaction Parameters
IssueParameter to AdjustRecommended ChangeRationale
Low Yield Stoichiometry (Direct Alkylation)Increase piperazine to a 5-10 fold excess relative to the alkylating agent.[7][8]Statistically favors mono-alkylation over di-alkylation.
TemperatureLower the reaction temperature and monitor progress.[1]Reduces the rate of the undesired di-alkylation side reaction.
Workup ProcedureEnsure the aqueous phase is basic (pH > 9) before extraction.[10]Converts the product to the more organo-soluble free base, preventing loss to the aqueous layer.
High Impurity Synthetic StrategySwitch to a mono-protection strategy (e.g., using Boc-piperazine) or a mono-protonated piperazine salt.[2][8][11]Blocks or deactivates one nitrogen atom, directing the reaction to the other and preventing di-substitution.[8]
Salt Isolation Solvent SystemUse a solvent where the salt is insoluble (e.g., isopropanol, diethyl ether) for precipitation.[14]Promotes crystallization and easy isolation of the final product.

Visualizations

Synthetic Pathways Diagram

SynthesisPathways cluster_0 Route 1: Direct Alkylation cluster_2 Route 3: Protection Strategy Piperazine Piperazine BocPiperazine 1-Boc-Piperazine Piperazine->BocPiperazine Boc₂O MonoAlk 1-(1-Methoxypropan-2-yl)piperazine (Free Base) Piperazine->MonoAlk + R-X K₂CO₃, MeCN Piperazine->MonoAlk + Ketone NaBH(OAc)₃ AlkylHalide 1-methoxy-2-chloropropane (R-X) Ketone 1-methoxy-2-propanone BocProduct Boc-Protected Product BocPiperazine->BocProduct + R-X, Base DiAlk 1,4-bis(1-methoxypropan-2-yl)piperazine (Byproduct) MonoAlk->DiAlk + R-X (Side Reaction) FinalSalt Target Product (Dihydrochloride Salt) MonoAlk->FinalSalt + 2 HCl BocProduct->MonoAlk Acid (Deprotection)

Caption: Overview of synthetic routes to the target compound.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckCrude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->CheckCrude DiAlkPresent Is Di-alkylation Product the Major Impurity? CheckCrude->DiAlkPresent SM_Remaining Is Starting Material (SM) Unreacted? DiAlkPresent->SM_Remaining No Sol_Stoich Solution: - Use 5-10x excess Piperazine - Slow addition of alkylating agent - Lower reaction temperature DiAlkPresent->Sol_Stoich Yes Sol_Protect Advanced Solution: Switch to mono-protection (Boc) strategy DiAlkPresent->Sol_Protect If Yes & Persistent WorkupLoss Consider Product Loss During Workup SM_Remaining->WorkupLoss No Sol_Conditions Solution: - Optimize base/solvent - Increase temperature/time - Check reagent purity SM_Remaining->Sol_Conditions Yes Sol_Workup Solution: - Adjust aqueous pH to >9 - Use appropriate solvent for extraction WorkupLoss->Sol_Workup

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, a key starting material (KSM) in the development of advanced therapeutics such as the BET inhibitor Pelabresib.[1][2] This document provides in-depth troubleshooting advice and optimized protocols to help researchers navigate common challenges and side reactions encountered during its synthesis.

Section 1: Synthesis Overview and Key Mechanistic Challenges

The synthesis of 1-(1-Methoxypropan-2-yl)piperazine is most commonly achieved via two primary routes: Reductive Amination or direct N-Alkylation. Both pathways are effective but are susceptible to a critical side reaction: di-alkylation.

  • Route A: Reductive Amination: This is often the preferred method, involving the reaction of piperazine with 1-methoxy-2-propanone in the presence of a reducing agent. The reaction proceeds through an iminium ion intermediate which is then reduced.

  • Route B: N-Alkylation (Nucleophilic Substitution): This route involves the direct reaction of piperazine with an alkylating agent like 2-chloro-1-methoxypropane or 1-methoxy-2-propyl tosylate.

The primary challenge in both routes stems from the symmetrical nature of piperazine. Once the first nitrogen is functionalized to form the desired mono-substituted product, the second nitrogen remains a potent nucleophile, capable of reacting with another equivalent of the electrophile or ketone. This leads to the formation of the major side product, 1,4-bis(1-methoxypropan-2-yl)piperazine .

G cluster_main Desired Reaction Pathway piperazine Piperazine product Desired Product: 1-(1-Methoxypropan-2-yl)piperazine piperazine->product methoxypropanone 1-Methoxy-2-propanone (Route A) methoxypropyl_halide 1-Methoxy-2-propyl Halide (Route B) side_product Side Product: 1,4-bis(1-Methoxypropan-2-yl)piperazine product->side_product

Caption: Desired mono-alkylation vs. competing di-alkylation side reaction.

Section 2: Troubleshooting Guide (Question & Answer)

This section addresses specific issues encountered during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield & Purity

Q: My final yield is disappointingly low, and my crude NMR shows a complex mixture. The main impurity has a higher molecular weight than my product. What is happening?

A: This is the classic sign of the di-alkylation side reaction. The product you isolated, 1-(1-methoxypropan-2-yl)piperazine, is still nucleophilic and has reacted again with your ketone or alkyl halide to form 1,4-bis(1-methoxypropan-2-yl)piperazine.[3]

Causality & Solution:

  • Stoichiometry: The most direct cause is a reactant ratio that is too close to 1:1. The second N-alkylation reaction often proceeds at a comparable rate to the first.

  • Mitigation Strategy 1 (Excess Piperazine): The most common industrial solution is to use a significant excess of piperazine (3 to 10 equivalents). This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product. The unreacted piperazine can often be recovered during workup.

  • Mitigation Strategy 2 (Controlled Addition): Slowly adding the ketone or alkyl halide to the solution of excess piperazine can help maintain a high concentration of the starting amine, further suppressing the second addition.

  • Mitigation Strategy 3 (Mono-protection): For smaller-scale syntheses where material cost is less critical, using mono-Boc-piperazine is a highly effective, albeit longer, route. The Boc-protected piperazine is alkylated, followed by a deprotection step to yield the clean, mono-substituted product.[4]

Q: I used excess piperazine, but my yield is still low and I'm recovering a lot of starting material. What should I check?

A: This points to an incomplete or stalled reaction. Several factors could be at play, depending on your chosen synthetic route.

  • For Reductive Amination:

    • pH: Imine/iminium ion formation is the rate-limiting step and is acid-catalyzed.[5] Without a catalytic amount of acid (like acetic acid), the reaction can be extremely slow. However, too much acid will protonate the piperazine, rendering it non-nucleophilic. The optimal pH is typically between 5 and 7.

    • Reducing Agent: Ensure your reducing agent (e.g., Sodium Triacetoxyborohydride - STAB) is fresh and was handled under anhydrous conditions. STAB can degrade with moisture. Also, ensure sufficient equivalents (typically 1.2-1.5 eq.) are used.

    • Solvent: While aprotic solvents like Dichloromethane (DCM) or Dichloroethane (DCE) are common, protic solvents like isopropanol (IPA) can sometimes accelerate imine formation, though they may also affect the stability of the reducing agent.[6]

  • For N-Alkylation:

    • Leaving Group: If you are using an alkyl chloride, the reaction may be slow. Consider converting it to a better leaving group (iodide or bromide) or using a tosylate. The addition of a catalytic amount of sodium iodide can facilitate the reaction via an in situ Finkelstein reaction.

    • Temperature & Base: These reactions often require heat to proceed at a reasonable rate. Ensure your temperature is adequate. A base (e.g., K₂CO₃, Et₃N) is required to scavenge the H-X produced, but a hindered or weak base is preferred to minimize elimination side reactions.

G start Low Yield Observed check_purity Analyze Crude Reaction Mixture (LCMS, NMR) start->check_purity high_mw Major Impurity is High MW Di-substituted check_purity->high_mw Di-alkylation Product Detected high_sm Major Component is Unreacted Starting Material check_purity->high_sm Incomplete Conversion solve_di Root Cause: Di-alkylation Solutions: 1. Increase piperazine excess (3-10 eq). 2. Slow addition of electrophile. 3. Consider mono-Boc route. high_mw->solve_di solve_incomplete Root Cause: Incomplete Reaction Solutions: - Reductive Amination: Check pH, verify  reducing agent activity, optimize solvent. - N-Alkylation: Improve leaving group,  increase temperature, check base. high_sm->solve_incomplete

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product Isolation & Purification

Q: My workup is complete, but I'm struggling to separate the desired mono-substituted product from the di-substituted impurity. Column chromatography is not giving baseline separation.

A: This is a common challenge as the two compounds can have similar polarities. The most robust method for purification is the crystallization of the dihydrochloride salt.

Causality & Solution:

  • Physicochemical Properties: The mono- and di-substituted piperazines are both basic amines. However, the mono-substituted product has a free secondary amine, making its dihydrochloride salt's crystal lattice and solubility properties significantly different from the di-substituted product's salt.

  • Purification Protocol (Crystallization):

    • After workup, dissolve the crude free-base mixture in a suitable solvent like isopropanol (IPA), ethanol, or ethyl acetate.

    • Slowly add a solution of HCl in your chosen solvent (e.g., 2M HCl in IPA) until the pH is strongly acidic (pH < 2).

    • The desired this compound will often selectively precipitate as a white crystalline solid. The more soluble di-substituted impurity tends to remain in the mother liquor.

    • Stir the resulting slurry, filter, wash the cake with cold solvent, and dry under vacuum. This method is highly effective for removing the key process-related impurity.[7]

Q: After adding HCl, my product oiled out instead of crystallizing. How can I get a solid?

A: Oiling out occurs when the salt is more soluble in the solvent system than its own melting point allows, or when impurities inhibit crystal lattice formation.

  • Solvent System: The choice of solvent is critical. If it oiled out in ethyl acetate, try a more polar solvent like IPA or a mixture (e.g., IPA/Heptane).

  • Trituration: Add a non-solvent (like heptane or MTBE) dropwise to the oil while vigorously stirring or sonicating. This can often shock the system into forming a solid.

  • Concentration: Your solution may be too dilute. Carefully concentrate the solution on a rotary evaporator and then attempt crystallization again.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal ("seed") to the supersaturated solution to initiate crystallization.

Section 3: Recommended Experimental Protocol

This section provides a reliable, scalable protocol for the synthesis via reductive amination.

G start Start step1 1. Charge Reactor - Piperazine (5.0 eq) - Dichloromethane (DCM) start->step1 step2 2. Add Reagents - 1-Methoxy-2-propanone (1.0 eq) - Acetic Acid (0.1 eq) step1->step2 step3 3. Stir & Form Imine - Stir at 20-25°C for 1 hour step2->step3 step4 4. Add Reducing Agent - Sodium Triacetoxyborohydride (1.5 eq) - Portion-wise addition, T < 30°C step3->step4 step5 5. Reaction - Stir at 20-25°C overnight step4->step5 step6 6. Monitoring - Check for completion by LCMS/TLC step5->step6 step6->step5 Incomplete step7 7. Quench - Slowly add aq. NaHCO₃ solution step6->step7 Complete step8 8. Workup - Separate layers - Extract aqueous with DCM step7->step8 step9 9. Solvent Swap & Salt Formation - Concentrate organic layer - Dissolve in Isopropanol (IPA) - Add 2M HCl in IPA step8->step9 step10 10. Isolate Product - Filter the solid - Wash with cold IPA - Dry under vacuum step9->step10 end Final Product step10->end

Caption: Experimental workflow for reductive amination synthesis.

Detailed Step-by-Step Methodology
  • Reactor Setup: To a clean, dry, nitrogen-purged reactor, charge anhydrous piperazine (5.0 eq.) and an appropriate solvent such as Dichloromethane (DCM, ~10 mL per gram of piperazine). Stir to dissolve.

  • Imine Formation: To the stirred solution, add 1-methoxy-2-propanone (1.0 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at ambient temperature (20-25°C) for 1 hour.

  • Reduction: Slowly add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) in portions, ensuring the internal temperature does not exceed 30°C. The addition is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature overnight (12-16 hours). Monitor the reaction for the disappearance of the ketone by TLC or LCMS.

  • Workup: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification & Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Dissolve the resulting crude oil in isopropanol (IPA, ~5 mL per gram of crude oil). Slowly add a 2M solution of HCl in IPA with stirring. The product, this compound, will precipitate as a white solid.

  • Final Steps: Stir the slurry for 1-2 hours at ambient temperature, then cool in an ice bath for 1 hour. Filter the solid, wash the filter cake with a small amount of cold IPA, and dry under high vacuum to a constant weight.

Section 4: FAQs & Data Summary

Q: Which synthetic route, Reductive Amination or N-Alkylation, is generally preferred?

A: For process safety and scalability, Reductive Amination is often preferred. The starting materials are readily available, and the reaction conditions are typically mild. N-alkylation with alkyl halides can require higher temperatures and the handling of potentially mutagenic reagents. Furthermore, reductive amination often provides better control over side reactions when optimized correctly.[5][8]

Q: What analytical techniques are essential for monitoring this reaction and qualifying the final product?

A: A combination of techniques is crucial.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the consumption of starting materials and the formation of product and byproducts.

  • Final Product Qualification:

    • ¹H and ¹³C NMR: Confirms the chemical structure and provides a good measure of purity against known reference standards.

    • LC-MS: Confirms the molecular weight and provides high-sensitivity purity analysis.

    • Elemental Analysis (C, H, N): Confirms the elemental composition of the dihydrochloride salt.

Table 1: Common Impurities and Their Identification
Impurity NameStructureLikely OriginRecommended Analytical Method
PiperazineC₄H₁₀N₂Unreacted starting materialLC-MS, ¹H NMR
1-Methoxy-2-propanoneC₄H₈O₂Unreacted starting materialGC-MS, ¹H NMR
1,4-bis(1-methoxypropan-2-yl)piperazine C₁₂H₂₆N₂O₂Key Side Product: Di-alkylationLC-MS (M+H peak), ¹H NMR
1-Methoxy-2-propanolC₄H₁₀O₂Over-reduction of ketone starting materialGC-MS, ¹H NMR

References

Technical Support Center: Analytical Method Validation for 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of validating analytical methods for this specific compound. The following question-and-answer format directly addresses potential issues and provides scientifically grounded solutions to ensure the integrity and reliability of your results.

I. Frequently Asked Questions (FAQs)

Q1: My reverse-phase HPLC method is showing poor retention for this compound. What are the likely causes and how can I improve it?

A1: Poor retention of polar compounds like this compound on traditional C18 columns is a common challenge.[1] The piperazine moiety and the methoxypropyl group contribute to its hydrophilic nature.

Underlying Causes & Solutions:

  • Insufficient Interaction with the Stationary Phase: The highly aqueous mobile phases often required to elute polar compounds can lead to "phase collapse" or "dewetting" of the stationary phase, drastically reducing retention.

  • Ionic State of the Analyte: The dihydrochloride salt form means the molecule will be protonated and highly polar, especially at low pH.

Troubleshooting Steps:

  • Column Selection:

    • Utilize an Aqueous C18 Column: These columns are specifically designed with polar-endcapping or embedded polar groups to prevent phase collapse and enhance retention of polar analytes in highly aqueous mobile phases.

    • Consider Alternative Stationary Phases: Phenyl-hexyl or cyano-based columns can offer different selectivity through pi-pi or dipole-dipole interactions, which may be beneficial for this molecule. HILIC (Hydrophilic Interaction Liquid Chromatography) is another powerful technique for highly polar compounds.

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase is critical. For this basic compound, operating at a mid-range pH (e.g., pH 4-6) can partially suppress the ionization of the piperazine nitrogens, increasing hydrophobicity and retention. However, ensure the chosen pH is compatible with the column's stability limits.

    • Ion-Pairing Reagents: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral complex with the protonated analyte, significantly increasing its retention on a reverse-phase column. Be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[1]

  • Gradient Elution: Employing a gradient with a slow increase in the organic modifier can help to focus the analyte at the head of the column before elution, leading to better peak shape and retention.[2]

II. Troubleshooting Guide: Specificity & Forced Degradation Studies

Q2: I am struggling to demonstrate the specificity of my stability-indicating method for this compound. How should I design my forced degradation studies?

A2: A stability-indicating method must be able to unequivocally assess the analyte in the presence of its potential degradation products.[3][4] Forced degradation studies are essential to generate these degradants and prove the method's specificity.[3][5][6]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis & Evaluation start Drug Substance/ Product Solution acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH) start->base Expose to oxidation Oxidation (e.g., 3% H2O2) start->oxidation Expose to thermal Thermal Stress (e.g., 60-80°C) start->thermal Expose to photo Photolytic Stress (ICH Q1B) start->photo Expose to analysis Analyze Stressed Samples by HPLC-DAD/MS acid->analysis Analyze base->analysis Analyze oxidation->analysis Analyze thermal->analysis Analyze photo->analysis Analyze peak_purity Assess Peak Purity (DAD) analysis->peak_purity mass_balance Evaluate Mass Balance analysis->mass_balance conclusion Confirm Method Specificity peak_purity->conclusion mass_balance->conclusion

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation

  • Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions: Expose the solutions to the following conditions, aiming for 5-20% degradation.[7]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat if necessary (e.g., 60°C for several hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently.

    • Oxidative Degradation: Add 3% hydrogen peroxide. Store in the dark at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C). Also, test the solid drug substance.

    • Photolytic Degradation: Expose the solution and solid drug substance to light according to ICH Q1B guidelines.[7][8]

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze by your proposed HPLC method with a photodiode array (PDA) detector.

  • Evaluation:

    • Resolution: Ensure that the main peak is well-resolved from all degradation product peaks.

    • Peak Purity: Use the PDA detector to assess the peak purity of the parent drug in the stressed samples. The purity angle should be less than the purity threshold.

    • Mass Balance: The sum of the assay of the parent compound and the area of all degradation products should be close to 100% of the initial concentration.

Q3: My accuracy and recovery results for the related substances method are inconsistent and outside the acceptable range. What could be the problem?

A3: Inaccurate results in a related substances method can stem from several sources, from sample preparation to the integration of low-level peaks. The goal is to demonstrate the method's ability to accurately quantify impurities.[9][10]

Troubleshooting Inaccurate Recovery:

Potential Cause Explanation & Solution
Analyte Adsorption The piperazine moiety can interact with active sites on glassware or stainless steel components of the HPLC system, especially at low concentrations. Solution: Use silanized glassware and consider a biocompatible HPLC system or PEEK tubing.
Incomplete Spiking/Recovery The spiked impurities may not be fully dissolved or may degrade during sample preparation. Solution: Ensure the spiking solution is homogeneous. Prepare spiked samples and analyze them immediately. Verify the stability of impurities in the sample diluent.
Incorrect Peak Integration For impurities at the limit of quantitation (LOQ), improper baseline setting can significantly affect the peak area and thus the calculated recovery. Solution: Carefully review the integration parameters. Use a consistent integration method for all samples and standards. Manual integration should be justified and documented.
Co-elution An unknown impurity or matrix component may be co-eluting with the spiked impurity, leading to artificially high recovery. Solution: Re-evaluate the method's specificity. A peak purity analysis using a PDA detector can help identify co-elution. If necessary, adjust the mobile phase or gradient to improve resolution.
Non-linearity at Low Concentrations The detector response may not be linear at the low concentrations typical for impurities. Solution: Verify the linearity of the method down to the LOQ. If non-linear, a different calibration model (e.g., quadratic) may be necessary, or the range may need to be adjusted.

III. Validation Parameters & Acceptance Criteria

The validation of an analytical method for this compound should be performed in accordance with ICH Q2(R1) guidelines.[11][12][13][14]

Typical Validation Parameters for an Impurity Method (HPLC)

Parameter Acceptance Criteria Rationale
Specificity The method must be able to resolve the main component from its impurities and degradation products. Peak purity of the main peak in stressed samples should pass.To ensure that the signal measured is solely from the analyte of interest.[15]
Linearity Correlation coefficient (r²) ≥ 0.99To demonstrate a proportional relationship between concentration and detector response over the intended range.
Range From the Limit of Quantitation (LOQ) to 120% of the specification limit for each impurity.To define the concentration interval over which the method is precise, accurate, and linear.
Accuracy Recovery of spiked impurities should be within 80-120% of the nominal concentration.To demonstrate the closeness of the measured value to the true value.[10]
Precision (Repeatability & Intermediate) RSD ≤ 10% for impurities at the specification limit.To show the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of approximately 10:1. Precision and accuracy at the LOQ should be acceptable.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise ratio of approximately 3:1.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).To indicate the method's reliability during normal usage.

System Suitability Testing

System_Suitability cluster_0 System Suitability Test cluster_1 Performance Checks cluster_2 Decision sst_solution Inject System Suitability Solution resolution Resolution > 2.0 (between critical pairs) sst_solution->resolution Evaluate tailing Tailing Factor < 2.0 sst_solution->tailing Evaluate precision RSD of replicate injections < 2.0% sst_solution->precision Evaluate plate_count Plate Count (N) (e.g., > 2000) sst_solution->plate_count Evaluate proceed Proceed with Analysis resolution->proceed If criteria met tailing->proceed If criteria met precision->proceed If criteria met plate_count->proceed If criteria met

References

Technical Support Center: 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its handling, storage, and experimental use. By understanding the molecule's inherent properties and potential liabilities, you can minimize degradation and ensure reproducible, high-quality results.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for the solid compound?

Answer: As a dihydrochloride salt of a piperazine derivative, the compound is susceptible to moisture absorption (hygroscopicity) and potential degradation over time if not stored correctly.[1][2][3]

  • Temperature: For long-term stability, store the solid compound at -20°C .[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

  • Moisture: The compound must be kept in a desiccated environment.[4] Use a laboratory desiccator with a fresh desiccant. For packaging, consider materials with low water vapor permeability, such as laminated foil pouches containing desiccant packs.[1][5][6]

Causality: The hydrochloride salt form makes the molecule polar and prone to attracting atmospheric water. Absorbed moisture can act as a solvent, initiating hydrolysis or facilitating oxidative reactions, leading to caking, color changes, and chemical degradation.[2][3]

Parameter Recommendation Rationale
Temperature -20°CSlows down kinetic processes of degradation.
Container Tightly sealed, amber glass vialPrevents moisture and light exposure.[7]
Environment Desiccator with fresh desiccantMinimizes hygroscopic water absorption.[3][6]
Atmosphere Inert gas (Argon/Nitrogen)Displaces oxygen, preventing oxidative degradation.
Q2: The solid compound looks clumpy or has changed color. Is it safe to use?

Answer: A change in the physical appearance of a solid, such as clumping (caking) or a color change (e.g., to yellow or brown), is a strong indicator of moisture uptake and potential chemical degradation.[2][7] It is highly recommended not to use the compound for sensitive quantitative experiments. If use is unavoidable, its purity must be verified by an appropriate analytical method, such as HPLC or LC-MS, against a known fresh standard.

Causality: Clumping is a direct result of hygroscopicity, where absorbed water dissolves surface layers of the powder, which then re-solidify into an aggregate.[2] Color changes often signify the formation of oxidized or other chromophoric degradation products.[7]

Q3: What are the primary chemical stability concerns for this molecule?

Answer: The structure of this compound presents two main areas of concern for degradation: the piperazine ring and its susceptibility to oxidation, and the overall molecule's sensitivity to pH and thermal stress.

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other related impurities.[8] This is a common degradation pathway for piperazine derivatives.[7]

  • Thermal Degradation: At elevated temperatures, particularly in solution, piperazine rings can undergo complex degradation reactions, including ring-opening via nucleophilic substitution.[8][9][10]

  • pH-Dependent Degradation: The stability of piperazine compounds can be highly dependent on the pH of the solution.[7] While the dihydrochloride salt provides an initially acidic and generally stable environment in aqueous solutions, exposure to basic conditions can accelerate degradation. For instance, high pH can enhance the rate of oxidative degradation.[11]

Section 2: Troubleshooting Experimental Failures

This section provides a logical workflow to diagnose issues that may arise during your experiments.

Issue: Inconsistent or non-reproducible results in my assay.

Inconsistent results are a classic sign of compound degradation, leading to a lower effective concentration of the active molecule.[7]

G cluster_storage Solution Storage Investigation cluster_solid Solid Compound Investigation start Start: Inconsistent Results Observed check_solution Was the solution freshly prepared? start->check_solution check_age How old is the stock solution? check_solution->check_age Yes prepare_fresh Action: Prepare fresh solution from solid stock for every experiment. check_solution->prepare_fresh No check_temp How was it stored? (RT, 4°C, -20°C, -80°C) check_age->check_temp check_solid_appearance Inspect solid compound: Color change? Clumpy? check_age->check_solid_appearance If solution is old or stored improperly check_freeze_thaw How many freeze-thaw cycles? check_temp->check_freeze_thaw aliquot Best Practice: Aliquot stock solutions into single-use volumes. check_freeze_thaw->aliquot Multiple cycles check_solid_storage How was the solid stored? (Desiccated? Frozen?) check_solid_appearance->check_solid_storage purity_analysis Action: Perform purity analysis (e.g., HPLC-UV, LC-MS). check_solid_storage->purity_analysis If appearance or storage is suspect order_new Result: Purity compromised. Order new batch of compound. purity_analysis->order_new

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 3: Key Experimental Protocols

To ensure maximal stability, follow these validated protocols for solution preparation and analysis.

Protocol 1: Preparation of Aqueous Stock Solutions
  • Pre-equilibration: Before opening, allow the sealed vial of the compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the desired amount of solid rapidly in a controlled humidity environment if possible.[1] If not, minimize the time the container is open.

  • Solvation: Use a high-purity, degassed solvent. For aqueous solutions, HPLC-grade water is recommended. The dihydrochloride salt form should be freely soluble in water.[12][13]

  • pH Considerations: An unbuffered aqueous solution of the dihydrochloride salt will be acidic. Avoid adjusting the pH to basic conditions (pH > 7.5) unless experimentally required, as this can increase the rate of degradation for many piperazine compounds.[11]

  • Storage: Filter the stock solution through a 0.22 µm syringe filter into a sterile, amber vial. For long-term storage, create single-use aliquots and store them at -80°C.[7] Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Identify Liabilities

A forced degradation study is essential to understand the specific vulnerabilities of the molecule under your experimental conditions.[7][14]

  • Prepare Solutions: Prepare a 1 mg/mL solution of the compound in water.

  • Set Stress Conditions: Aliquot the solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 24 hours.[7]

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[7][14]

    • Thermal Stress: Heat the solution at 60°C for 48 hours.

    • Control: Keep one aliquot at 4°C, protected from light.

  • Analysis: After the specified time, neutralize the acid/base samples and dilute all samples to an appropriate concentration. Analyze by a stability-indicating HPLC method (see Protocol 3) to compare the degradation profiles.

Section 4: Understanding Degradation Pathways

The primary degradation pathways for piperazine-containing molecules involve oxidation and, under thermal stress, ring-opening reactions.

G parent 1-(1-Methoxypropan-2-yl)piperazine N N n1_oxide N1-Oxide Derivative parent:n1->n1_oxide Oxidation n4_oxide N4-Oxide Derivative parent:n4->n4_oxide Oxidation ring_opened Ring-Opened Products (e.g., N-(2-aminoethyl)piperazine derivatives) parent->ring_opened Sₙ2 Nucleophilic Attack (Initiated by protonated piperazine) oxidant Oxidizing Agent (e.g., H₂O₂, O₂) oxidant->parent heat Thermal Stress (> 60°C) heat->parent

Caption: Potential degradation pathways for the piperazine moiety.

Oxidative degradation is a common liability, leading to the formation of N-oxides at either of the piperazine nitrogens.[8] Under thermal stress, especially at high temperatures, the piperazine ring itself can act as a nucleophile, attacking a protonated piperazine molecule in an Sₙ2 reaction that leads to ring-opening and the formation of various degradation products.[8][10]

Section 5: Analytical Method for Stability Monitoring

A robust stability-indicating analytical method is crucial for quantifying the parent compound and resolving it from any potential degradants.[7]

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method. Optimization will be required.

Parameter Condition Notes
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmA standard choice for many small molecules. Consider C8 or Phenyl columns if co-elution occurs.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the basic amine.
Mobile Phase B AcetonitrileStandard organic modifier. Methanol can be an alternative.[7]
Gradient 5% B to 95% B over 15 minutesA generic gradient to elute a wide range of polarities. Adjust as needed for better separation.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 230 nm and 280 nmWavelengths should be optimized based on the compound's UV-Vis spectrum.
Injection Vol. 10 µL

Method Development Tip: Use the samples from your forced degradation study (Protocol 2) to challenge the method. A truly stability-indicating method must be able to separate the intact parent peak from all degradation product peaks generated under various stress conditions.[7] If peaks are unresolved, adjust the mobile phase pH, organic solvent, or try a different column chemistry.[7] For definitive identification of unknown peaks, couple the HPLC to a mass spectrometer (LC-MS).[7]

References

Technical Support Center: Scaling Up 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this and structurally similar mono-N-alkylated piperazine derivatives. The core challenge in this synthesis lies in achieving selective mono-alkylation of the piperazine ring while minimizing the formation of the di-substituted byproduct, a frequent issue that complicates purification and reduces overall yield.[1][2] This document provides in-depth troubleshooting guides and FAQs to address specific issues, grounded in mechanistic principles and field-proven protocols.

Troubleshooting Guide: From Bench to Scale

This section directly addresses common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Yield and Purity Due to Di-substitution Byproduct

Question: My reaction is producing a significant amount of the 1,4-bis(1-methoxypropan-2-yl)piperazine byproduct, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity?

Causality & Solution: This is the most prevalent challenge in piperazine N-alkylation. The mono-alkylated piperazine intermediate is still a secondary amine and remains sufficiently nucleophilic to react with a second molecule of the alkylating agent.[1] At a larger scale, improper heat management and localized high concentrations of the alkylating agent can exacerbate this issue. To favor mono-alkylation, you must control the relative reactivity and concentration of the species involved.

Recommended Solutions:

  • Statistical Control (Excess Piperazine): The most straightforward industrial approach is to use a large molar excess of piperazine (5-10 equivalents) relative to the alkylating agent (e.g., 2-chloro-1-methoxypropane). This ensures that the alkylating agent is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[2][3] This method is atom-inefficient but avoids additional protection/deprotection steps. A robust plan for recycling the excess piperazine is critical for process economy at scale.

  • Slow Addition of Alkylating Agent: Regardless of the chosen strategy, the alkylating agent should be added slowly and sub-surface (if possible in the reactor) to the stirred piperazine solution. This maintains a low, steady-state concentration of the electrophile, minimizing the chance of a second alkylation.[1]

  • Temperature Control: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[1] Monitor the reaction for exotherms, especially during the addition of the alkylating agent, as poor heat dissipation can accelerate the di-substitution reaction.

  • In-situ Mono-protection: A clever one-pot method involves reacting anhydrous piperazine with one equivalent of piperazine dihydrochloride to form piperazine monohydrochloride in situ.[4][5] The protonated nitrogen is effectively "protected" and non-nucleophilic, directing alkylation to the free secondary amine. This avoids the need for organic protecting groups.[6][7]

Diagram 1: Reaction Pathway and Side Reaction

Piperazine Piperazine MonoProduct Desired Product 1-(1-Methoxypropan-2-yl)piperazine Piperazine->MonoProduct + R-X (1 eq) (Desired Reaction) AlkylatingAgent 1-Methoxy-2-propyl Halide (R-X) AlkylatingAgent->MonoProduct DiProduct Byproduct 1,4-bis(1-Methoxypropan-2-yl)piperazine AlkylatingAgent->DiProduct MonoProduct->DiProduct + R-X (Undesired Side Reaction)

Caption: Desired mono-alkylation vs. undesired di-alkylation pathway.

Protocol 1: Selective Mono-N-Alkylation using Excess Piperazine

This protocol prioritizes selectivity by leveraging statistical control.

Materials:

  • Piperazine, anhydrous (10 equivalents)

  • 2-chloro-1-methoxypropane (or other suitable alkylating precursor) (1 equivalent)

  • Potassium carbonate (2-3 equivalents, as a base)

  • Acetonitrile or Isopropanol (solvent)

  • Sodium hydroxide solution (50% w/w, for workup)

  • Toluene or Dichloromethane (for extraction)

  • Magnesium sulfate or Sodium sulfate, anhydrous (for drying)

Procedure:

  • Charge the reactor with acetonitrile and piperazine (10 eq.). Stir to dissolve.

  • Add potassium carbonate (2-3 eq.) to the mixture.

  • Cool the mixture to the desired reaction temperature (e.g., 10-20°C) to manage the initial exotherm.

  • Slowly add 2-chloro-1-methoxypropane (1 eq.) dropwise or via a syringe pump over 2-4 hours, ensuring the internal temperature does not exceed the set point by more than 5°C.

  • After the addition is complete, allow the reaction to warm to a moderate temperature (e.g., 40-50°C) and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS to confirm the consumption of the alkylating agent.[8]

  • Once complete, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent like toluene. The excess piperazine will largely remain in the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base of the mono-alkylated product.

Issue 2: Challenges in Product Isolation and Dihydrochloride Salt Formation

Question: After workup, I have a crude oil of the free base. My attempts to form the dihydrochloride salt result in a sticky solid or oil, not a crystalline product. How can I achieve a clean, filterable solid?

Causality & Solution: The high polarity and basicity of piperazine derivatives can make them challenging to crystallize.[9] Furthermore, the dihydrochloride salt's properties are highly dependent on the solvent system and the presence of impurities or water.

Recommended Solutions:

  • Purify the Free Base First: If the crude product contains significant impurities (e.g., >5% di-substituted byproduct), it is often best to purify the free base before salt formation. At scale, this can be achieved via vacuum distillation or by forming a different, more easily crystallizable salt for initial purification.

  • Anhydrous Conditions: Water is often the enemy of crystallization for hydrochloride salts. Ensure your free base, solvent, and HCl source are as anhydrous as possible.

  • Solvent Selection for Salt Formation: The choice of solvent is critical. A solvent in which the free base is soluble but the dihydrochloride salt is sparingly soluble is ideal.

    • Good choices: Isopropanol (IPA), Ethanol (EtOH), Acetone, or mixtures like IPA/Methyl tert-butyl ether (MTBE).[10]

    • Procedure: Dissolve the crude free base in the chosen solvent (e.g., IPA). Slowly add a solution of anhydrous HCl in IPA or bubble anhydrous HCl gas through the solution while monitoring the pH. The product should precipitate.

  • Control the Rate of Crystallization: Crash cooling often leads to oils or amorphous solids. Cool the solution slowly after HCl addition to promote the growth of larger, more ordered crystals. Seeding with a small amount of previously isolated crystalline material can be highly effective at scale.

Protocol 2: Formation and Crystallization of the Dihydrochloride Salt

Materials:

  • Crude 1-(1-Methoxypropan-2-yl)piperazine free base (1 equivalent)

  • Anhydrous Isopropanol (IPA)

  • Anhydrous Hydrogen Chloride (as a solution in IPA, or as a gas)

  • Methyl tert-butyl ether (MTBE) or Heptane (as an anti-solvent, optional)

Procedure:

  • Dissolve the crude free base in a minimal amount of anhydrous IPA (e.g., 5-10 volumes).

  • Filter the solution through a polishing filter to remove any particulate matter.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of HCl in IPA (typically 2.0-2.2 equivalents) dropwise with vigorous stirring. Monitor the pH of the slurry to ensure it reaches < 2.

  • A precipitate should form. After the addition is complete, stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.

  • (Optional) If the product is too soluble, a non-polar anti-solvent like MTBE can be added slowly to induce further precipitation.

  • Isolate the solid by filtration. Wash the filter cake with cold IPA, followed by a wash with MTBE or heptane to aid in drying.

  • Dry the solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of this N-alkylation reaction? A1: Precise temperature control is arguably the most critical parameter. N-alkylation reactions are often exothermic. On a small scale, a simple ice bath can manage the heat output. However, during scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. A runaway exotherm can drastically increase the rate of the undesired di-alkylation reaction, compromise safety, and lead to product degradation. A jacketed reactor with an efficient cooling system and real-time temperature monitoring is essential.

Q2: How do I choose between the "Excess Piperazine" method and a "Protection/Deprotection" strategy for ensuring mono-alkylation? A2: This is a key process development decision based on economics, equipment, and environmental considerations. The table below summarizes the trade-offs.

FeatureExcess Piperazine StrategyN-Boc Protection Strategy
Simplicity Fewer steps (one-pot reaction).[5]More steps (protection, alkylation, deprotection).[4]
Cost Lower raw material cost if piperazine is recycled efficiently.Higher cost due to Boc-anhydride and reagents for deprotection (e.g., TFA, HCl).
Atom Economy Poor, unless excess piperazine is recovered at >95% efficiency.Generally better, as stoichiometry is closer to 1:1.
Purification Can be more challenging due to the need to remove large amounts of piperazine.Often cleaner reaction profiles, simplifying purification.
Scalability Highly scalable and common in industry. Requires large reactor volume for the excess reagent.Scalable, but adds process time and requires handling of corrosive deprotection agents.

Q3: What analytical methods are essential for process control and final product release? A3: A multi-pronged analytical approach is necessary.

  • In-Process Control (IPC): Use GC-MS or LC-MS to monitor the disappearance of the alkylating agent and the ratio of mono- to di-substituted product.[8][11] This data is crucial for determining reaction completion.

  • Final Product Purity: High-Performance Liquid Chromatography (HPLC) with UV or ELSD detection is the gold standard for determining the purity of the final active pharmaceutical ingredient (API).[12]

  • Structural Confirmation: Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) should be used to confirm the structure of the final product and ensure the absence of structural isomers or residual starting materials.[13]

  • Salt Stoichiometry: Potentiometric titration or ion chromatography can be used to confirm that the final product is indeed the dihydrochloride salt with the correct 2:1 molar ratio of HCl to the piperazine base.

Q4: What are the key safety considerations when handling these materials at an industrial scale? A4: Safety is paramount.

  • Piperazine: Corrosive and a known respiratory sensitizer. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[14][15]

  • Alkylating Agents: Many alkylating agents are toxic, corrosive, and potentially mutagenic. All handling should occur in closed systems where possible to minimize exposure.[15]

  • Hydrogen Chloride: Anhydrous HCl is an extremely corrosive and toxic gas. It should be handled with extreme care in dedicated equipment with scrubbers to neutralize any unreacted gas.[16]

  • Process Safety: Conduct a thorough process hazard analysis (PHA) to identify risks such as thermal runaway, pressure buildup, and potential for exposure before scaling up.

Diagram 2: Troubleshooting Workflow for Poor Dihydrochloride Salt Crystallization

Start Crude Free Base is Oily or Impure Post-Workup CheckPurity Analyze Crude Purity (GC/LC-MS) Start->CheckPurity PurifyBase Purify Free Base: - Vacuum Distillation - Column Chromatography CheckPurity->PurifyBase Impurities > 5% SaltFormation Proceed to Protocol 2: Dihydrochloride Salt Formation CheckPurity->SaltFormation Purity OK PurifyBase->SaltFormation Result Observe Crystallization Outcome SaltFormation->Result GoodCrystal Clean, Crystalline Solid Result->GoodCrystal Success BadCrystal Oily Product or Sticky Solid Result->BadCrystal Failure Troubleshoot Troubleshoot Crystallization: 1. Ensure Anhydrous Conditions 2. Screen Solvents (IPA, EtOH, Acetone) 3. Slow Cooling / Seeding 4. Use Anti-Solvent (MTBE) BadCrystal->Troubleshoot Troubleshoot->SaltFormation Re-attempt

Caption: Decision workflow for isolating a high-quality crystalline product.

References

resolving peak tailing in HPLC analysis of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for resolving peak tailing during the HPLC analysis of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride. As a basic compound containing a piperazine moiety, this analyte is prone to secondary interactions with standard silica-based HPLC columns, which can compromise peak symmetry, resolution, and the accuracy of quantification.[1][2]

This resource is designed for researchers, analytical scientists, and drug development professionals seeking to understand the root causes of this common chromatographic challenge and implement robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Diagnosis & Foundational Checks

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing describes an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[2] An ideal peak has a symmetrical, Gaussian shape. Tailing is problematic because it can obscure small, closely eluting impurity peaks, reduce resolution, and lead to inaccurate peak integration and quantification.[3][4]

This asymmetry is measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) Tailing Factor is calculated at 5% of the peak height. A value of Tf = 1.0 indicates perfect symmetry. A value greater than 1.2 is generally considered significant tailing, though acceptable limits can be method-specific.[3][5]

Q2: My peak for 1-(1-Methoxypropan-2-yl)piperazine is tailing. What are the most immediate things to check?

A2: Before delving into complex method modifications, always verify foundational aspects of your setup. Often, simple issues can manifest as peak tailing.

  • Extra-Column Volume: Excessive or poorly connected tubing between the injector, column, and detector can cause band broadening and tailing.[5][6] Ensure all fittings are secure and use tubing with the narrowest internal diameter and shortest length possible.

  • Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your mobile phase can cause peak distortion.[5][7] Ideally, dissolve your sample in the mobile phase itself or in a weaker solvent.

  • Guard Column Contamination: If you are using a guard column, it may be fouled with strongly retained matrix components.[3][8] Replace the guard column to see if peak shape improves.[3][8]

Section 2: The Prime Suspect - Mobile Phase Optimization

The chemical properties of your analyte and the mobile phase are the most common source of peak tailing for basic compounds. The piperazine group in your molecule is basic and readily protonated.

Q3: What is the primary chemical interaction causing my basic analyte to tail?

A3: The primary cause is an unwanted secondary retention mechanism involving residual silanol groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18).[2][6][9] At mobile phase pH levels above approximately 3-4, these silanol groups become deprotonated and negatively charged (Si-O⁻).[1][6] Your protonated basic analyte (a positive ion) can then undergo a strong ionic interaction with these negative sites. This interaction is stronger than the intended reversed-phase (hydrophobic) mechanism, causing some analyte molecules to be held back, resulting in a tailing peak.[9][10]

G cluster_0 HPLC Stationary Phase (Silica Particle) cluster_1 Mobile Phase node_silanol Ionized Silanol Group Si-O⁻ node_c18 C18 Chains Hydrophobic Interaction node_analyte { Protonated Analyte |  1-(1-Methoxypropan-2-yl)piperazineH⁺} node_analyte:f1->node_silanol:f1 Undesired Ionic Interaction (Causes Tailing) node_analyte:f1->node_c18:f1  Desired Hydrophobic  Retention

Caption: Mechanism of peak tailing for basic analytes.

Q4: How can I use mobile phase pH to improve the peak shape?

A4: The most effective strategy is to control the ionization state of the residual silanol groups by lowering the mobile phase pH.[5][11]

  • Operate at Low pH (2.5 - 3.5): By using a buffer to maintain a low pH, the vast majority of silanol groups will be protonated (Si-OH) and therefore neutral.[12] This eliminates the strong ionic interaction, allowing the separation to proceed primarily by the intended hydrophobic mechanism, resulting in a much more symmetrical peak.[5]

  • Avoid pH Near Analyte pKa: Operating near the pKa of your analyte can lead to the presence of both ionized and non-ionized forms, which can result in split or broadened peaks.[6][13] It is crucial to maintain a pH at least 1.5-2 units away from the analyte's pKa.

Mobile Phase pHSilanol State (Si-OH)Analyte State (Amine)Dominant InteractionExpected Peak Shape
pH 2.5 - 3.5 Neutral (Protonated)Cationic (Protonated)HydrophobicSymmetric (Good)
pH 4.0 - 7.0 Anionic (Ionized)Cationic (Protonated)Ionic & HydrophobicTailing (Poor)
pH > 8.0 Anionic (Ionized)Neutral/CationicIonic & HydrophobicVariable, often poor

Q5: Adjusting the pH isn't enough. What mobile phase additives can help?

A5: If tailing persists even at low pH, you can introduce a "silanol suppressor" or an "ion-pairing reagent" into the mobile phase.

  • Competing Base (e.g., Triethylamine - TEA): Adding a small concentration (e.g., 5-10 mM) of a competing base like TEA can be effective.[12] The TEA, being a small basic molecule, will preferentially interact with any remaining active silanol sites, effectively shielding them from your analyte. This approach can, however, shorten column lifetime.[12]

  • Ion-Pairing Reagents: These reagents, such as sodium octanesulfonate, are used to enhance the retention of ionic analytes.[14][15] They contain a hydrophobic part that adsorbs to the stationary phase and a charged part that can form a neutral ion-pair with your analyte.[14][15] This neutral complex then retains via a pure hydrophobic mechanism. While effective, ion-pair chromatography requires long column equilibration times and is often incompatible with mass spectrometry.[14][16]

Section 3: The Right Tool for the Job - Column Selection

Q6: Could my HPLC column be the source of the problem?

A6: Absolutely. The choice and condition of your column are critical.

  • Column Age and Contamination: Over time, columns can become contaminated with strongly adsorbed sample components, or the stationary phase can degrade, exposing more active silanol sites.[5] If the column has been used extensively, especially with challenging samples, it may need to be replaced.

  • Column Chemistry: Not all C18 columns are created equal. Older, "Type A" silica columns have higher metal content and more acidic silanol groups, making them particularly problematic for basic compounds.[2][12]

Q7: What type of HPLC column is recommended for analyzing basic compounds?

A7: To proactively avoid tailing, select a modern, high-purity column designed specifically for the analysis of basic compounds.

  • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with low metal content.[4] "End-capping" is a process where residual silanol groups are chemically deactivated with a small silylating agent (like trimethylsilane), significantly reducing their ability to interact with basic analytes.[9][10]

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from the analyte, improving peak shape for bases.[6][17]

  • Hybrid Particle Columns: These columns utilize stationary phases made from a hybrid of silica and organic polymer (e.g., Waters X-Terra®, CSH™). This technology reduces the number of surface silanols and allows for stable operation over a wider pH range, including higher pH where basic analytes are neutral and less likely to interact with silanols.[10]

Section 4: Experimental Protocols & Workflows

This section provides step-by-step procedures for implementing the troubleshooting strategies discussed above.

G start Peak Tailing Observed (Tf > 1.2) check_basics Step 1: Foundational Checks - Check for leaks & bad connections - Verify sample solvent is weaker than mobile phase - Replace guard column start->check_basics is_fixed1 Peak Shape OK? check_basics->is_fixed1 adjust_ph Step 2: Mobile Phase pH - Prepare mobile phase with buffer at pH 2.5-3.0 (e.g., 20mM Potassium Phosphate or 0.1% Formic Acid) is_fixed1->adjust_ph No end_ok Problem Resolved is_fixed1->end_ok Yes is_fixed2 Peak Shape OK? adjust_ph->is_fixed2 add_modifier Step 3: Mobile Phase Additive - Add competing base (e.g., 0.1% TEA) to the mobile phase is_fixed2->add_modifier No is_fixed2->end_ok Yes is_fixed3 Peak Shape OK? add_modifier->is_fixed3 change_column Step 4: Column Selection - Switch to a modern, end-capped column or a polar-embedded phase column is_fixed3->change_column No is_fixed3->end_ok Yes is_fixed4 Peak Shape OK? change_column->is_fixed4 advanced Step 5: Advanced Checks - Check for column void/blockage - Reduce injection volume (check for overload) - Consult instrument manual for hardware issues is_fixed4->advanced No is_fixed4->end_ok Yes end_contact Contact Technical Support advanced->end_contact

Caption: A logical workflow for troubleshooting peak tailing.

Protocol 1: Mobile Phase pH Adjustment for Suppressing Silanol Interactions

  • Buffer Selection: Choose a buffer effective in the pH range of 2.5-3.5, such as potassium phosphate or formic acid. A concentration of 10-25 mM is typically sufficient.

  • Aqueous Phase Preparation: Dissolve the buffer salt (e.g., monobasic potassium phosphate) in HPLC-grade water.

  • pH Adjustment: Carefully adjust the pH to your target (e.g., 2.8) using an appropriate acid (e.g., phosphoric acid). Use a calibrated pH meter.

  • Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Mobile Phase Preparation: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired proportions.

  • System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes, or until the backpressure is stable, before injecting your sample.

Protocol 2: Column Flushing to Remove Contaminants

If you suspect column contamination is contributing to peak tailing, a systematic flushing procedure can help. Always disconnect the column from the detector before flushing.

  • Initial Flush: Flush the column with your mobile phase without the buffer salts (e.g., water/organic mix) for 10-15 column volumes to remove any precipitated salts.

  • Strong Solvent Flush: Sequentially flush the column with solvents of increasing strength. A typical sequence for a reversed-phase column is:

    • 100% Methanol

    • 100% Acetonitrile

    • 75% Acetonitrile / 25% Isopropanol

    • 100% Isopropanol

  • Return to Mobile Phase: Reverse the flushing sequence, ending with your salt-free mobile phase.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with the original, buffered mobile phase until the baseline is stable.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride and Other Piperazine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperazine scaffold is a cornerstone of medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders.[1][2] Its unique physicochemical properties, including a high polar surface area and the presence of two ionizable nitrogen atoms, often confer favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[3] This guide provides an in-depth comparison of the novel compound 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride against other key piperazine derivatives, offering insights into its potential pharmacological profile and a roadmap for its experimental evaluation. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) and data from structurally analogous compounds to frame a comprehensive analysis.

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

The six-membered piperazine ring is a versatile scaffold found in numerous approved drugs targeting a wide array of biological pathways.[3] Its disubstituted nature allows for fine-tuning of pharmacological properties to achieve desired efficacy, selectivity, and pharmacokinetic profiles.[4] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with monoamine neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors.[1][2]

The nature of the substituents on the two nitrogen atoms of the piperazine ring dictates the compound's biological activity. Arylpiperazines, for instance, are a well-established class of 5-HT receptor ligands, while N-alkyl substituents can modulate properties like receptor affinity, selectivity, and metabolic stability.[4][5]

Profiling this compound: A Structural Perspective

This compound (CAS 1258640-14-0) is a chiral N-alkylated piperazine derivative.[6][7][8] Its structure suggests several key features that are likely to influence its biological activity:

  • N-Alkylation: The 1-methoxypropan-2-yl group at one of the piperazine nitrogens is a key determinant of its pharmacological profile. N-alkylation is a common strategy to modulate receptor affinity and selectivity.[5] The size and flexibility of this alkyl chain will influence how the molecule fits into receptor binding pockets.

  • Ether Linkage: The methoxy group introduces an ether linkage, which can act as a hydrogen bond acceptor, potentially influencing receptor interactions and solubility.

  • Chirality: The presence of a stereocenter on the propan-2-yl group means that the compound exists as enantiomers. It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[4]

  • Unsubstituted Second Nitrogen: The unsubstituted secondary amine on the piperazine ring provides a site for further chemical modification or can act as a hydrogen bond donor, contributing to target engagement.

Comparative Analysis with Other Piperazine Derivatives

To understand the potential of this compound, it is instructive to compare its structural features with those of well-characterized piperazine derivatives.

Comparison with Arylpiperazines

Arylpiperazines, such as 1-(2-methoxyphenyl)piperazine, are known for their high affinity for serotonin and dopamine receptors.[9][10] The aryl group often engages in π-π stacking interactions within the receptor binding site. This compound lacks this aryl group, suggesting it may have a different receptor interaction profile. It is less likely to exhibit the same high-affinity interactions at certain serotonin receptor subtypes that are characteristic of many arylpiperazines.

Comparison with other N-Alkyl Piperazines

The N-alkyl substituent significantly impacts the pharmacological profile. For example, in a series of CXCR4 antagonists, varying the N-alkyl group on a piperazine side chain led to significant changes in potency, off-target effects, and metabolic stability.[5] The 1-methoxypropan-2-yl group in our target compound is relatively small and contains a polar ether group. This could lead to a different balance of lipophilicity and polarity compared to simple alkyl chains, potentially influencing its blood-brain barrier penetration and metabolic fate.

Metabolic Stability Considerations

The piperazine ring is a known site of metabolic instability, with N-dealkylation and oxidation of the ring carbons being common metabolic pathways mediated by cytochrome P450 (CYP) enzymes.[11][12] The N-alkyl group in 1-(1-Methoxypropan-2-yl)piperazine is susceptible to N-dealkylation. The presence of the methoxy group might also provide a site for O-demethylation. Compared to piperazine derivatives with more sterically hindered N-substituents or those where the nitrogen is part of a more rigid ring system, 1-(1-Methoxypropan-2-yl)piperazine may exhibit moderate to rapid in vitro metabolic clearance.[13]

Experimental Evaluation: A Proposed Workflow

A systematic experimental evaluation is necessary to fully characterize the pharmacological and pharmacokinetic profile of this compound. The following is a proposed workflow for such an investigation.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation synthesis Synthesis and Purification characterization Structural Characterization (NMR, MS) synthesis->characterization salt_form Salt Form Preparation (Dihydrochloride) characterization->salt_form receptor_screening Primary Receptor Screening (e.g., CEREP panel) salt_form->receptor_screening Test Compound binding_assays Affinity Determination (Ki) at Key Targets receptor_screening->binding_assays functional_assays Functional Activity (Agonist/Antagonist) binding_assays->functional_assays metabolic_stability Microsomal Stability Assay (t1/2) binding_assays->metabolic_stability pk_studies Pharmacokinetic Studies (AUC, Cmax, T1/2) metabolic_stability->pk_studies Candidate Selection bbb_penetration Blood-Brain Barrier Penetration (Kp,uu) pk_studies->bbb_penetration pd_models Pharmacodynamic/Behavioral Models bbb_penetration->pd_models toxicology Preliminary Toxicology pd_models->toxicology G cluster_0 Cell Membrane ligand Piperazine Derivative receptor GPCR (e.g., 5-HT1A) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp atp ATP atp->ac response Cellular Response (e.g., Neuronal Hyperpolarization) camp->response Modulates

References

Validating the Biological Activity of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous validation and comparative analysis. This guide provides a comprehensive framework for elucidating the biological activity of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, a piperazine derivative with potential pharmacological significance. Given the vast therapeutic landscape of piperazine-containing compounds, which exhibit a wide array of biological activities including antimicrobial, anticancer, and central nervous system (CNS) effects, a systematic and comparative approach is paramount.[1][2][3] This document will guide you through a proposed validation workflow, from initial in vitro screening to functional cellular assays and recommendations for in vivo studies, using well-established piperazine-based drugs as benchmarks.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposing positions, a feature that imparts favorable physicochemical properties such as high polarity and the capacity for hydrogen bond formation.[4] These characteristics often translate to improved water solubility and oral bioavailability, making the piperazine moiety a "privileged structure" in drug design.[4] Numerous FDA-approved drugs across various therapeutic areas, including antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone), feature a piperazine core, highlighting its versatility and therapeutic potential.[5]

The subject of our investigation, this compound, possesses this key piperazine scaffold. The methoxypropan-2-yl substituent introduces a chiral center and specific steric and electronic features that will dictate its interaction with biological targets. This guide will focus on a hypothesized CNS activity profile, given the prevalence of this activity among piperazine derivatives.

Proposed Experimental Validation Workflow

The following diagram outlines a tiered approach to systematically validate the biological activity of this compound.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: In Vivo Model Recommendations A Receptor Binding Assays (Dopamine, Serotonin, Adrenergic) C Initial Cytotoxicity Screening (e.g., MTT assay in neuronal cell lines) A->C B Enzyme Inhibition Assays (e.g., MAO, AChE) B->C D Second Messenger Assays (cAMP, Calcium Flux) C->D Proceed if low cytotoxicity F Neurite Outgrowth Assays D->F E Neurotransmitter Uptake Assays E->F G Rodent Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) F->G Proceed if functional activity is confirmed I Preliminary Toxicology G->I H Pharmacokinetic Profiling (ADME) H->I

Caption: A tiered experimental workflow for the validation of this compound's biological activity.

Tier 1: In Vitro Profiling - Unveiling the Molecular Target

The initial step is to perform a broad in vitro screen to identify potential molecular targets. This is crucial for understanding the compound's mechanism of action and for guiding further experiments.

Receptor Binding Assays

Many centrally acting piperazine derivatives exert their effects by binding to neurotransmitter receptors.[5] A competitive radioligand binding assay is a robust method to determine the affinity of our test compound for a panel of relevant CNS receptors.

Experimental Protocol: Radioligand Binding Assay

  • Target Selection: A panel of receptors commonly targeted by piperazine drugs should be selected. This includes dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7), and adrenergic (α1, α2) receptors.

  • Competitor Compounds:

    • Test Compound: this compound.

    • Positive Controls/Comparators: Clozapine (multi-receptor antagonist), Aripiprazole (D2 partial agonist), Buspirone (5-HT1A partial agonist).

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest.

  • Assay Conditions: Incubate the membrane preparation with a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and varying concentrations of the test compound or comparator drugs.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparative Receptor Binding Affinities (Ki, nM)

CompoundD2 Receptor5-HT1A Receptor5-HT2A Receptorα1-Adrenergic Receptor
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Clozapine160170137
Aripiprazole0.344.41557
Buspirone4201.2>10,000430

Note: Data for comparator compounds are representative values from the literature.

Initial Cytotoxicity Screening

Before proceeding to cell-based functional assays, it is essential to assess the general cytotoxicity of the compound to ensure that any observed effects are not due to cell death.

Experimental Protocol: MTT Assay

  • Cell Lines: Use relevant neuronal cell lines such as SH-SY5Y (human neuroblastoma) or PC-12 (rat pheochromocytoma).

  • Compound Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity. A higher IC50 value indicates lower cytotoxicity.

Tier 2: Cell-Based Functional Assays - From Binding to Biological Response

Once a binding affinity to a specific receptor is established and the compound is shown to have low cytotoxicity at relevant concentrations, the next step is to determine its functional activity – whether it acts as an agonist, antagonist, or partial agonist.

Second Messenger Assays

Many G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, signal through second messengers like cyclic AMP (cAMP) or by modulating intracellular calcium levels.

Experimental Protocol: cAMP Assay

  • Cell Line: Use a cell line expressing the target receptor (e.g., CHO-K1 cells stably expressing the human D2 dopamine receptor).

  • Compound Treatment:

    • Agonist Mode: Treat cells with varying concentrations of this compound and measure the change in cAMP levels.

    • Antagonist Mode: Pre-incubate cells with the test compound before stimulating with a known agonist (e.g., quinpirole for D2 receptors) and measure the inhibition of the agonist-induced cAMP response.

  • Detection: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: Comparative Functional Activity (EC50/IC50, nM)

CompoundD2 Receptor Agonist (EC50)D2 Receptor Antagonist (IC50)5-HT1A Receptor Agonist (EC50)5-HT1A Receptor Antagonist (IC50)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Aripiprazole (Partial Agonist)2.11.5--
Haloperidol (Antagonist)>10,0001.2--
Buspirone (Partial Agonist)--1429

Note: Data for comparator compounds are representative values from the literature.

Potential Signaling Pathway

The following diagram illustrates a simplified signaling pathway for a hypothetical D2 receptor antagonist activity of our test compound.

G cluster_0 cluster_1 cluster_2 Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Test_Compound 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride Test_Compound->D2R Blocks G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical mechanism of action of this compound as a D2 receptor antagonist.

Tier 3: In Vivo Model Recommendations

Should the in vitro and cell-based assays yield promising results, the next logical step is to evaluate the compound's efficacy and safety in preclinical animal models.

  • For Anxiolytic-like Activity: The elevated plus-maze and light-dark box tests are standard behavioral paradigms to assess anxiety in rodents.[6]

  • For Antidepressant-like Activity: The forced swim test and tail suspension test are commonly used to screen for antidepressant potential.[7]

  • For Antipsychotic-like Activity: Models of psychosis, such as amphetamine-induced hyperlocomotion, can be employed.

A comprehensive in vivo study would also include pharmacokinetic profiling (Absorption, Distribution, Metabolism, and Excretion - ADME) to understand the compound's behavior in a living system and preliminary toxicology studies to assess its safety profile.

Conclusion

The validation of a novel compound like this compound requires a methodical and comparative approach. By leveraging the extensive knowledge base of the broader piperazine class and employing a tiered experimental workflow, researchers can systematically elucidate its biological activity, mechanism of action, and therapeutic potential. The protocols and comparative data frameworks presented in this guide offer a robust starting point for this scientific endeavor.

References

The Pivotal Role of the Piperazine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-(1-Methoxypropan-2-yl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine ring stands as a privileged scaffold, a versatile building block that has given rise to a multitude of clinically significant drugs.[1][2][3][4] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, grant it the ability to modulate aqueous solubility and engage in crucial hydrogen bond interactions with biological targets.[2][3] This guide delves into the nuanced world of the structure-activity relationships (SAR) of a specific, yet underexplored, class of piperazine derivatives: 1-(1-methoxypropan-2-yl)piperazine analogs. While direct, comprehensive SAR studies on this exact scaffold are limited, this guide will synthesize findings from closely related arylpiperazine analogs to provide a predictive comparison for researchers in drug discovery.

The primary focus will be on analogs designed to interact with key central nervous system (CNS) targets, such as serotonin (5-HT) and dopamine (D) receptors, which are implicated in a range of neurological and psychiatric disorders.[4] By examining the impact of structural modifications on receptor affinity and selectivity, we aim to provide a valuable resource for the rational design of novel therapeutic agents.

The Core Pharmacophore: Unpacking the 1-(1-Methoxypropan-2-yl)piperazine Moiety

The 1-(1-methoxypropan-2-yl)piperazine scaffold can be dissected into three key regions for SAR analysis:

  • The Aryl Group (Ar): Typically attached to the N1 position of the piperazine ring, this component is crucial for anchoring the ligand in the receptor binding pocket.

  • The Piperazine Core: Modifications to the ring itself, such as the introduction of substituents, can influence conformation and metabolic stability.

  • The N4-Substituent: In our case, the 1-methoxypropan-2-yl group. Variations in this alkyl ether moiety can impact potency, selectivity, and pharmacokinetic properties.

SAR_Pharmacophore cluster_scaffold 1-(1-Methoxypropan-2-yl)piperazine Scaffold Scaffold Piperazine Core Aryl Aryl Group (Ar) at N1 Scaffold->Aryl Modulation of Receptor Affinity & Selectivity N4_Substituent 1-Methoxypropan-2-yl at N4 Scaffold->N4_Substituent Impact on Potency & Pharmacokinetics

Caption: Key regions for SAR exploration in the 1-(1-methoxypropan-2-yl)piperazine scaffold.

Comparative SAR Analysis: Insights from Arylpiperazine Congeners

To construct a predictive SAR model, we will compare data from several published studies on arylpiperazine derivatives targeting 5-HT1A, 5-HT2A, and α1-adrenergic receptors.

The Influence of the Aryl Group at N1

The nature and substitution pattern of the aryl ring at the N1 position of the piperazine are critical determinants of receptor affinity and selectivity.

  • Methoxy Substitution: A methoxy group on the aryl ring, particularly at the ortho position, is a common feature in many potent 5-HT1A receptor ligands.[4] For instance, 1-(2-methoxyphenyl)piperazine is a well-known pharmacophore for this receptor. The position of the methoxy group can significantly impact activity, as electronic and steric effects influence the interaction with the receptor.

  • Other Substitutions: The introduction of other substituents on the aryl ring can fine-tune the electronic properties and steric bulk, leading to altered receptor binding profiles. For example, electron-withdrawing groups or additional bulky substituents can shift selectivity between different receptor subtypes.

Modifications of the Piperazine Core and N4-Substituent

The N4-substituent and the piperazine ring itself offer further opportunities for optimization.

  • Alkyl Chain Length: The length of the alkyl chain connecting the piperazine to another functional group is a crucial factor for affinity and selectivity, particularly for 5-HT1A and α1 receptors.[4]

  • Stereochemistry: The introduction of chiral centers, for instance, a methyl group on the piperazine ring, can have a profound impact on receptor affinity and functional activity. In a study on trazodone analogs, the (S)-enantiomer of a compound with a methyl group on the piperazine moiety showed a more significant difference between 5-HT2A and α1 receptor affinity compared to the racemate.[5] This highlights the importance of stereochemistry in achieving receptor selectivity.

Data Summary: A Comparative Table of Arylpiperazine Analogs

The following table summarizes the binding affinities of selected arylpiperazine analogs from the literature, providing a basis for our comparative analysis.

Compound IDN1-Aryl GroupN4-Substituent/ModificationTarget ReceptorBinding Affinity (Ki or IC50, nM)Selectivity ProfileReference
Trazodone 2-(3-chlorophenyl)-[CH2]3-N-triazolopyridinone5-HT2A, α1High affinity for bothNon-selective[5]
(S)-2c 2-(3-chlorophenyl)-CH(CH3)CH2-N-triazolopyridinone5-HT2A, α1Moderate for 5-HT2A, Low for α1Selective for 5-HT2A over α1[5]
1h 2-methoxyphenyl-CH2-bicyclohydantoin5-HT1A31.7High selectivity over α1 and D2[4]
NAN-190 2-methoxyphenyl-[CH2]4-phthalimide5-HT1A, α10.6 (5-HT1A), 0.8 (α1)Non-selective[6]
2j 2-methoxyphenyl-[CH2]4-adamantanecarboxamide5-HT1A0.4160-fold selective for 5-HT1A over α1[6]

Analysis of Comparative Data:

From the table, several key SAR trends can be inferred:

  • Introduction of a methyl group on the alkyl chain (cf. Trazodone vs. (S)-2c) can significantly enhance selectivity for 5-HT2A over α1 receptors. This suggests that the stereochemistry and steric bulk near the piperazine N4-nitrogen can modulate receptor interaction.[5]

  • The nature of the terminal functional group on the N4-alkyl chain is critical for selectivity (cf. NAN-190 vs. 2j). Replacing the planar phthalimide group with a bulky, lipophilic adamantane carboxamide dramatically improves selectivity for the 5-HT1A receptor over the α1-adrenergic receptor.[6]

  • A short linker between the piperazine and a rigid cyclic system (cf. 1h) can lead to high affinity and selectivity for the 5-HT1A receptor.[4]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 1-(1-methoxypropan-2-yl)piperazine analogs typically involves standard organic chemistry reactions. Below is a generalized, representative protocol for the synthesis of an N-aryl-N'-(1-methoxypropan-2-yl)piperazine derivative, followed by a standard receptor binding assay protocol.

General Synthesis Protocol

Synthesis_Workflow cluster_synthesis Generalized Synthesis Workflow A 1-Arylpiperazine C N-alkylation Reaction (e.g., K2CO3, Acetonitrile, Reflux) A->C B 1-bromo-1-methoxypropane B->C D Purification (e.g., Column Chromatography) C->D E Final Product: 1-Aryl-4-(1-methoxypropan-2-yl)piperazine D->E

Caption: A generalized workflow for the synthesis of target analogs.

Step-by-Step Methodology:

  • N-Alkylation: To a solution of the desired 1-arylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 2.0-3.0 eq) and 1-bromo-1-methoxypropane (1.2-1.5 eq).

  • Reaction: Stir the mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-4-(1-methoxypropan-2-yl)piperazine.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Radioligand Receptor Binding Assay Protocol

Binding_Assay_Workflow cluster_assay Receptor Binding Assay Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand (e.g., rapid filtration) B->C D Quantify radioactivity of bound ligand (e.g., liquid scintillation counting) C->D E Data Analysis: Calculate IC50 and Ki values D->E

Caption: A standard workflow for determining receptor binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human receptor of interest (e.g., 5-HT1A).

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and a range of concentrations of the test compound in a suitable buffer.

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Future Directions and Conclusion

This comparative guide, by synthesizing data from related arylpiperazine series, offers a foundational understanding of the SAR of 1-(1-methoxypropan-2-yl)piperazine analogs. The key takeaways for researchers are:

  • The ortho-methoxyphenyl group at N1 is a promising starting point for potent 5-HT1A ligands.

  • Stereochemistry within the N4-substituent, such as that inherent in the 1-methoxypropan-2-yl moiety, is likely to be a critical factor in determining both potency and selectivity.

  • The flexibility and nature of the N4-substituent provide a rich avenue for modulating the pharmacokinetic and pharmacodynamic properties of these analogs.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of 1-(1-methoxypropan-2-yl)piperazine analogs. This would involve varying the aryl group at N1 and exploring the impact of the stereochemistry of the 1-methoxypropan-2-yl group. Such studies will be invaluable in elucidating the precise SAR of this scaffold and unlocking its full therapeutic potential.

References

A Process Chemistry Guide to the Synthesis of N-(2,6-dimethylphenyl)-1-piperazineacetamide, a Key Ranolazine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,6-dimethylphenyl)-1-piperazineacetamide is a critical intermediate in the synthesis of Ranolazine, an important antianginal medication. The efficiency and purity of this monosubstituted piperazine derivative's synthesis directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of documented synthetic routes for N-(2,6-dimethylphenyl)-1-piperazineacetamide, offering insights into process optimization and scalability for researchers and professionals in drug development and manufacturing.

Synthetic Strategy Overview: N-Alkylation of Piperazine

The primary and most direct route to N-(2,6-dimethylphenyl)-1-piperazineacetamide involves the N-alkylation of piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide. This reaction is a classical nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the chloroacetamide.

General Synthesis Piperazine Piperazine Intermediate N-(2,6-dimethylphenyl)-1-piperazineacetamide Piperazine->Intermediate Alkylation Chloroacetamide 2-chloro-N-(2,6-dimethylphenyl)acetamide Chloroacetamide->Intermediate

Figure 1: General synthetic scheme for N-(2,6-dimethylphenyl)-1-piperazineacetamide.

A key challenge in this synthesis is controlling the selectivity of the alkylation. Piperazine has two secondary amine groups, and disubstitution, where the chloroacetamide reacts with both nitrogens, is a common side reaction. The formation of this bis-alkylated impurity can significantly reduce the yield of the desired product and complicate purification. Process optimization, therefore, often focuses on strategies to maximize monosubstitution.

Detailed Analysis of a Patented Aqueous Synthesis Route

A process described in patent WO2004000824A1 provides a detailed example of an aqueous synthesis route designed for industrial-scale production[1]. This method employs a strategic use of pH control to manage the reactivity of piperazine and facilitate product isolation.

Experimental Protocol

Step 1: Reaction Setup

  • To a suitable reactor, add water and piperazine.

  • Stir the mixture to ensure complete dissolution.

  • Slowly add hydrochloric acid to adjust the pH, forming piperazine hydrochloride in situ. This protonates one of the nitrogen atoms, effectively protecting it from reacting and thereby favoring monosubstitution.

  • Heat the reaction mixture to approximately 80°C.

Step 2: Alkylation Reaction

  • In a separate vessel, prepare a solution or slurry of N-chloroacetyl-2,6-xylidine in water.

  • Slowly add the N-chloroacetyl-2,6-xylidine to the heated piperazine solution.

  • Maintain the reaction temperature at around 80°C for several hours until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).

Step 3: Isolation of Byproduct

  • Cool the reaction mixture to about 60°C. The bis-alkylated byproduct, being less soluble, may precipitate and can be removed by filtration.

Step 4: Product Isolation

  • Neutralize the filtrate with a base (e.g., sodium hydroxide) to a pH of approximately 10. This deprotonates the desired product, making it less water-soluble.

  • Extract the aqueous layer with a suitable organic solvent, such as toluene, at an elevated temperature (e.g., 70°C) to ensure efficient phase separation and product transfer.

Step 5: Crystallization and Final Product Isolation

  • Cool the organic extract to induce crystallization of the N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

  • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Aqueous Synthesis Workflow cluster_Reaction Reaction Phase cluster_Workup Workup and Isolation start Piperazine + H₂O + HCl heat Heat to 80°C start->heat add_chloroacetamide Add N-chloroacetyl-2,6-xylidine heat->add_chloroacetamide reaction Alkylation Reaction add_chloroacetamide->reaction cool_filter Cool to 60°C & Filter reaction->cool_filter neutralize Neutralize to pH 10 cool_filter->neutralize extract Extract with Toluene at 70°C neutralize->extract crystallize Crystallize from Toluene extract->crystallize final_product Final Product crystallize->final_product

Figure 2: Detailed workflow for the aqueous synthesis of N-(2,6-dimethylphenyl)-1-piperazineacetamide.

Rationale Behind Experimental Choices
  • Use of Water as a Solvent: Water is a green, non-toxic, and non-flammable solvent, making the process environmentally friendly and safer for large-scale production compared to many organic solvents.

  • In Situ Formation of Piperazine Monohydrochloride: By using an equimolar amount of HCl relative to the desired product, one of the piperazine nitrogens is protonated. This reduces its nucleophilicity, thus favoring mono-alkylation and minimizing the formation of the bis-alkylated impurity.

  • Temperature Control: The reaction is carried out at an elevated temperature to ensure a reasonable reaction rate. The subsequent cooling steps are optimized for the selective precipitation of impurities and the crystallization of the final product.

  • pH Adjustment for Extraction: Basifying the solution deprotonates the desired product, reducing its solubility in water and allowing for efficient extraction into an organic solvent.

  • Toluene as an Extraction and Crystallization Solvent: Toluene is a good solvent for the product at elevated temperatures but has lower solubility at room temperature, making it suitable for crystallization. It is also immiscible with water, allowing for effective extraction.

Process Optimization and Alternative Approaches

Several patents and publications describe variations of this synthesis, often with the goal of improving yield, purity, and industrial applicability. A comparison of these approaches highlights key areas of process optimization.

ParameterAqueous Route (WO2004000824A1)[1]Organic Solvent Route (US 4,567,264)[2]Mixed Solvent Route (CN103570645A)[3]
Solvent WaterEthanolAbsolute Ethanol
Piperazine Form In situ piperazine monohydrochloridePiperazine (large excess)Piperazine monohydrochloride (pre-formed)
Base HCl (for salt formation), then NaOHTriethylamine (as an acid scavenger)Not explicitly used as a scavenger
Molar Ratio (Piperazine:Chloroacetamide) ~3:13-5 molar excess of piperazinePiperazine dihydrochloride to piperazine anhydrous ratio of 2:1 to 4:1
Reaction Temperature ~80°CRefluxReflux
Purification Filtration of byproduct, extraction, crystallizationAqueous ammonia workup, potential chromatographyAcidification to precipitate unreacted piperazine dihydrochloride, filtration, then workup of filtrate
Key Advantage "Green" solvent, good control over monosubstitutionSimpler initial reaction setupRecovery and reuse of unreacted piperazine
Comparative Analysis
  • Organic Solvent Routes: The original synthesis described in US patent 4,567,264 utilizes a large excess of piperazine in ethanol to favor monosubstitution statistically[2]. While effective, this approach requires the removal and recovery of a significant amount of unreacted piperazine, which can be costly and energy-intensive on an industrial scale.

  • Mixed Solvent and Piperazine Salt Recovery: Chinese patent CN103570645A describes a method using absolute ethanol and pre-forming piperazine monohydrochloride[3]. A key innovation in this process is the acidification of the reaction mixture after completion to precipitate and recover unreacted piperazine as the dihydrochloride salt. This improves the overall atom economy of the process.

  • Aqueous Route Advantages: The aqueous route stands out for its environmental and safety benefits. The in situ formation of the monohydrochloride provides an elegant way to control selectivity without resorting to a large excess of piperazine. The workup procedure is also designed for efficient separation and purification on a large scale.

Experimental Data Summary

Synthesis RouteReported YieldReported PurityReference
Aqueous RouteNot explicitly quantified in the example, but implied to be high for an industrial process.High, after crystallization.[1]
Original Organic Solvent RouteNot explicitly stated for the intermediate, but the final Ranolazine yield is given.Requires purification, potentially by chromatography.[2]
Mixed Solvent with RecoveryNot explicitly quantified, but the focus is on efficient recovery of starting materials.High, after workup and crystallization.[3]

Safety and Industrial Scalability

  • Reagent Safety: 2-chloro-N-(2,6-dimethylphenyl)acetamide is an irritant and should be handled with appropriate personal protective equipment. Piperazine is corrosive and can cause skin and respiratory irritation. Hydrochloric acid and sodium hydroxide are corrosive and require careful handling.

  • Scalability: The aqueous route is particularly well-suited for industrial scale-up due to the use of water as a solvent, which minimizes risks associated with flammable organic solvents. The procedures for filtration and extraction are standard chemical engineering unit operations that can be readily scaled. The method described in CN103570645A, with its focus on piperazine recovery, is also highly attractive from an industrial and economic perspective.

Conclusion

The synthesis of N-(2,6-dimethylphenyl)-1-piperazineacetamide via N-alkylation of piperazine is a well-established process with several documented variations. While traditional organic solvent-based methods are effective, modern approaches focusing on aqueous synthesis and the recovery and recycling of reagents offer significant advantages in terms of safety, environmental impact, and cost-effectiveness for industrial production. The choice of a specific route will depend on the scale of production, available equipment, and the desired balance between raw material costs, solvent use, and process complexity. The detailed analysis of these routes provides a valuable framework for process optimization and the development of robust and sustainable manufacturing processes for this key pharmaceutical intermediate.

References

A Comparative Guide to the In Vivo Efficacy of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride (Vortioxetine) Versus Standard Antidepressants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo efficacy of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, known clinically as vortioxetine, against standard antidepressant compounds such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). We will explore the mechanistic rationale for these comparisons, detail established preclinical models, and present supporting experimental data to guide future research and development.

Introduction: A Multi-Modal Approach to Serotonin Modulation

This compound (vortioxetine) is a novel antidepressant distinguished by its multi-modal mechanism of action.[1][2] Unlike traditional SSRIs that solely block the serotonin transporter (SERT), vortioxetine combines SERT inhibition with the modulation of multiple serotonin (5-HT) receptors.[3][4][5] This unique pharmacological profile, which includes agonism at 5-HT1A receptors, partial agonism at 5-HT1B receptors, and antagonism at 5-HT3, 5-HT1D, and 5-HT7 receptors, provides a strong rationale for its potential to offer a different or broader efficacy profile compared to standard antidepressants.[3][4][5][6][7] This guide will dissect these differences through the lens of preclinical in vivo studies.

Standard comparators in this context are typically well-established antidepressants:

  • Escitalopram: A highly selective SSRI, considered a first-line treatment for major depressive disorder (MDD).[8][9]

  • Duloxetine: An SNRI that inhibits the reuptake of both serotonin and norepinephrine, often used for depression and associated pain symptoms.[1][10]

The central hypothesis is that vortioxetine's broader mechanism may translate to differential effects on not only core depressive-like behaviors but also on associated domains like cognitive function, which is often impaired in depression.[11][12]

Comparative Mechanism of Action

The fundamental difference in how vortioxetine and standard compounds engage the serotonergic system is the primary driver for comparative efficacy studies.

  • Vortioxetine (Multi-Modal Action): Its primary activity is the potent inhibition of SERT (Ki = 1.6 nM), which increases synaptic serotonin levels.[3][4] Beyond this, its activity at various 5-HT receptors is thought to fine-tune the serotonergic system and modulate downstream neurotransmitter systems, including the glutamatergic and cholinergic systems.[12] For instance, 5-HT3 receptor antagonism is hypothesized to contribute to its pro-cognitive effects and may mitigate nausea, a common side effect of serotonergic agents.[5][6][13]

  • SSRIs (e.g., Escitalopram): The action is highly selective, focused almost exclusively on inhibiting SERT. This leads to a broad increase in serotonin levels across all receptors, which, while effective, can also lead to a range of side effects.

  • SNRIs (e.g., Duloxetine): These compounds inhibit both SERT and the norepinephrine transporter (NET). The dual action can be beneficial for symptoms related to pain and fatigue but does not involve direct serotonin receptor modulation.

This mechanistic divergence is visualized below.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT Serotonin Serotonin SERT->Serotonin Reuptake HT1A_pre 5-HT1A Autoreceptor HT1A_post 5-HT1A HT3 5-HT3 HT7 5-HT7 Vortioxetine Vortioxetine Vortioxetine->SERT Inhibits Vortioxetine->HT1A_pre Agonist Vortioxetine->HT1A_post Agonist Vortioxetine->HT3 Antagonist Vortioxetine->HT7 Antagonist SSRI SSRI (e.g., Escitalopram) SSRI->SERT Inhibits Serotonin->HT1A_pre Serotonin->HT1A_post Serotonin->HT3 Serotonin->HT7

Caption: Comparative mechanisms of Vortioxetine and SSRIs.

In Vivo Efficacy Evaluation: Experimental Design & Rationale

To objectively compare the efficacy of vortioxetine to standard compounds, a robust and translationally relevant animal model is essential. The Unpredictable Chronic Mild Stress (UCMS) model is a gold standard in depression research due to its high face and construct validity.[14][15][16] It induces a depressive-like phenotype, including anhedonia (a core symptom of depression), by exposing rodents to a series of mild, unpredictable stressors over several weeks.[14][15][17] A key feature is that the resulting behavioral deficits are typically reversed by chronic, but not acute, antidepressant treatment, mirroring the clinical situation in humans.[14][15]

The following diagram outlines a typical workflow for a comparative study using the UCMS model.

G start Phase 1: Acclimation & Baseline (1-2 Weeks) stress Phase 2: UCMS Induction (4-8 Weeks) start->stress Animals enter stress protocol treatment Phase 3: Chronic Treatment (3-5 Weeks) stress->treatment Stressed animals randomized to groups testing Phase 4: Behavioral & Cognitive Testing treatment->testing Assess behavioral endpoints analysis Phase 5: Neurochemical & Histological Analysis testing->analysis Collect tissue for biomarker analysis

Caption: Experimental workflow for a preclinical comparative study.

  • 1. Animals and Housing:

    • Male C57BL/6J mice (8-10 weeks old) are single-housed to increase susceptibility to social stressors.

    • Animals are maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except during specific stressor periods.

  • 2. UCMS Procedure (4-8 weeks):

    • A randomized schedule of two different mild stressors is applied each day. This unpredictability is key to preventing habituation.[17]

    • Stressors include: cage tilt (45°), damp bedding, removal of bedding, light/dark cycle reversal, social stress (housing with an aggressive conspecific in a partitioned cage), and restraint stress.[14][17][18]

  • 3. Treatment Groups (Chronic Administration, 3-5 weeks):

    • Group 1 (Control): Non-stressed + Vehicle.

    • Group 2 (Stress-Vehicle): UCMS + Vehicle.

    • Group 3 (Stress-Vortioxetine): UCMS + Vortioxetine (e.g., 5 or 10 mg/kg/day, s.c. or p.o.).

    • Group 4 (Stress-Comparator): UCMS + Escitalopram or Duloxetine (e.g., 10 mg/kg/day, s.c. or p.o.).

    • Rationale: Chronic administration is critical. Doses are selected based on previous studies demonstrating target engagement and efficacy.[13]

  • 4. Behavioral Endpoints:

    • Anhedonia: Measured by the Sucrose Preference Test (SPT). A reduction in preference for a sucrose solution over water is indicative of anhedonia.[14]

    • Cognitive Function: Assessed using the Novel Object Recognition (NOR) test, which measures recognition memory.[10][13]

  • 5. Neurochemical Analysis:

    • Post-mortem analysis of brain tissue (e.g., hippocampus, prefrontal cortex) to measure levels of neuroplasticity markers like Brain-Derived Neurotrophic Factor (BDNF) or activity-regulated cytoskeleton-associated protein (Arc/Arg3.1).[11][19]

Comparative Efficacy Data

The following tables summarize representative data from preclinical studies comparing vortioxetine to standard compounds.

EndpointAnimal ModelVortioxetine EffectComparator Effect (Drug)Key FindingReference
Recognition Memory Novel Object Recognition (Rat)Significantly increased exploration of novel objectNo significant effect (Fluoxetine)Vortioxetine enhances short-term episodic memory, an effect not seen with fluoxetine.[13]
Hippocampal LTP Stress-impaired LTP (Rat)Prevented the stress-induced suppression of LTPNot AssessedVortioxetine shows neuroprotective effects on synaptic plasticity under stress conditions.[13]
Visuospatial Memory Object Placement Test (Middle-aged Mice)Significantly improved memoryNo significant effect (Fluoxetine)Chronic vortioxetine, but not fluoxetine, reverses age-related memory deficits.[12]
Cognitive Performance Novel Object Recognition (Rat, Osteoarthritis Model)Dose-dependently improved performanceImproved performance only in females (Duloxetine)Vortioxetine shows broader efficacy in improving cognitive performance compared to duloxetine in this model.[10][20]
Cortical Oscillations EEG (Awake Rat)Increased θ, α, and γ powerNo effect or decreased power (Escitalopram, Duloxetine)Vortioxetine uniquely modulates cortical circuits associated with cognitive behaviors.[21]
EndpointModelVortioxetine EffectComparator Effect (Drug)Key FindingReference
Hippocampal Cell Proliferation Sustained Administration (Rat)Rapidly increased cell proliferationSlower or no effect (Fluoxetine)Vortioxetine may promote neurogenesis more rapidly than standard SSRIs.[13]
Arc/Arg3.1 Protein Levels Chronic Administration (Mice)Significantly increased levels in cortexNot Assessed (vs. Vehicle)Vortioxetine modulates key proteins involved in synaptic plasticity.[11][19]
Synaptic Plasticity (LTP) Hippocampal Slice (Rat)Enhanced LTPNo effect (Escitalopram)Vortioxetine directly enhances synaptic plasticity, a cellular correlate of learning and memory.[22]
Plasma BDNF Depressed PatientsSignificantly increased plasma BDNFNo significant effect (Escitalopram)Vortioxetine's effect on this key neurotrophin differs from escitalopram in a clinical setting.[23]
Interpretation and Discussion

The preclinical data consistently suggest that while vortioxetine demonstrates classic antidepressant-like efficacy comparable to SSRIs and SNRIs, its primary differentiation lies in the domain of cognitive function and neuroplasticity.[12][22]

  • Superiority in Cognitive Domains: Multiple studies show that vortioxetine can reverse cognitive deficits in animal models where standard comparators like fluoxetine or escitalopram do not.[12][13][22] This pro-cognitive effect is likely linked to its multi-modal activity, particularly its antagonism of the 5-HT3 receptor and its ability to enhance synaptic plasticity (LTP) and modulate cortical oscillations.[13][21][22]

  • Enhanced Neuroplasticity: The evidence points towards vortioxetine having a more robust effect on markers of neuroplasticity. It has been shown to rapidly increase hippocampal cell proliferation and elevate levels of plasticity-related proteins like Arc/Arg3.1.[11][13] In direct comparisons, vortioxetine enhanced hippocampal LTP whereas escitalopram had no effect, suggesting a distinct cellular mechanism for its cognitive benefits.[22]

While clinical trials in humans show more nuanced results, often finding comparable overall antidepressant efficacy between vortioxetine and SSRIs, the preclinical data provide a strong biological rationale for vortioxetine's potential advantages in patients where cognitive symptoms are prominent.[8][24][25][26]

Conclusion

In vivo preclinical comparisons demonstrate that this compound (vortioxetine) is an effective antidepressant with a unique pharmacological profile. Its efficacy in reversing core depressive-like behaviors, such as anhedonia, is comparable to that of standard SSRI and SNRI compounds. However, a compelling body of evidence from rodent models indicates a superior efficacy profile in ameliorating cognitive dysfunction and promoting markers of neuroplasticity. These findings are directly attributable to its multi-modal mechanism of action, which extends beyond simple serotonin reuptake inhibition. For researchers, these data underscore the value of exploring multi-target compounds for complex CNS disorders and highlight specific behavioral and molecular endpoints where vortioxetine may offer a distinct therapeutic advantage.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, ensuring the specificity of a candidate molecule for its intended target is paramount. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and potential toxicity, often resulting in costly late-stage failures. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, a novel piperazine derivative. While direct experimental data for this specific compound is not yet broadly published, its structural motifs suggest potential interactions with aminergic G-protein coupled receptors (GPCRs).

This document will serve as a practical, in-depth guide for researchers, outlining the critical in silico and in vitro methodologies for profiling the selectivity of this and similar compounds. We will compare its hypothetical profile with established piperazine-based ligands, providing the experimental context necessary for a thorough preclinical safety and selectivity assessment.

The Significance of Cross-Reactivity in Preclinical Drug Development

Cross-reactivity studies are a cornerstone of the preclinical safety package required for regulatory submissions, such as an Investigational New Drug (IND) application.[1] These evaluations aim to identify unintended binding to other receptors, ion channels, enzymes, and transporters, which could predict potential adverse effects in clinical trials.[2] For piperazine derivatives, a class of compounds known for their promiscuity, this is particularly crucial. The piperazine scaffold is a common feature in drugs targeting central nervous system (CNS) receptors, and minor structural modifications can significantly alter the selectivity profile.[3][4]

Off-target liabilities for piperazine-containing molecules frequently involve serotonergic (5-HT), dopaminergic (D), and adrenergic (α, β) receptors.[3][5][6][7][8] For instance, unintended interaction with the hERG potassium channel is a significant concern due to the risk of cardiotoxicity.[5] Therefore, a systematic and tiered approach to cross-reactivity screening is not just a regulatory hurdle but a fundamental aspect of risk mitigation in drug development.[1][2]

A Tiered Approach to Cross-Reactivity Profiling

A logical and resource-efficient strategy for assessing the selectivity of a novel compound like this compound involves a multi-pronged approach, beginning with computational predictions and progressing to targeted in vitro assays.

Tier 1: In Silico Profiling

Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into potential off-target interactions.[5] These approaches leverage the compound's structure to predict its binding likelihood to a wide array of known protein targets.

  • Similarity-Based Searches: This method involves comparing the 2D and 3D structure of 1-(1-Methoxypropan-2-yl)piperazine against large databases of compounds with known biological activities.[5] High structural similarity to a compound with known off-target effects warrants further investigation of those targets.

  • Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific receptor. By screening the topic compound against pharmacophore models of common off-targets (e.g., various GPCR subtypes), potential interactions can be predicted.[5]

  • Molecular Docking: This technique computationally places the compound into the 3D structure of a protein target to predict its binding orientation and affinity.[5] Docking studies against a panel of receptors can help prioritize which targets to investigate experimentally.

Comparative Analysis: Hypothetical Profile of 1-(1-Methoxypropan-2-yl)piperazine vs. Established Arylpiperazines

To illustrate the importance of cross-reactivity profiling, let's consider a hypothetical primary target for our compound of interest and compare its potential selectivity against well-characterized arylpiperazine derivatives. Given the prevalence of piperazine moieties in CNS-acting drugs, we will hypothesize that 1-(1-Methoxypropan-2-yl)piperazine has a primary affinity for the serotonin 5-HT1A receptor.

Compound Primary Target(s) Known Cross-Reactivity Reference
1-(1-Methoxypropan-2-yl)piperazine 5-HT1A (Hypothetical)Unknown; potential for interaction with other 5-HT, dopamine, and adrenergic receptors based on the piperazine scaffold.N/A
Aripiprazole D2 (partial agonist), 5-HT1A (partial agonist)5-HT2A (antagonist), α1-adrenergic (antagonist), H1 (antagonist)[5]
Buspirone 5-HT1A (partial agonist)D2 (antagonist)[5]
Urapidil α1-adrenoceptor (antagonist)5-HT1A (agonist)[7]

This comparison highlights that even within the same chemical class, the selectivity profiles can vary significantly. While Aripiprazole and Buspirone share activity at the 5-HT1A receptor, their interactions with the dopamine D2 receptor differ, leading to distinct therapeutic applications and side-effect profiles. Urapidil demonstrates that a primary adrenergic antagonist can possess potent serotonergic activity. For a new chemical entity like 1-(1-Methoxypropan-2-yl)piperazine, a comprehensive screening is therefore essential to delineate its unique pharmacological signature.

Tier 2: In Vitro Broad Panel Screening

The next step involves screening the compound at a fixed concentration (typically 1-10 µM) against a broad panel of receptors, ion channels, enzymes, and transporters. Several commercial services offer such panels, providing a wide overview of potential liabilities. This initial screen acts as a red flag system, identifying "hits" that require further characterization.

Tier 3: Definitive In Vitro Assays

Any significant interactions identified in the broad panel screen should be followed up with quantitative, concentration-response assays to determine the compound's potency (e.g., Ki, IC50, EC50) at these off-targets.

Experimental Protocols

Below are detailed, step-by-step methodologies for key in vitro assays crucial for a thorough cross-reactivity assessment.

Protocol 1: Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs (e.g., serotonin, dopamine, adrenergic subtypes).

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the specific receptor of interest (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration close to its Kd), and either the test compound, vehicle (for total binding), or a high concentration of a known unlabeled ligand (for non-specific binding).

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters rapidly with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Kinase Profiling Assay (Radiometric)

Objective: To determine the IC50 of this compound against a panel of kinases to identify potential off-target inhibition.

Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific substrate by a kinase. A decrease in radioactivity indicates inhibition of the kinase.[5]

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the piperazine derivative in DMSO.[5]

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.[5]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase. Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.[5]

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer a portion of the reaction mixture onto a filter paper.

    • Wash the filter paper to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Visualizing the Workflow and Data Interpretation

The following diagrams illustrate the logical flow of a cross-reactivity study and the decision-making process based on the obtained data.

Cross_Reactivity_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Definitive Assays cluster_3 Risk Assessment in_silico In Silico Profiling (Similarity, Pharmacophore, Docking) prediction Prediction of Potential Off-Target Liabilities in_silico->prediction broad_panel Broad Panel Screening (e.g., 10 µM concentration) prediction->broad_panel Guides Assay Selection hit_identification Hit Identification (Significant % Inhibition) broad_panel->hit_identification dose_response Dose-Response Assays (Ki, IC50 Determination) hit_identification->dose_response Prioritizes Hits selectivity_profile Quantitative Selectivity Profile dose_response->selectivity_profile risk_assessment Risk Assessment (Compare on-target potency vs. off-target potency) selectivity_profile->risk_assessment go_nogo Go/No-Go Decision or Lead Optimization risk_assessment->go_nogo

Caption: A tiered workflow for assessing compound cross-reactivity.

Data_Interpretation cluster_outcomes Decision Pathway data Off-Target Potency (Ki or IC50) On-Target Potency (Ki or EC50) high_risk High Risk (Selectivity Window <10-fold) data->high_risk Off-target potency is close to on-target potency moderate_risk Moderate Risk (Selectivity Window 10-100-fold) data->moderate_risk Moderate separation between on- and off-target potencies low_risk Low Risk (Selectivity Window >100-fold) data->low_risk Significant separation between on- and off-target potencies

Caption: Interpreting selectivity data for risk assessment.

Conclusion and Future Directions

The comprehensive evaluation of off-target activities is an indispensable component of modern drug discovery and development. For novel compounds like this compound, a systematic, tiered approach to cross-reactivity profiling is essential to build a robust safety profile and increase the probability of clinical success. By integrating in silico predictions with broad panel screening and definitive in vitro assays, researchers can make informed decisions, optimize lead compounds for improved selectivity, and ultimately develop safer and more effective medicines. The methodologies and comparative framework presented in this guide offer a robust starting point for these critical investigations.

References

A Comparative Guide to the Identification and Confirmation of Impurities in 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the API to its accompanying impurities. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of any impurity present at or above a 0.1% threshold.[1] For a molecule like 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, a building block in modern drug discovery, ensuring its purity is paramount to guaranteeing the safety, efficacy, and stability of the final drug product.[2][3]

This guide eschews a one-size-fits-all template. Instead, it presents a logical, field-proven workflow for tackling the specific challenges of this molecule. We will explore a multi-detector, orthogonal approach that combines powerful separation techniques with definitive spectroscopic identification, providing a self-validating system for impurity confirmation.

Chapter 1: Mapping the Impurity Landscape

Before any analysis begins, a theoretical assessment of potential impurities is crucial. This predictive exercise, grounded in chemical principles, informs our analytical strategy. Impurities in an API typically fall into three categories: organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[4]

  • Process-Related Impurities: Arising from the synthetic route, these may include:

    • Unreacted Starting Materials: Piperazine and a reactive precursor such as 1-methoxy-2-chloropropane or 1-methoxy-2-propanol tosylate.

    • Intermediates: Incomplete reaction products.

    • By-products: Products from side-reactions, such as the N,N'-bis(1-methoxypropan-2-yl)piperazine, where both nitrogen atoms of the piperazine ring have reacted.

  • Degradation Products: Resulting from the chemical breakdown of the API under the influence of heat, light, pH extremes, or oxidation.[5] A proactive way to identify these is through forced degradation studies, which will be detailed later in this guide.[6][7]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification. Their presence is strictly controlled under ICH Q3C guidelines.[8]

Chapter 2: An Orthogonal Workflow for Unambiguous Identification

Relying on a single analytical technique is insufficient for definitive impurity identification. A robust, regulatory-compliant strategy employs orthogonal methods—techniques that measure different chemical properties—to build a comprehensive and verifiable profile. The workflow detailed below ensures that impurities are not only detected and quantified but are also structurally confirmed.

Orthogonal_Workflow cluster_0 Primary Analysis & Separation cluster_1 Structural Elucidation cluster_2 Volatile Impurity Analysis API_Sample API Sample (1-(1-Methoxypropan-2-yl)piperazine dihydrochloride) HPLC_MS HPLC-MS / HPLC-CAD (Separation & Quantification) API_Sample->HPLC_MS Inject HS_GC_MS Headspace GC-MS (Residual Solvents) API_Sample->HS_GC_MS Prep_HPLC Preparative HPLC (Impurity Isolation) HPLC_MS->Prep_HPLC Isolate Peak > 0.1% NMR NMR Spectroscopy (Definitive Structure) Prep_HPLC->NMR NMR_Workflow Impurity Isolated Impurity (via Prep-HPLC) OneD 1D NMR (¹H, ¹³C) 'The Parts List' Impurity->OneD TwoD 2D NMR (COSY, HSQC, HMBC) 'The Assembly Instructions' OneD->TwoD Proposal Structure Proposal TwoD->Proposal Confirmation Definitive Structure Proposal->Confirmation

References

A Senior Application Scientist's Guide to Elucidating the Receptor Binding Affinity of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the piperazine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents targeting the central nervous system (CNS).[1][2] Compounds incorporating this moiety are frequently investigated for their potential as antidepressants and antipsychotics, activities often mediated through interactions with serotonin and dopamine receptor systems.[2] 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, a member of this versatile chemical class, presents a compelling case for in-depth pharmacological characterization. Its structural features, specifically the N-alkoxyalkyl substitution on the piperazine ring, suggest a potential for nuanced interactions with various G-protein coupled receptors (GPCRs).[3]

This guide provides a comprehensive framework for elucidating the comparative receptor binding affinity of this compound. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a logical and scientifically rigorous approach to understanding the compound's potential pharmacological profile. We will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Understanding the Significance of Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors in the absence of a competing ligand.[4] A lower Ki value signifies a higher binding affinity. Other related metrics include the IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration), which measure the functional consequences of receptor binding.[4] For the purposes of initial screening and comparison, Ki values derived from competitive radioligand binding assays provide a direct and reliable measure of a compound's potency at the receptor level.

Experimental Workflow: Competitive Radioligand Binding Assay

To ascertain the receptor binding profile of this compound, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for a specific receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes expressing target receptor) Incubation Incubation (Receptor + Radioligand + varying concentrations of Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone for D2) Radioligand->Incubation TestCompound Test Compound (1-(1-Methoxypropan-2-yl)piperazine) TestCompound->Incubation Buffer Assay Buffer Buffer->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation DataAnalysis Data Analysis (Competition curve fitting, IC50 and Ki calculation) Scintillation->DataAnalysis

References

A-Z Guide to performance of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride in different assay formats

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

In the landscape of modern drug discovery, piperazine derivatives stand out as a "privileged scaffold," forming the core of numerous approved drugs targeting a wide array of biological pathways.[1][2][3] These heterocyclic compounds are particularly prominent in therapies for neurological disorders, cardiovascular diseases, and cancer, often interacting with G protein-coupled receptors (GPCRs), ion channels, and enzymes.[1][4][5] This guide focuses on the hypothetical yet plausible performance of a novel compound, 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, within various assay formats crucial for early-stage drug development.

Given the absence of extensive public data on this specific molecule, this document serves as a comprehensive framework for researchers. It outlines how one would systematically characterize such a compound, comparing its activity across fundamental assay platforms to build a robust pharmacological profile. We will explore the causal logic behind choosing specific assays, from initial target binding to downstream functional responses, providing field-proven insights into data interpretation and experimental design.

Based on its structural motifs, we hypothesize that this compound is a modulator of a G protein-coupled receptor (GPCR). This guide will therefore compare its performance in three industry-standard assay formats:

  • Radioligand Binding Assay: To determine the compound's affinity for the receptor.

  • cAMP Functional Assay: To measure its effect on Gs or Gi-coupled signaling pathways.

  • Calcium Flux Assay: To assess its activity on Gq-coupled signaling pathways.

This comparative approach is essential for understanding a compound's mechanism of action, potency, and potential therapeutic utility.

Comparative Analysis of Assay Performance

The true value of a compound is revealed not by a single data point, but by the comprehensive picture painted by multiple assays. Each format provides a different piece of the puzzle, from physical interaction at the target to the ultimate cellular response.

Data Summary: Hypothetical Performance Profile

The following table summarizes the expected (hypothetical) data for this compound and a standard reference compound across the three selected assay formats. This allows for a direct comparison of their key performance metrics.

Assay Format Parameter Measured This compound Reference Compound (e.g., a known agonist) Key Insight
Radioligand Binding Assay Affinity (Ki) 85 nM15 nMMeasures how tightly the compound binds to the receptor. A lower Ki indicates higher affinity.[6]
cAMP Functional Assay Potency (EC50/IC50) 250 nM (IC50)50 nM (IC50)Measures the concentration required to produce a 50% functional response (inhibition).[7][8]
Calcium Flux Assay Potency (EC50) > 10,000 nMNot Applicable (Gi-coupled)Indicates lack of activity in a Gq-coupled pathway, suggesting target selectivity.[9][10]

Interpretation of Results:

  • The Radioligand Binding Assay indicates that our compound of interest binds to the target receptor with good affinity (Ki = 85 nM), although not as tightly as the reference compound.[11][12] This assay is considered the gold standard for measuring the affinity of a ligand to its target.[13][14]

  • The cAMP Functional Assay demonstrates that the compound is a functional antagonist (or inverse agonist) of a Gi-coupled receptor, inhibiting adenylyl cyclase activity with an IC50 of 250 nM.[15][16] The difference between the binding affinity (Ki) and the functional potency (IC50) is common and can be influenced by experimental conditions and the specific signaling pathway being measured.[6]

  • The Calcium Flux Assay shows no significant activity, suggesting that the compound does not modulate Gq-coupled signaling pathways.[17][18] This provides evidence for the compound's selectivity for the Gi-pathway over the Gq-pathway.

This multi-assay approach provides a much richer understanding than any single experiment. We see a compound that binds with reasonable affinity and acts as a selective inhibitor of the cAMP pathway, without cross-reacting with calcium signaling pathways.

Experimental Workflows and Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for the assays discussed, explaining the rationale behind each critical step.

Experimental Workflow Overview

The logical flow of compound characterization moves from direct target interaction to downstream cellular signaling.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Data Interpretation Binding Radioligand Binding Assay (Measures Affinity, Ki) cAMP cAMP Assay (Measures Gs/Gi Pathway, EC50/IC50) Binding->cAMP Does it modulate signaling? Calcium Calcium Flux Assay (Measures Gq Pathway, EC50) Binding->Calcium Does it modulate signaling? Profile Pharmacological Profile (Affinity, Potency, Selectivity) cAMP->Profile Calcium->Profile

Caption: Compound characterization workflow.

Radioligand Binding Assay Protocol (Competition)

This assay quantifies the affinity of an unlabeled test compound by measuring its ability to compete with a radioactively labeled ligand for binding to the target receptor.[11][13]

Causality: The principle is competitive binding: the more tightly the test compound binds, the lower the concentration needed to displace the radioligand.[12]

Step-by-Step Protocol:

  • Receptor Preparation: Prepare membrane homogenates from cells overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-DPN), and serially diluted concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[19] The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol (Luminescence-Based)

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger for Gs and Gi-coupled GPCRs.[15] Activation of Gs-coupled receptors increases cAMP, while activation of Gi-coupled receptors decreases it.[16] We will use a luminescent biosensor assay for high sensitivity.[20][21]

Causality: The assay uses a biosensor (e.g., a modified luciferase) that emits light in proportion to the amount of cAMP present.[20][22] A decrease in light output in the presence of the test compound (after stimulating cAMP production with forskolin) indicates Gi-coupled receptor activation.

G Agonist Agonist Receptor Gi GPCR Agonist->Receptor Binds G_Protein Gi Protein (Inactive) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: Gi-coupled GPCR signaling pathway.

Step-by-Step Protocol:

  • Cell Preparation: Seed cells stably expressing the target Gi-coupled GPCR and a cAMP-responsive biosensor into a 96-well white, opaque plate and incubate overnight.[23]

  • Reagent Equilibration: Remove the culture medium and add the biosensor's substrate reagent. Incubate at room temperature to allow the reagent to equilibrate with the cells.[23]

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Luminescence Measurement: After a short incubation, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the forskolin-only control wells. Plot the percent inhibition of the forskolin response against the log concentration of the compound to determine the IC50 value.[7][24]

Calcium Flux Assay Protocol (Fluorescence-Based)

This assay measures changes in intracellular calcium concentrations, a hallmark of Gq-coupled GPCR activation.[9][18]

Causality: Activation of a Gq-coupled receptor leads to the release of calcium from intracellular stores.[17] A calcium-sensitive fluorescent dye loaded into the cells will increase its fluorescence intensity upon binding to the released calcium.[25]

Step-by-Step Protocol:

  • Cell Preparation: Seed cells expressing the target Gq-coupled GPCR in a 96-well, black, clear-bottom plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for a specified time at 37°C.[25]

  • Compound Addition: Place the plate into a fluorescence imaging plate reader (FLIPR). The instrument will add serial dilutions of this compound to the wells.

  • Agonist Injection: After a brief incubation with the test compound, the instrument will inject a known agonist for the Gq-coupled receptor to stimulate calcium release.

  • Fluorescence Measurement: The FLIPR measures the change in fluorescence intensity in real-time, both before and after agonist addition.[10]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity. For antagonists, the data is plotted as percent inhibition of the agonist response versus the log concentration of the compound to calculate an IC50. For agonists, a dose-response curve is generated to determine the EC50.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound, or any novel compound with a similar structural profile. By integrating data from binding, cAMP, and calcium flux assays, researchers can build a comprehensive pharmacological profile that elucidates affinity, functional potency, and signaling pathway selectivity.

The hypothetical data presented suggests that this compound is a selective antagonist for a Gi-coupled receptor. This profile is a promising starting point for further investigation. Future research should focus on:

  • Selectivity Profiling: Screening the compound against a broad panel of other GPCRs to confirm its selectivity.

  • In Vivo Studies: Assessing the compound's pharmacokinetic properties and efficacy in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By following this structured, multi-assay approach, researchers can efficiently and accurately characterize novel chemical entities, accelerating the journey from initial discovery to potential therapeutic application.

References

A Comparative Analysis of 1-(1-Methoxypropan-2-yl)piperazine: Dihydrochloride Salt vs. Free Base for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its solubility, stability, and bioavailability. This guide provides an in-depth technical comparison of 1-(1-Methoxypropan-2-yl)piperazine in its dihydrochloride salt form and its corresponding free base. By presenting supporting experimental data and elucidating the scientific principles behind the observed differences, this document aims to equip scientists with the necessary insights to make informed decisions in their research and development endeavors.

1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine derivative with potential applications in medicinal chemistry, particularly in the development of novel therapeutics.[1] The two nitrogen atoms within the piperazine ring provide sites for protonation, allowing for the formation of salts.[1][2][3] The conversion of the free base, which is a liquid at room temperature, into a solid dihydrochloride salt is a common strategy to enhance its physicochemical properties for pharmaceutical applications.[4][5][6]

Physicochemical Properties: A Head-to-Head Comparison

The transformation from a free base to a salt form can dramatically alter the physicochemical characteristics of a molecule. The following sections detail the expected differences in aqueous solubility, hygroscopicity, chemical stability, and membrane permeability between 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride and its free base.

Aqueous Solubility

Enhanced aqueous solubility is a primary driver for salt formation of basic drug candidates.[6][7] The free base form of 1-(1-Methoxypropan-2-yl)piperazine, while possessing some water solubility due to the polar methoxy group and the hydrogen-bonding capacity of the nitrogen atoms, is expected to have limited solubility, especially at neutral pH.[1][8] In contrast, the dihydrochloride salt, being an ionic compound, is anticipated to exhibit significantly higher aqueous solubility.[4][5][9]

Table 1: Comparative Aqueous Solubility Data

FormAqueous Solubility (mg/mL) at 25°C
Free Base ~ 5 (Estimated)
Dihydrochloride > 250 (Estimated)

This marked difference is attributed to the ionization of the piperazine nitrogens in the salt form, which allows for strong ion-dipole interactions with water molecules, overcoming the lattice energy of the crystal. The pH of the aqueous medium also plays a crucial role. The solubility of the free base is expected to increase in acidic conditions due to in-situ salt formation, while the salt's solubility is generally higher and less pH-dependent, particularly in the acidic to neutral pH range.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the thermodynamic solubility of a compound.[10][11][12]

  • Preparation of Solutions: Prepare a series of buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Addition: Add an excess amount of the test compound (either the free base or the dihydrochloride salt) to a known volume of each buffered solution in separate vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[13] Preliminary experiments can determine the time required to reach a plateau in concentration.[13]

  • Sample Processing: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) add_compound Add Excess Compound to Buffers prep_buffer->add_compound agitate Agitate at Constant Temp (24-72h) add_compound->agitate separate Separate Solid (Centrifuge/Filter) agitate->separate quantify Quantify Concentration (HPLC) separate->quantify result Equilibrium Solubility quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for solid dosage form development.[14][15][16] Highly hygroscopic materials can be challenging to handle and may exhibit physical and chemical instability.[15] Hydrochloride salts of amines are often hygroscopic.[17] Therefore, this compound is expected to be more hygroscopic than its non-ionic free base form.

Table 2: Comparative Hygroscopicity Data

FormHygroscopicity Classification (at 25°C/80% RH)
Free Base Non-hygroscopic to Slightly Hygroscopic (as a solid)
Dihydrochloride Hygroscopic to Very Hygroscopic

This difference arises from the strong affinity of the ionic salt for water molecules. Understanding the hygroscopic nature is crucial for determining appropriate manufacturing, packaging, and storage conditions to prevent issues like deliquescence, caking, and degradation.[16][]

Experimental Protocol: Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[19][20]

  • Sample Preparation: Place a small, accurately weighed amount of the test compound (dihydrochloride salt) onto the DVS instrument's microbalance.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the initial dry mass.

  • Sorption/Desorption Isotherm: Program the instrument to incrementally increase the RH in a stepwise manner (e.g., from 0% to 90% RH in 10% increments) and then decrease it back to 0% RH. At each RH step, the sample is allowed to equilibrate until a stable weight is recorded.

  • Data Analysis: The change in mass at each RH step is used to plot a sorption and desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).[21][22][23]

G start Start prep Weigh Sample in DVS start->prep dry Dry Sample (0% RH) prep->dry increase_rh Increase RH (0% -> 90%) dry->increase_rh decrease_rh Decrease RH (90% -> 0%) increase_rh->decrease_rh plot Plot Sorption/ Desorption Isotherm decrease_rh->plot end End plot->end

Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.

Chemical Stability

The chemical stability of an API is paramount for ensuring its safety and efficacy throughout its shelf life.[24][25] Amine free bases can be susceptible to oxidative degradation.[26] The formation of a hydrochloride salt protects the nitrogen lone pairs from participating in such reactions, thereby enhancing the chemical stability of the compound.[26]

Table 3: Comparative Chemical Stability Data (Forced Degradation)

Condition% Degradation (Free Base)% Degradation (Dihydrochloride)
Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) < 1%< 1%
Basic Hydrolysis (0.1 N NaOH, 60°C, 24h) 5-10%1-2%
Oxidative (3% H₂O₂, 25°C, 24h) 15-25%< 5%
Thermal (80°C, 72h) 2-5%< 1%
Photolytic (ICH Q1B, 24h) 1-3%< 1%

The dihydrochloride salt is expected to exhibit superior stability, particularly under oxidative and basic conditions. The protonation of the basic nitrogen centers in the salt form reduces their nucleophilicity and susceptibility to oxidation.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[27]

  • Sample Preparation: Prepare solutions of the free base and the dihydrochloride salt in suitable solvents.

  • Stress Conditions: Expose the solutions to a variety of stress conditions as outlined in regulatory guidelines (e.g., ICH Q1A(R2)).[27] These include acidic, basic, oxidative, thermal, and photolytic stress.

  • Time Points: Sample the solutions at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation: Calculate the percentage of degradation of the parent compound at each time point and under each stress condition.

G cluster_stress Stress Conditions acid Acidic sample Sample at Time Points base Basic oxidative Oxidative thermal Thermal photo Photolytic prep Prepare Sample Solutions expose Expose to Stress Conditions prep->expose expose->acid expose->base expose->oxidative expose->thermal expose->photo expose->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Degradation analyze->evaluate

Caption: Forced Degradation Study Workflow.

Membrane Permeability

The ability of a drug to permeate biological membranes is a key determinant of its oral bioavailability.[28] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive diffusion across the gastrointestinal tract.[29][30][31] While salt formation enhances solubility, it is the free, unionized form of a drug that typically exhibits higher membrane permeability.

Table 4: Comparative In Vitro Permeability Data (PAMPA)

FormApparent Permeability (Papp) (x 10⁻⁶ cm/s)
Free Base High (> 10)
Dihydrochloride Low to Medium (1-10) (pH dependent)

The free base, being more lipophilic, is expected to have a higher intrinsic permeability. The permeability of the dihydrochloride salt will be highly dependent on the pH of the donor compartment in the PAMPA assay. At a pH where a significant fraction of the salt converts to the free base, the apparent permeability will increase. This highlights the delicate balance between solubility and permeability that must be considered in drug formulation.[32]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions: The test compound (either free base or dihydrochloride salt) is dissolved in a buffer solution (donor solution). A drug-free buffer is placed in the acceptor plate.

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the artificial membrane.

  • Incubation: The "sandwich" is incubated for a specific period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor compartments are measured by HPLC-UV or LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and assay parameters.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat Filter Plate with Lipid assemble Assemble PAMPA 'Sandwich' prep_membrane->assemble prep_solutions Prepare Donor and Acceptor Solutions prep_solutions->assemble incubate Incubate assemble->incubate quantify Quantify Concentrations incubate->quantify calculate Calculate Papp quantify->calculate

Caption: PAMPA Experimental Workflow.

Conclusion and Recommendations

The selection between the free base and the dihydrochloride salt of 1-(1-Methoxypropan-2-yl)piperazine is a trade-off between solubility and stability on one hand, and permeability on the other.

  • This compound: This form is highly recommended for solid oral dosage form development due to its superior aqueous solubility and enhanced chemical stability. These properties facilitate formulation and can lead to better dissolution and potentially improved bioavailability, especially for high-dose compounds. However, its hygroscopicity necessitates controlled manufacturing and packaging conditions.

  • 1-(1-Methoxypropan-2-yl)piperazine Free Base: While exhibiting higher intrinsic membrane permeability, its lower aqueous solubility and reduced stability present significant challenges for oral formulation. It may be more suitable for non-aqueous formulations or for research applications where high solubility is not a primary requirement.

Ultimately, the choice of the API form should be guided by the intended therapeutic application, the desired dosage form, and a thorough evaluation of its biopharmaceutical properties. The experimental protocols provided in this guide offer a framework for generating the necessary data to support this critical decision in the drug development process.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. By synthesizing data from structurally related compounds and adhering to established regulatory frameworks, this guide ensures that safety and environmental integrity are paramount throughout the chemical lifecycle.

Core Hazard Assessment and Safety Principles

Based on comprehensive analysis of similar piperazine dihydrochloride salts, this compound must be treated as a hazardous substance.[4] The primary hazards are associated with its potential for irritation and the general risks of fine chemical powders.[5][6][7][8][9] The piperazine moiety itself is known to cause skin and eye irritation, with some derivatives classified as corrosive.[4][10][11]

The foundational principle for disposal is straightforward: All waste streams containing this compound, including the pure compound, solutions, and contaminated labware, are to be disposed of as regulated hazardous chemical waste. [3][4] Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[3][5][12]

Hazard Profile and Personal Protective Equipment (PPE)
Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Expected to cause skin irritation upon direct contact.[5][7][9]Chemical-resistant gloves (e.g., nitrile), lab coat.[4]
Serious Eye Irritation Poses a significant risk of serious eye irritation or damage.[5][7][9]Safety goggles or glasses with side shields.[4]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[6][7][11]Use in a well-ventilated area, preferably a chemical fume hood.[3][4][13] If dust generation is unavoidable, a certified respirator may be required.

The Disposal Workflow: A Systematic Approach

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures safety and compliance at every stage.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Disposal Operations Gen Waste Generation (Solid, Liquid, PPE) Char Characterize & Segregate (Avoid Incompatibles) Gen->Char Select Select Compatible Waste Container Char->Select Label Label Container (Name, Date, Hazards) Select->Label Accum Accumulate in SAA (Keep Container Closed) Label->Accum Full Container Full or >1 Year? Accum->Full Full->Accum No Seal Seal & Finalize Documentation Full->Seal Yes EHS Contact EHS for Pickup & Transport to CAA Seal->EHS Dispose Professional Disposal (Licensed Contractor) EHS->Dispose

Caption: Disposal workflow for this compound.

Step-by-Step Explanation
  • Waste Characterization and Segregation: Immediately upon generation, identify the waste as hazardous. Segregate waste containing this compound from other waste streams to prevent accidental mixing with incompatible chemicals.[4]

  • Container Selection: Choose a waste container that is chemically compatible and robust. For solids, a high-density polyethylene (HDPE) drum or pail with a secure lid is appropriate. For liquid waste, use a designated solvent waste container, ensuring it is compatible with any solvents used.[1][3] Never use metal containers for acidic solutions.[1]

  • Proper Labeling: This is a critical compliance step. Each container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of generation, and the relevant hazard pictograms (e.g., irritant).[2][13][14] Do not use abbreviations or chemical formulas on the primary label.[2]

  • Waste Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[13][14] This area must be near the point of generation and under the control of laboratory personnel.[1][14] Keep the container securely closed at all times, except when adding waste.

  • Final Disposal: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), it must be prepared for final disposal.[14] This involves securely sealing the container, ensuring all documentation is complete, and contacting your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.[3][15]

Detailed Disposal Protocols

Protocol 1: Disposal of Solid Waste

This protocol applies to unused reagent, contaminated weighing paper, gloves, and other solid consumables.

  • Prepare Work Area: Ensure a designated hazardous waste container, properly labeled as described above, is accessible within the chemical fume hood or work area.

  • Don PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Transfer Waste: Carefully place the solid this compound and any contaminated consumables directly into the designated solid hazardous waste container.[4] Minimize dust generation during this process.[10]

  • Seal Container: Securely close the lid on the waste container immediately after adding the waste.

  • Decontaminate: Wipe down the spatula, balance, and any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.[4]

Protocol 2: Disposal of Liquid Waste

This protocol applies to solutions containing the compound and contaminated glassware rinsate.

  • Prepare Waste Container: Use a dedicated liquid hazardous waste container compatible with the solvent system being used.

  • Don PPE: Wear appropriate PPE, including safety goggles, lab coat, and gloves.

  • Transfer Waste: Carefully pour the liquid waste into the designated container using a funnel to prevent spills.

  • Rinse Glassware: Rinse the emptied glassware three times with a small amount of a suitable solvent. The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses can often be disposed of according to standard laboratory procedures, but consult your EHS department for specific guidance.

  • Seal Container: Securely cap the liquid waste container and return it to the SAA.

Protocol 3: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, typically by keeping it under a chemical fume hood.[4]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to surround and cover the spill.[4][10]

  • Collect Absorbed Material: Once the material is fully absorbed, carefully sweep or scoop it into the designated solid hazardous waste container.[4][5]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[4]

Regulatory Framework

Understanding the regulatory landscape provides the context for these procedures.

  • Resource Conservation and Recovery Act (RCRA): In the United States, the EPA governs the disposal of chemical waste under RCRA.[1][2] This act establishes the "cradle-to-grave" management system for hazardous waste. While this compound is not specifically a "listed" waste (F, K, P, or U-lists), it must be disposed of as hazardous because it would likely exhibit hazardous characteristics (e.g., irritant, potentially toxic).[16][17]

  • European Chemicals Agency (ECHA): In the European Union, ECHA provides extensive guidance on chemical safety, waste, and substance recovery.[18][19] These regulations emphasize producer responsibility and the safe handling of chemicals throughout their lifecycle to protect human health and the environment.[20]

By adhering to the protocols outlined in this guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Guide to Personal Protective Equipment for Handling 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Chemist's-Eye View

To establish the correct PPE, we must first deconstruct the molecule to anticipate its likely hazards. The compound's structure points to three primary areas of concern:

  • The Piperazine Core: Piperazine and its derivatives are known to be hazardous. The parent compound, piperazine, is classified as a substance that can cause severe skin burns, eye damage, and sensitization.[1] Repeated or prolonged inhalation may lead to asthma, and contact can cause skin sensitization.[2]

  • The Dihydrochloride Salt: As a dihydrochloride, this compound is the salt of two equivalents of hydrochloric acid. This makes it an acidic salt that is likely irritating to the skin, eyes, and respiratory tract, especially upon contact with moisture.[3][4] Many amine hydrochloride salts are fine, dusty powders that can be easily inhaled.[3][5] Furthermore, these salts are often hygroscopic, meaning they readily absorb moisture from the air, which can affect handling and stability.[6][7]

  • The Methoxypropan Group: While the ether linkage is generally stable, the overall structure contributes to the compound's physical properties. The primary risk remains associated with the piperazine ring and the hydrochloride salt.

Based on this analysis of analogous compounds, a prudent hazard profile for 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride includes:

  • Skin Corrosion/Irritation (Category 1B or 2)

  • Serious Eye Damage/Irritation (Category 1 or 2)

  • Respiratory Irritation (Category 3) [8][9][10]

  • Potential for Skin and Respiratory Sensitization [1][2]

Core PPE Recommendations

A multi-layered approach to PPE is critical. The following table summarizes the minimum required equipment for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be worn at all times to protect against dust and splashes. A face shield worn over goggles is required when handling larger quantities (>5g) or when there is a significant risk of splashing.[3][8]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Powder-free nitrile gloves are the minimum requirement for splash protection. Double-gloving is strongly recommended to prevent contamination of surfaces outside the primary engineering control (e.g., fume hood).[11] Change outer gloves immediately after known contact or every 30-60 minutes.[11]
Body Protection Laboratory Coat & Arm SleevesA fully buttoned laboratory coat is mandatory. Disposable arm sleeves should be worn to protect the area between the glove and the lab coat cuff, a common site of exposure.[11]
Respiratory Protection Certified Chemical Fume Hood or RespiratorAll handling of the solid compound must occur within a certified chemical fume hood to control exposure at the source.[1][3] If weighing must occur outside a hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.

Procedural Guidance and Workflow

Adherence to process is as critical as the equipment itself. The following workflows integrate best practices for safety and experimental integrity.

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the potential for exposure. This decision tree provides a clear guide for laboratory personnel.

start Start: Task Assessment task What is the task? start->task weigh Weighing Solid (<5g) task->weigh Weighing weigh_large Weighing Solid (>5g) or Bulk Transfer task->weigh_large Bulk Handling solution Solution Prep / Reaction in Fume Hood task->solution In Solution spill Spill Cleanup task->spill Spill ppe_weigh Minimum PPE: - Lab Coat + Arm Sleeves - Double Nitrile Gloves - Safety Goggles - Fume Hood or N95 Respirator weigh->ppe_weigh ppe_large Required PPE: - Lab Coat + Arm Sleeves - Double Nitrile Gloves - Goggles + Face Shield - Fume Hood or N95/P100 Respirator weigh_large->ppe_large ppe_solution Minimum PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles - Fume Hood solution->ppe_solution ppe_spill Spill PPE: - Lab Coat + Arm Sleeves - Heavy-Duty Nitrile Gloves - Goggles + Face Shield - N95/P100 Respirator spill->ppe_spill

Caption: PPE selection based on laboratory task.
Standard Operating Plan: Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure an eyewash station and safety shower are accessible.[12] Prepare all necessary equipment (spatula, weigh paper, glassware, solvent) and place it inside the chemical fume hood.

  • Donning PPE: Don the required PPE as per the workflow diagram above. At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves.

  • Handling: Perform all manipulations of the solid compound deep within the fume hood to minimize the escape of dust. Use a spatula to carefully transfer the desired amount of powder. Avoid creating dust by gently handling the material.

  • Dissolving: Add the solvent to the solid in the flask. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.

  • Doffing PPE: Once the compound is in solution and the container is sealed, remove the outer pair of gloves and dispose of them in a designated hazardous waste container before leaving the fume hood.[11] Remove remaining PPE outside the immediate work area.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1][3]

Emergency and Disposal Plans

Spill Response Protocol

In the event of a minor spill (<1g) of solid material, follow this protocol. For larger spills, evacuate the area and contact institutional safety personnel.

start Minor Solid Spill Occurs alert Alert personnel in the immediate area. Restrict access. start->alert don_ppe Don Spill Response PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat / Gown - N95/P100 Respirator alert->don_ppe cover Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). don_ppe->cover collect Carefully sweep the material into a waste container. AVOID creating dust. cover->collect decontaminate Wipe the spill area with a damp cloth. Place cloth in waste container. collect->decontaminate dispose Seal, label, and dispose of the waste container as hazardous chemical waste. decontaminate->dispose end Procedure Complete dispose->end

Caption: Step-by-step protocol for a minor solid spill.
Waste Disposal

  • Chemical Waste: All un-used solid material and solutions containing this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any items that have come into direct contact with the compound, including gloves, weigh papers, disposable arm sleeves, and spill cleanup materials, must also be placed in a sealed, labeled hazardous waste container.[3]

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal environmental regulations.[3] Do not discharge into sewers or waterways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methoxypropan-2-yl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.